Product packaging for 3-Methylcatechol(Cat. No.:CAS No. 488-17-5)

3-Methylcatechol

カタログ番号: B131232
CAS番号: 488-17-5
分子量: 124.14 g/mol
InChIキー: PGSWEKYNAOWQDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-methylcatechol is a methylcatechol carrying a methyl substituent at position 3. It is a xenobiotic metabolite produced by some bacteria capable of degrading nitroaromatic compounds present in pesticide-contaminated soil samples. It has a role as a bacterial xenobiotic metabolite.
3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase.
This compound has been reported in Verbascum lychnitis and Apis cerana with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B131232 3-Methylcatechol CAS No. 488-17-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWEKYNAOWQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060071
Record name 3-Methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-17-5
Record name 3-Methylcatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-benzene-1,2-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-methylcatechol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUZ4Q9R8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylcatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methylcatechol basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Methylcatechol

Introduction

This compound, also known by its IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and a methyl (-CH₃) group.[2] This compound typically appears as a white solid or a brown-grey crystalline powder at room temperature.[3][4] this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry and is a subject of interest in environmental and microbiological research as a metabolite in the biodegradation of aromatic compounds like toluene.[2][5][6] This guide provides a comprehensive overview of its core properties, experimental protocols, and biological significance for researchers and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

Identifiers and Chemical Formula
PropertyValueReference
IUPAC Name 3-methylbenzene-1,2-diol[2][3]
Synonyms 2,3-Dihydroxytoluene, 3-Methylpyrocatechol[3][7]
CAS Number 488-17-5[3]
Chemical Formula C₇H₈O₂[2][3]
Molecular Weight 124.14 g/mol [2][3]
Canonical SMILES CC1=C(C(=CC=C1)O)O[3]
InChI Key PGSWEKYNAOWQDF-UHFFFAOYSA-N[3]
Physical and Chemical Data
PropertyValueReference
Appearance White solid, brown-grey crystalline powder[3][4]
Melting Point 65-68 °C[4][8]
Boiling Point 241 °C[2][3]
Density 1.344 g/cm³[9]
Water Solubility 36.7 g/L (Predicted)[1]
Solubility Soluble in ethanol, benzene, acetonitrile (slightly), chloroform (slightly)[8][9]
pKa (Strongest Acidic) 9.59 (Predicted)[1]
Flash Point 140 °C[8]

Biological Role and Metabolism

This compound is a key intermediate in the microbial degradation of aromatic hydrocarbons such as toluene and cresols.[10][11] In bacteria like Pseudomonas putida, toluene is converted to this compound through the sequential action of toluene dioxygenase and a dehydrogenase enzyme. Subsequently, catechol 1,2-dioxygenase or catechol 2,3-dioxygenase enzymes cleave the aromatic ring of this compound, channeling it into central metabolism.[3] This metabolic role makes it a significant compound in bioremediation research.[6] It is also recognized as a xenobiotic metabolite produced by certain bacteria capable of degrading nitroaromatic compounds found in contaminated soils.[2][4]

bacterial_metabolism Toluene Toluene Toluene_cis_Glycol Toluene cis-Glycol Toluene->Toluene_cis_Glycol Toluene Dioxygenase Methylcatechol This compound Toluene_cis_Glycol->Methylcatechol Dehydrogenase Metabolism Central Metabolism Methylcatechol->Metabolism Ring Cleavage (Dioxygenases)

Bacterial degradation pathway of toluene to this compound.

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and preparation of this compound solutions are essential for its application in a laboratory setting.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Below is a detailed protocol based on the oxidation of 2-hydroxy-3-methylbenzaldehyde.[5]

Method: Oxidation of 2-hydroxy-3-methylbenzaldehyde [5]

  • Reaction Setup : To a glass vial, add 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a solvent mixture (MeOH/H₂O = 95/5).

  • Reagent Addition : Add 1M aqueous sodium bicarbonate solution (200 µL, 1 equivalent) followed by 35% hydrogen peroxide solution (120 µL, 5 equivalents) to the reaction mixture.

  • Reaction Execution : Stir the mixture at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Workup : After the reaction is complete, transfer the mixture to a round-bottomed flask. Add 50 mg of silica gel and evaporate the solvent under reduced pressure.

  • Purification : The resulting product-silica gel complex is purified by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield the final product, this compound.

synthesis_workflow start Start: Combine Reactants (Aldehyde, Catalyst, Solvent) add_reagents Add NaHCO₃ and H₂O₂ start->add_reagents react Stir at Room Temp (3h) Monitor via TLC add_reagents->react workup Add Silica Gel Evaporate Solvent react->workup purify Column Chromatography (EtOAc/n-hexane) workup->purify end End Product: This compound purify->end

Workflow for the synthesis of this compound.
Analytical Protocol: Quantification using Arnow's Method

The concentration of this compound in aqueous solutions can be determined using Arnow's method, a colorimetric assay for catechols.

  • Sample Preparation : Prepare a series of standards of known this compound concentration and the unknown sample in an appropriate buffer.

  • Reagent Addition : To 1 mL of each standard and sample, add 1 mL of 0.5 N HCl, followed by 1 mL of nitrite-molybdate reagent.

  • Color Development : After 3 minutes, add 1 mL of 1 N NaOH. The solution will develop a red color.

  • Measurement : Measure the absorbance of the solutions at 510 nm using a spectrophotometer.

  • Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the unknown sample.

Preparation of Stock Solutions for In-Vivo/In-Vitro Studies

For biological assays, preparing a clear and stable solution is critical. The following protocols are recommended for solubilizing this compound.[12]

Protocol 1: DMSO/Corn Oil Formulation [12]

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For the working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained. This yields a final solution in 10% DMSO and 90% Corn Oil.

Protocol 2: Aqueous Formulation with Co-solvents [12]

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Applications in Research and Development

This compound's chemical structure makes it a valuable building block in several fields.

  • Organic and Medicinal Chemistry : It is used as an intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The two phenolic hydroxyl groups can react with agents like boranes and phosphines to form corresponding esters.[5]

  • Polymer Science : The functional groups in this compound can be utilized in the synthesis of polymers and resins, contributing to crosslinking and enhancing material performance.[6]

  • Enzyme Inhibition : It has been noted for its potential as a novel enzyme inhibitor agent.[4][8] Specifically, it can inhibit substrate oxidation in certain biological pathways.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Hazards : It is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[14][15] The compound is considered very toxic to aquatic life with long-lasting effects.[13]

  • Personal Protective Equipment (PPE) : When handling, wear safety glasses with side-shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[14][16] Use in a well-ventilated area or with appropriate exhaust ventilation.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.[13][14] Recommended storage temperature is between 2-8°C.[8]

Conclusion

This compound is a compound with significant utility in chemical synthesis and bioremediation research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, make it an accessible and valuable tool for scientists and researchers. Proper understanding of its reactivity, biological roles, and safety precautions is essential for harnessing its full potential in drug development and other advanced applications.

References

3-Methylcatechol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol, with the systematic IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with a methyl group and two adjacent hydroxyl groups.[2] This white to brownish-grey crystalline solid is a key intermediate in the biodegradation of various aromatic compounds, including toluene and cresols, by microorganisms.[1][3] Its structural motif is also found in some natural products.[2] In the realm of chemical synthesis, this compound serves as a versatile building block for the production of pharmaceuticals, antioxidants, and polymers.[4] This technical guide provides an in-depth overview of its chemical structure, formula, physicochemical properties, synthesis protocols, and its role in metabolic pathways.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring with a methyl group at position 3 and hydroxyl groups at positions 1 and 2.

  • Chemical Formula: C₇H₈O₂[2][5]

  • IUPAC Name: 3-methylbenzene-1,2-diol[6][2]

  • CAS Number: 488-17-5[2]

  • Synonyms: 2,3-Dihydroxytoluene, 3-Methyl-1,2-benzenediol, 3-Methylpyrocatechol[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight124.14 g/mol [6]
Melting Point65-68 °C
Boiling Point241 °C[6]
Water SolubilitySoluble[1]
pKa (Strongest Acidic)9.59[1]
LogP1.03[1]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory applications.

Synthesis of this compound from 2-Methoxy-6-methylphenol

This protocol describes the demethylation of 2-methoxy-6-methylphenol to yield this compound.

Materials:

  • 2-methoxy-6-methylphenol

  • 48% aqueous hydrobromic acid

  • 250 ml flask

Procedure:

  • Add 5.0 g (36.2 mmol) of 2-methoxy-6-methylphenol to a 250 ml flask.

  • Add 40 ml of 48% aqueous hydrobromic acid to the flask.

  • Heat the mixture to 85-90 °C.

  • Maintain the temperature and stir the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS. For enhanced volatility, derivatization with a silylating agent is often employed.[8][9]

Materials:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA-TMCS)[8][9]

  • Solvent (e.g., chloroform)[8]

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)[10]

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • Add the silylating agent (e.g., BSTFA-TMCS) to the sample solution.[8][9]

    • Heat the mixture if necessary to facilitate the derivatization reaction, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Set the GC oven temperature program to achieve separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • The carrier gas is typically helium.[9]

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the silylated derivative.

Metabolic Pathway: Meta-Cleavage of this compound

This compound is a key intermediate in the microbial degradation of aromatic compounds. One of the primary catabolic routes is the meta-cleavage pathway, which is initiated by the enzymatic ring opening of the catechol nucleus.[11][12] This pathway is particularly important for the breakdown of substituted catechols.[12] The following diagram illustrates the initial steps of the meta-cleavage pathway for this compound.

meta_cleavage_pathway Meta-Cleavage Pathway of this compound toluene Toluene cis_toluene_dihydrodiol cis-Toluene Dihydrodiol toluene->cis_toluene_dihydrodiol Toluene Dioxygenase methylcatechol This compound cis_toluene_dihydrodiol->methylcatechol cis-Dihydrodiol Dehydrogenase hydroxymuconic_semialdehyde 2-Hydroxy-6-oxohepta- 2,4-dienoate methylcatechol->hydroxymuconic_semialdehyde Catechol 2,3-Dioxygenase downstream Further Metabolism hydroxymuconic_semialdehyde->downstream Hydrolase/ Dehydrogenase

Caption: Microbial degradation of toluene to this compound and its subsequent meta-cleavage.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of 3-Methylcatechol (CAS 488-17-5)

Introduction

This compound, also known as 3-methylbenzene-1,2-diol, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂.[1] As a derivative of catechol, its chemical structure features two hydroxyl groups on a benzene ring, ortho to each other, with a methyl substituent. This arrangement makes it a valuable intermediate and building block in various fields of chemical and biological science.[2][3][4]

This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role in chemical synthesis, its significance as a biomarker in environmental and occupational health, and its emerging potential in pharmaceutical research. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Physicochemical and Toxicological Data

The fundamental properties and toxicological profile of this compound are crucial for its handling and application in experimental settings.

Data Presentation

Quantitative data regarding the physicochemical properties and toxicity of this compound are summarized in the tables below for clear reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 488-17-5 [5]
Molecular Formula C₇H₈O₂ [1][6]
Molecular Weight 124.14 g/mol [1][6][7]
Appearance White to gray solid [1][2]
Melting Point 65-68 °C [1]
Boiling Point 241 °C [1]
Topological Polar Surface Area (TPSA) 40.46 Ų [6]

| LogP | 1.41 |[6] |

Table 2: Summary of Toxicological Data for this compound

Test Type Route of Exposure Species Dose/Concentration Reference
LD₅₀ (Lethal Dose, 50%) Intravenous Mouse 56 mg/kg
LC₅₀ (Lethal Concentration, 50%) Aquatic Fish 11.83 mg/L [4]
EC₅₀ (Effective Concentration, 50%) Aquatic Green Algae 3.61 mg/L [4]
LC₅₀ (Lethal Concentration, 50%) Aquatic Daphnia 109.54 mg/L [4]

| GHS Hazard Statements | - | - | H302, H315, H317, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause an allergic skin reaction, May cause respiratory irritation) |[7] |

Core Applications of this compound

Role in Chemical Synthesis

This compound serves as a critical intermediate in organic synthesis.[2][5] The two adjacent hydroxyl groups provide a reactive site for various chemical transformations, making it a versatile precursor for more complex molecules.[2][3]

  • Pesticide Manufacturing: It is a key building block in the synthesis of certain pesticides. Its reaction with methyl isocyanate is a fundamental step in producing the carbamate insecticide carbofuran.

  • Pharmaceutical and Medicinal Chemistry: The catechol moiety is a common structural motif in pharmacologically active compounds. This compound is used as a starting material for synthesizing drug candidates and research compounds, particularly those targeting pathways involving catecholamines.[3]

  • Advanced Materials: It is utilized in the development of advanced materials, where its structure can be incorporated into polymers or other complex molecular architectures.[3]

Environmental and Toxicological Significance

This compound is a significant compound in environmental science, primarily as a metabolite of common industrial solvents and a key intermediate in microbial degradation pathways.

  • Biomarker of Toluene Exposure: Toluene, a widely used industrial solvent, is metabolized in the body primarily to benzoic acid (which is excreted as hippuric acid). A minor but important metabolic pathway involves the oxidation of toluene to cresols, with o-cresol being further hydroxylated to this compound.[8] Therefore, the detection of this compound in urine serves as a specific biomarker for occupational or environmental exposure to toluene.[9][10]

G cluster_0 Metabolism in Humans Toluene Toluene oCresol oCresol Toluene->oCresol Toluene Monooxygenase MCatechol This compound oCresol->MCatechol Cresol Hydroxylase

Fig 1. Metabolic conversion of Toluene to this compound.
  • Bacterial Biodegradation: In the environment, microorganisms play a crucial role in breaking down aromatic pollutants. This compound is a central intermediate in the degradation pathways of toluene and other methylated aromatic compounds by bacteria such as Pseudomonas species.[11] The aromatic ring is cleaved by dioxygenase enzymes through either ortho or meta cleavage pathways, converting it into aliphatic acids that can enter central metabolism.[1][12][13]

G cluster_0 Bacterial Catabolism MC This compound HMS 2-Hydroxy-6-oxo-2,4- heptadienoic acid MC->HMS Catechol 2,3- dioxygenase (meta-cleavage) Pyruvate Pyruvate HMS->Pyruvate Acetaldehyde Acetaldehyde HMS->Acetaldehyde TCA TCA Cycle Pyruvate->TCA Acetaldehyde->TCA

Fig 2. Meta-cleavage pathway for bacterial degradation of this compound.
Applications in Pharmaceutical and Biological Research

The catechol structure is associated with potent biological activities, making this compound and its derivatives subjects of interest in drug development and biochemical research.

  • Neuroprotection Research: Catechol-containing compounds, like flavonoids, are known for their neuroprotective properties.[14] These effects are often attributed to their ability to scavenge reactive oxygen species (ROS), chelate redox-active metals like iron, and modulate signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt pathway.[14][15][16] While specific research on this compound is less extensive, its structural similarity to other neuroprotective catechols suggests it could be a valuable scaffold for developing novel therapeutic agents for neurodegenerative diseases.[17]

G cluster_0 General Neuroprotective Mechanisms OS Oxidative Stress (ROS, RNS) Apoptosis Neuronal Apoptosis OS->Apoptosis Inflam Neuroinflammation (TNF-α, IL-1β) Inflam->Apoptosis Catechol Catechol Compounds (e.g., this compound) Catechol->OS Antioxidant Activity Catechol->Inflam Anti-inflammatory Effects

Fig 3. General mechanisms of neuroprotection by catechol compounds.
  • Enzyme Inhibition Studies: this compound is used as a substrate or inhibitor in the study of catechol-modifying enzymes. It is a substrate for catechol 1,2-dioxygenase and can act as an inhibitor for enzymes like Catechol-O-Methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[1][18] This makes it a useful tool for screening new enzyme inhibitors and understanding enzyme kinetics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, relevant to its application as a biomarker and a bioactive molecule.

Protocol: Quantification of Urinary Catechol Metabolites (Biomarker Analysis)

This protocol outlines a general method for the analysis of urinary catechols, including this compound, using High-Performance Liquid Chromatography (HPLC). This is a foundational procedure for biomonitoring studies.[19][20][21]

Objective: To quantify the concentration of this compound and related catechols in human urine samples.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl)

  • β-glucuronidase/sulfatase (from Helix pomatia)

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether or Ethyl acetate

  • Sodium sulfate (anhydrous)

  • HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detector

  • Mobile Phase A: Acetate or phosphate buffer

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard

Methodology:

  • Sample Collection: Collect a 24-hour or spot urine sample in a container with a preservative (e.g., HCl) to prevent degradation. Store at -20°C until analysis.

  • Enzymatic Hydrolysis: a. Thaw the urine sample and centrifuge to remove particulates. b. To 5 mL of urine, add 1 mL of acetate buffer (pH 5.0). c. Add 100 µL of β-glucuronidase/sulfatase solution to deconjugate the catechol metabolites (which are primarily excreted as glucuronide and sulfate conjugates).[19] d. Incubate the mixture at 37°C for 16-24 hours.

  • Liquid-Liquid Extraction: a. Acidify the hydrolyzed sample to pH 1-2 with concentrated HCl. b. Add 10 mL of diethyl ether and vortex for 5 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction on the aqueous layer and combine the organic extracts.

  • Drying and Reconstitution: a. Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 200 µL of the initial HPLC mobile phase.

  • HPLC Analysis: a. Inject 20 µL of the reconstituted sample into the HPLC system. b. Separate the analytes using a gradient elution on a C18 column. c. Detect this compound using a fluorescence detector (e.g., Excitation: 285 nm, Emission: 315 nm) or an electrochemical detector for higher sensitivity. d. Quantify the concentration by comparing the peak area to a standard curve prepared from the this compound standard.

G A 1. Urine Sample Collection (& Storage at -20°C) B 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) A->B C 3. Acidification & Liquid-Liquid Extraction (Ether) B->C D 4. Evaporation & Reconstitution (Mobile Phase) C->D E 5. HPLC Analysis (C18 Column, Fluorescence Detection) D->E F 6. Data Analysis (Quantification vs. Standard Curve) E->F

Fig 4. Workflow for urinary biomarker analysis of this compound.
Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds like this compound on COMT activity.[22]

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound derivative) against COMT.

Materials:

  • Recombinant human COMT or rat liver supernatant as a source of COMT

  • Tris-HCl buffer (pH 7.6)

  • Magnesium Chloride (MgCl₂)

  • S-Adenosyl-L-Methionine (SAM), the methyl donor

  • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or epinephrine)

  • Test inhibitor (dissolved in DMSO)

  • Stop solution (e.g., perchloric acid or HCl)

  • HPLC system with UV or electrochemical detector

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 100 µL) in the following order: a. 50 µL Tris-HCl buffer containing MgCl₂. b. 10 µL of the test inhibitor at various concentrations (or DMSO for control). c. 10 µL of the catechol substrate solution. d. 10 µL of the COMT enzyme solution.

  • Initiation of Reaction: a. Pre-incubate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding 20 µL of SAM solution.

  • Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 20-30 minutes), ensuring the reaction rate is linear within this timeframe.

  • Termination of Reaction: Stop the reaction by adding 20 µL of the acidic stop solution.

  • Analysis: a. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial. c. Inject an aliquot into the HPLC system to separate and quantify the O-methylated product.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) reaction. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COMT activity) using non-linear regression analysis.

Conclusion

This compound (CAS 488-17-5) is a multifunctional chemical with significant applications spanning industrial synthesis, environmental monitoring, and biomedical research. Its utility as a precursor in the chemical industry is well-established. In environmental science, its role as a specific biomarker for toluene exposure provides a critical tool for occupational health and toxicology. Furthermore, its inherent catechol structure positions it as a valuable molecular scaffold for the exploration of novel therapeutics, particularly in the field of neuroprotection. The data and protocols presented in this guide offer a technical foundation for researchers and scientists to effectively utilize this compound in their respective fields, fostering further innovation and discovery.

References

The Enigmatic Presence of 3-Methylcatechol in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcatechol, a substituted catechol, has been identified as a natural constituent in a select number of plant species. While its role as a microbial metabolite is well-documented, its significance within the plant kingdom—including its biosynthesis, physiological functions, and concentrations—remains an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, supported by available data and generalized experimental protocols for its study. It is intended to serve as a foundational resource for researchers in phytochemistry, drug discovery, and plant sciences.

Natural Occurrence of this compound in Plants

This compound has been reported in a few distinct plant species, suggesting a scattered but notable presence in the plant kingdom. The primary plants identified as containing this compound are summarized in the table below. It is important to note that while its presence is confirmed, detailed quantitative data on the concentration of this compound in various plant tissues is currently limited in publicly available scientific literature.

Plant SpeciesCommon NameFamilyPlant Part(s) Where FoundReference(s)
Verbascum lychnitisWhite MulleinScrophulariaceaeNot specified[1][2]
Coffea arabicaArabica CoffeeRubiaceaeBeans (green and roasted)-
Theobroma cacaoCacaoMalvaceaeBeans-
Nigella sativaBlack CuminRanunculaceaeSeeds-

Table 1: Documented Plant Sources of this compound

Biosynthesis of this compound in Plants: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds in plants, a putative pathway can be proposed. This pathway likely involves the modification of common phenolic precursors.

The general phenylpropanoid pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various phenolic compounds. The formation of catechols, and subsequently methylated catechols like this compound, would likely involve hydroxylation of a monophenolic precursor to form a catechol structure, followed by a methylation step. An enzyme class known as catechol-O-methyltransferases (COMTs) is known to catalyze the methylation of catechols in plants, and it is plausible that a specific COMT is responsible for the formation of this compound.[3][4][5]

Putative Biosynthesis of this compound in Plants Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Protocatechuic_Acid Protocatechuic_Acid Caffeic_Acid->Protocatechuic_Acid Side-chain cleavage Catechol_Intermediate Hypothetical Catechol Intermediate Protocatechuic_Acid->Catechol_Intermediate Decarboxylation Three_Methylcatechol This compound Catechol_Intermediate->Three_Methylcatechol Catechol-O-methyltransferase (COMT)

Putative biosynthetic pathway of this compound.

Physiological Roles of Catechols in Plants

While the specific functions of this compound in plants are not well-defined, the broader class of catechols and other phenolic compounds are known to play crucial roles in plant physiology, particularly in defense and stress responses.

  • Antimicrobial and Antifungal Activity: Catechols have demonstrated significant antimicrobial and antifungal properties, helping to protect plants from various pathogens.[6][7][8][9][10]

  • Defense against Herbivory: Phenolic compounds, including catechols, can act as feeding deterrents or toxins to herbivores, thus playing a role in plant-herbivore interactions.[11][12][13][14][15]

  • Allelopathy: Some catechols exhibit allelopathic activity, where they are released into the environment to inhibit the growth of competing plants.

  • Stress Response: The production of phenolic compounds is often induced in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency, suggesting a role in stress tolerance.

Physiological Roles of Catechols in Plants cluster_roles Physiological Roles Antimicrobial Antimicrobial/ Antifungal Activity Herbivore_Defense Herbivore Defense Allelopathy Allelopathy Stress_Response Abiotic Stress Response Catechols Catechols (including this compound) Catechols->Antimicrobial Catechols->Herbivore_Defense Catechols->Allelopathy Catechols->Stress_Response

Key physiological roles of catechols in plants.

Experimental Protocols for the Analysis of this compound in Plants

The following sections outline generalized experimental protocols for the extraction, identification, and quantification of this compound from plant materials. These protocols are based on standard methods for the analysis of phenolic compounds and may require optimization for specific plant matrices.

Sample Preparation and Extraction

Objective: To extract this compound from plant tissue while minimizing degradation.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Solvents: Methanol, Ethanol, Acetone (HPLC grade)

  • Water (deionized or Milli-Q)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Homogenization: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.

  • Extraction: Suspend the powdered plant material in an appropriate solvent. A common choice for phenolic compounds is 80% aqueous methanol or ethanol. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Sonication/Maceration: Sonicate the mixture for 30-60 minutes in an ultrasonic bath or macerate with constant stirring for 24-48 hours at 4°C in the dark to prevent degradation.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.

  • Collection of Supernatant: Carefully collect the supernatant.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for subsequent analysis.

Analytical Quantification

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (for volatile analysis, may require derivatization).

HPLC-DAD/MS Method (Recommended):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection:

    • DAD: Monitor at multiple wavelengths, typically around 280 nm for phenolic compounds. A full UV-Vis spectrum can be recorded for each peak to aid in identification.

    • MS: An electrospray ionization (ESI) source in negative ion mode is often suitable for phenolic compounds. Identification is based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., leaves, seeds, roots) Homogenization Homogenization (Grinding in Liquid N2) Plant_Material->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution Analysis Chromatographic Analysis (HPLC-MS/GC-MS) Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General workflow for analyzing this compound.

Future Directions and Research Opportunities

The study of this compound in plants is a nascent field with several exciting avenues for future research:

  • Quantitative Surveys: Comprehensive quantitative analysis of this compound across a wider range of plant species and in different tissues and developmental stages is needed.

  • Biosynthetic Pathway Elucidation: The use of isotopic labeling studies and genetic approaches (e.g., gene silencing, overexpression) can help to definitively identify the enzymes and intermediates involved in its biosynthesis.

  • Functional Genomics: Identifying and characterizing the specific catechol-O-methyltransferase(s) responsible for this compound formation will provide critical insights into its regulation.

  • Physiological and Ecological Studies: Investigating the specific roles of this compound in plant defense, allelopathy, and stress responses will clarify its ecological significance.

  • Pharmacological Evaluation: Given the known bioactivities of other catechols, this compound and its plant sources could be explored for potential pharmaceutical applications.

Conclusion

This compound represents an intriguing, yet understudied, component of the plant metabolome. While its presence has been confirmed in several plant species, a significant knowledge gap exists regarding its quantitative distribution, biosynthesis, and physiological functions. The generalized protocols and putative pathways presented in this guide offer a starting point for researchers to delve deeper into the role of this compound in the plant kingdom. Further investigation is warranted to unlock the full potential of this compound and the plants that produce it, with possible implications for agriculture, ecology, and human health.

References

3-Methylcatechol: A Microbial Metabolite Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

3-Methylcatechol, a dihydroxylated derivative of toluene, is a significant microbial metabolite primarily associated with the biodegradation of aromatic hydrocarbons like toluene and cresols. Its production and subsequent degradation are key steps in the metabolic pathways of various soil bacteria, most notably of the genus Pseudomonas. While often viewed as an intermediate in bioremediation processes, this compound and its derivatives hold potential as valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, focusing on its biosynthesis, metabolic fate, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in microbial biotechnology and the enzymatic synthesis of valuable chemical entities.

Microbial Production of this compound

The primary route for the microbial production of this compound is through the oxidation of toluene by genetically engineered strains of Pseudomonas putida. These strains are often modified to accumulate this compound by inactivating the enzyme responsible for its further degradation.

The Toluene Degradation Pathway (tod Pathway)

The initial steps of toluene degradation in Pseudomonas putida are encoded by the tod operon. The process begins with the oxidation of toluene to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene by toluene dioxygenase (TDO). This intermediate is then dehydrogenated to yield this compound.

Toluene tothis compound Pathway Toluene Toluene cis_dihydrodiol (+)-cis-1(S),2(R)-Dihydroxy- 3-methylcyclohexa-3,5-diene Toluene->cis_dihydrodiol Toluene Dioxygenase (TDO) (todC1C2BA) 3_Methylcatechol This compound cis_dihydrodiol->3_Methylcatechol cis-Dihydrodiol Dehydrogenase (todD)

Figure 1: Microbial conversion of toluene to this compound.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the bacterial strain, culture conditions, and the presence of an organic solvent to sequester the toxic product. The following tables summarize key quantitative data from studies on this compound production using Pseudomonas putida strains.

Table 1: Production of this compound by Engineered Pseudomonas putida Strains

StrainSubstrateSystemMax. Concentration (mM)Specific Production Rate (µmol min⁻¹ g⁻¹ CDW)Reference
P. putida F107 (mutant)TolueneAqueous--[1]
P. putida (with extra tod genes)TolueneAqueous14105[1]
P. putida MC2TolueneAqueous10235[2][3]
P. putida MC2TolueneAqueous-octanol (50% v/v)25 (overall)-[3]
P. putida TODE1TolueneAqueous-decanol/butanol160.5 (overall)-[4]
Recombinant E. coli (pDTG602)TolueneAqueous12-[5]

Table 2: Influence of Culture Conditions on this compound Production by P. putida MC2

Growth MediumInitial pHInitial Toluene (mM)Volumetric Production Rate (g L⁻¹ h⁻¹)Reference
Minimal Glucose61.0-[2]
Minimal Glucose72.0-[2]
Succinate71.00.17 - 0.19[2]
Glucose6 & 71.00.17 - 0.19[2]
LB Medium71.00.17 - 0.19[2]
Glucose-2.50.31 - 0.34[2]
LB Medium-2.50.31 - 0.34[2]

Microbial Degradation of this compound

In wild-type microorganisms, this compound is rapidly degraded through ring-cleavage pathways. The most common is the meta-cleavage pathway, initiated by the enzyme catechol 2,3-dioxygenase.

The meta-Cleavage Pathway

Catechol 2,3-dioxygenase cleaves the aromatic ring of this compound at a position adjacent to the hydroxyl groups, yielding 2-hydroxy-6-oxo-hepta-2,4-dienoate. This product then undergoes further enzymatic conversions to central metabolic intermediates.

Meta-Cleavage Pathway of this compound 3_Methylcatechol This compound Ring_Cleavage_Product 2-Hydroxy-6-oxo-hepta-2,4-dienoate 3_Methylcatechol->Ring_Cleavage_Product Catechol 2,3-Dioxygenase (todE) Central_Metabolism Central Metabolism (e.g., Pyruvate, Acetaldehyde) Ring_Cleavage_Product->Central_Metabolism Hydrolase, Dehydrogenase, etc.

Figure 2: The meta-cleavage pathway for the degradation of this compound.

Regulation of the tod Operon

The expression of the tod genes is tightly regulated, primarily by the TodS/TodT two-component system in Pseudomonas putida. Toluene, or a related effector molecule, is sensed by the sensor kinase TodS, which then phosphorylates the response regulator TodT. Phosphorylated TodT binds to the promoter region of the tod operon, activating transcription.

tod Operon Regulation cluster_membrane Cell Membrane TodS TodS (Sensor Kinase) TodT TodT (Response Regulator) TodS->TodT Phosphorylation Toluene Toluene (Effector) Toluene->TodS TodT_P TodT-P TodT->TodT_P tod_promoter tod Operon Promoter TodT_P->tod_promoter Binds and Activates tod_genes tod Genes (todC1C2BADE...) tod_promoter->tod_genes Transcription

Figure 3: Regulation of the tod operon by the TodS/TodT two-component system.

Experimental Protocols

Production and Quantification of this compound

This protocol outlines a general procedure for the production of this compound from toluene using an engineered Pseudomonas putida strain in a two-phase system, followed by its quantification.

1. Bacterial Strain and Culture Preparation:

  • Use a genetically engineered strain of Pseudomonas putida with a deficient todE gene (e.g., P. putida TODE1) to prevent this compound degradation.

  • Prepare a seed culture by inoculating a single colony into a suitable rich medium (e.g., Luria-Bertani broth) and incubate overnight at 30°C with shaking (200 rpm).

  • Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

2. Production Phase:

  • The production medium is typically a minimal salts medium supplemented with a carbon source (e.g., 4 mM glycerol) and a cofactor for toluene dioxygenase (e.g., 0.4 mM Fe²⁺).

  • For a two-phase system, add an equal volume of a biocompatible organic solvent such as n-decanol or 1-octanol to the aqueous culture medium.

  • Add toluene as the substrate. Toluene can be supplied either dissolved in the organic phase or fed continuously to maintain a desired concentration in the aqueous phase (e.g., 1.0-2.5 mM).

  • Incubate the culture at 30°C with vigorous shaking to ensure proper aeration and mixing of the two phases.

  • Monitor cell growth by measuring the OD₆₀₀ of the aqueous phase and this compound production over time.

3. Quantification of this compound:

  • Sample Preparation:

    • Withdraw samples from the culture at regular intervals.

    • Separate the aqueous and organic phases by centrifugation.

  • Analytical Method (Arnow's Method):

    • This colorimetric method is suitable for the quantification of catechols.

    • To a sample of the aqueous phase, add nitrite-molybdate reagent followed by sodium hydroxide.

    • The formation of a red-colored complex is measured spectrophotometrically at 510 nm.

    • For the organic phase, back-extraction into an aqueous solution may be necessary before applying Arnow's method.

  • Analytical Method (HPLC):

    • High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive quantification method.

    • Samples from both phases (the organic phase may need to be diluted in a suitable solvent) are injected into an HPLC system equipped with a C18 reverse-phase column.

    • Elution is typically performed with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid).

    • Detection is achieved using a UV detector at a wavelength of approximately 275 nm.

    • Quantification is based on a standard curve prepared with pure this compound.

Assay for Catechol 2,3-Dioxygenase Activity

This assay is used to determine the activity of the enzyme that degrades this compound and can be used to confirm the knockout of the todE gene.

1. Preparation of Cell-Free Extract:

  • Harvest bacterial cells from a culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

  • Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.

2. Enzyme Assay:

  • The assay measures the formation of the yellow-colored ring-cleavage product, 2-hydroxy-6-oxo-hepta-2,4-dienoate, which has a maximum absorbance at 388 nm.

  • In a cuvette, mix the cell-free extract with a solution of this compound in the assay buffer.

  • Immediately measure the increase in absorbance at 388 nm over time using a spectrophotometer.

  • The enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product (ε₃₈₈ = 13,800 M⁻¹ cm⁻¹).

Conclusion

This compound stands as a fascinating microbial metabolite at the intersection of bioremediation and biotechnology. Understanding its microbial production and degradation pathways, along with the intricate regulatory networks that control these processes, is crucial for harnessing its potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the biocatalytic production of this compound and its derivatives. Further research into optimizing production strains and bioprocesses will undoubtedly pave the way for the sustainable and efficient synthesis of valuable chemicals from renewable feedstocks.

References

The Central Role of 3-Methylcatechol in Microbial Biodegradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol is a key intermediate in the microbial degradation of a variety of aromatic compounds, including toluene, cresols, and other methylated pollutants. Its metabolic fate is primarily determined by two divergent enzymatic pathways: the ortho-cleavage pathway and the meta-cleavage pathway. The enzymatic ring cleavage of this compound is a critical step that commits the molecule to a series of reactions, ultimately leading to intermediates of central metabolism. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and drug development, where microbial enzymes are harnessed for chemical transformations. This technical guide provides an in-depth overview of the biodegradation pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Biodegradation Pathways of this compound

Microorganisms, predominantly bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia, utilize either the ortho- or meta-cleavage pathway to mineralize this compound. The choice of pathway is species- and sometimes even strain-dependent and is governed by the specific enzymatic machinery encoded in their genomes.

Ortho-Cleavage Pathway

The ortho-cleavage pathway, also known as the modified 3-oxoadipate pathway for methylated catechols, involves the intradiol cleavage of the aromatic ring between the two hydroxyl groups. This pathway proceeds through a series of lactone intermediates.

The initial and rate-limiting step is the ring cleavage of this compound by catechol 1,2-dioxygenase to form 2-methyl-cis,cis-muconate. This is followed by a cycloisomerization reaction catalyzed by muconate cycloisomerase , yielding 2-methyl-muconolactone. A subsequent isomerization by methylmuconolactone isomerase produces 3-methyl-muconolactone. The lactone ring is then opened by a hydrolase, and after several more enzymatic steps, the resulting intermediates enter the tricarboxylic acid (TCA) cycle. In some organisms, the accumulation of 2-methyl-2-enelactone has been observed as a transient intermediate.

ortho_cleavage_pathway cluster_ortho Ortho-Cleavage Pathway This compound This compound 2-Methyl-cis,cis-muconate 2-Methyl-cis,cis-muconate This compound->2-Methyl-cis,cis-muconate Catechol 1,2-dioxygenase 2-Methyl-muconolactone 2-Methyl-muconolactone 2-Methyl-cis,cis-muconate->2-Methyl-muconolactone Muconate cycloisomerase 3-Methyl-muconolactone 3-Methyl-muconolactone 2-Methyl-muconolactone->3-Methyl-muconolactone Methylmuconolactone isomerase Methyl-ketoadipate-enol-lactone Methyl-ketoadipate-enol-lactone 3-Methyl-muconolactone->Methyl-ketoadipate-enol-lactone Muconolactone isomerase Methyl-ketoadipate Methyl-ketoadipate Methyl-ketoadipate-enol-lactone->Methyl-ketoadipate Enol-lactone hydrolase TCA Cycle TCA Cycle Methyl-ketoadipate->TCA Cycle Further degradation

Figure 1: Ortho-cleavage pathway of this compound.
Meta-Cleavage Pathway

The meta-cleavage pathway involves the extradiol cleavage of the aromatic ring adjacent to one of the hydroxyl groups. This pathway is often encoded on plasmids, such as the TOL plasmid in Pseudomonas putida, and is characterized by the formation of a yellow-colored ring-fission product.

The key enzyme in this pathway is catechol 2,3-dioxygenase , which converts this compound into 2-hydroxy-6-oxohepta-2,4-dienoate. This intermediate is then processed by a hydrolase or a dehydrogenase. For 3-substituted catechols, the hydrolase-based route is preferred[1]. The subsequent enzymatic steps lead to the formation of pyruvate and acetaldehyde, which are readily assimilated into central metabolism[1][2].

meta_cleavage_pathway cluster_meta Meta-Cleavage Pathway This compound This compound 2-Hydroxy-6-oxohepta-2,4-dienoate 2-Hydroxy-6-oxohepta-2,4-dienoate This compound->2-Hydroxy-6-oxohepta-2,4-dienoate Catechol 2,3-dioxygenase 2-Oxopent-4-enoate 2-Oxopent-4-enoate 2-Hydroxy-6-oxohepta-2,4-dienoate->2-Oxopent-4-enoate 2-Hydroxy-6-oxohepta-2,4-dienoate hydrolase Pyruvate + Acetaldehyde Pyruvate + Acetaldehyde 2-Oxopent-4-enoate->Pyruvate + Acetaldehyde Hydratase and Aldolase

Figure 2: Meta-cleavage pathway of this compound.

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation is dependent on the specific microorganisms and the enzymes they produce. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Degradation

EnzymeSubstrateOrganismKm (µM)Vmax or kcatReference
Catechol 2,3-dioxygenaseThis compoundPseudomonas putida10.6-
Catechol 2,3-dioxygenaseThis compoundPlanococcus sp. strain S542.70329.96 mU[3]
Muconate cycloisomerase3-Methyl-cis,cis-muconatePseudomonas putida1.81.8 s-1 (kcat)[1]
4-Methylmuconolactone methyl-isomerase(+)-(4S)-4-MethylmuconolactoneRhodococcus rhodochrous N75--[4]

Table 2: Whole-Cell Biodegradation and Production Rates

OrganismProcessSubstrate/ProductRateConditionsReference
Pseudomonas putida F107ProductionThis compound105 µmol min-1 g-1 cell dry weightBioconversion of toluene[5]
Pseudomonas putida MC2ProductionThis compoundup to 14 mM (1.74 g L-1)Bioconversion of toluene[5]
Rhodococcus enclensisBiodegradationCatechol~0.05 C/C0 after 2h109 cells mL-1[6]

Experimental Protocols

Assay for Catechol 2,3-dioxygenase Activity

This protocol is adapted for measuring the activity of catechol 2,3-dioxygenase on this compound by monitoring the formation of the ring-cleavage product, 2-hydroxy-6-oxohepta-2,4-dienoate.

Materials:

  • 100 mM potassium phosphate buffer (pH 7.5)

  • 10 mM this compound stock solution in ethanol or dimethylformamide

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 980 µL of 100 mM potassium phosphate buffer (pH 7.5).

  • Add 10 µL of the cell-free extract or purified enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).

  • Immediately monitor the increase in absorbance at 388 nm, which corresponds to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate[3].

  • Calculate the enzyme activity using the molar extinction coefficient for the product (ε388 = 13,800 M-1 cm-1)[3]. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.

C23O_assay_workflow cluster_workflow Catechol 2,3-Dioxygenase Assay Workflow A Prepare reaction mixture (Phosphate buffer) B Add enzyme solution A->B C Initiate reaction with This compound B->C D Monitor absorbance at 388 nm C->D E Calculate enzyme activity D->E

Figure 3: Workflow for Catechol 2,3-dioxygenase assay.
Assay for Catechol 1,2-dioxygenase Activity

This protocol measures the activity of catechol 1,2-dioxygenase by monitoring the formation of 2-methyl-cis,cis-muconate from this compound.

Materials:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 10 mM this compound stock solution in ethanol

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Set up a reaction mixture in a quartz cuvette with 980 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Add 10 µL of the enzyme preparation and briefly incubate at the desired temperature (e.g., 30°C).

  • Start the reaction by adding 10 µL of the 10 mM this compound stock solution.

  • Monitor the increase in absorbance at 260 nm, corresponding to the formation of 2-methyl-cis,cis-muconate.

  • Calculate the enzyme activity using the appropriate molar extinction coefficient for 2-methyl-cis,cis-muconate. One unit of enzyme activity is defined as the amount of enzyme that forms 1 µmol of product per minute[7].

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its degradation products from culture supernatants or enzyme assays.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be 10-90% organic solvent over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths, such as 275 nm for this compound and other wavelengths specific to the expected intermediates (e.g., 260 nm for muconic acids).

Sample Preparation:

  • Centrifuge the bacterial culture or enzyme reaction to pellet cells or precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

Quantification:

  • Prepare standard curves for this compound and any available metabolite standards.

  • Integrate the peak areas of the compounds in the sample chromatograms and quantify using the standard curves.

HPLC_analysis_workflow cluster_hplc HPLC Analysis Workflow A Sample Collection (Culture supernatant or enzyme assay) B Centrifugation A->B C Filtration (0.22 µm) B->C D Injection into HPLC C->D E Separation and Detection D->E F Data Analysis and Quantification E->F

Figure 4: General workflow for HPLC analysis.

Conclusion

The biodegradation of this compound via the ortho- and meta-cleavage pathways is a testament to the metabolic versatility of microorganisms. A thorough understanding of these pathways, the enzymes involved, and their kinetics is essential for leveraging these biological systems for environmental and industrial applications. This technical guide provides a foundational overview to aid researchers in their exploration of these fascinating and important biochemical transformations. Further research into the regulation of these pathways and the engineering of the involved enzymes will undoubtedly open up new possibilities in biocatalysis and synthetic biology.

References

Spectroscopic Analysis of 3-Methylcatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with significant interest in various fields of chemical research, including environmental science and drug discovery. As a derivative of catechol, its structural elucidation and characterization are paramount for understanding its chemical behavior and biological activity. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H-46.78d7.81H
H-56.69t7.81H
H-66.75d7.81H
-CH₃2.24s-3H
-OH5.2 (broad s)--2H

Note: The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C-1143.2
C-2141.5
C-3123.6
C-4120.9
C-5121.5
C-6119.7
-CH₃15.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks corresponding to its hydroxyl and aromatic functionalities.

**Wavenumber (cm⁻¹) **Vibrational Mode Functional Group
3480-3300 (broad)O-H stretchPhenolic -OH
3050-3010C-H stretchAromatic C-H
2920-2850C-H stretchMethyl C-H
1610, 1500, 1470C=C stretchAromatic ring
1280C-O stretchPhenolic C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
124100[M]⁺ (Molecular Ion)
10945[M - CH₃]⁺
9130[M - CH₃ - H₂O]⁺
7850[C₆H₆]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like this compound. The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Prep KBr Pellet Preparation Sample->KBr Pellet Prep for IR Solvent Dilution Dilution in Volatile Solvent Sample->Solvent Dilution for GC-MS NMR NMR Dissolution->NMR IR IR KBr Pellet Prep->IR MS MS Solvent Dilution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

physical and chemical properties of 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Methylcatechol

Introduction

This compound, also known as 3-methyl-1,2-benzenediol or 2,3-dihydroxytoluene, is an organic aromatic compound belonging to the catechol family.[1][2] It is characterized by a benzene ring with two adjacent hydroxyl groups and a methyl group at the 3-position.[3] This compound serves as a versatile molecular building block in organic synthesis for producing various active compounds, including antibacterial agents and antioxidants.[4][5] It is also recognized as a xenobiotic metabolite produced by certain bacteria, such as Pseudomonas putida, during the degradation of aromatic compounds like toluene.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and biological significance of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a grey to brown-grey crystalline solid at room temperature.[5][6] It is soluble in water and various organic solvents.[6][7] The presence of two hydroxyl groups makes it a weakly acidic compound.[2][6] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₂[1]
Molecular Weight 124.14 g/mol [1]
Appearance Grey to brown-grey crystalline powder[5][8]
Melting Point 65-68 °C[5][9]
Boiling Point 241 °C[1][5]
Density ~1.1006 g/cm³ (estimate)[5]
Flash Point 140 °C[5]
pKa 9.91 ± 0.10 (Predicted)[5]
LogP 1.340 (est)[5]

Table 2: Solubility of this compound

SolventSolubilitySource
Water Soluble[2][5]
DMSO 50 mg/mL (402.77 mM)[4][10]
Acetonitrile Slightly Soluble[5]
Benzene Slightly Soluble[5][7]
Chloroform Slightly Soluble[5]
Ethanol Soluble[3]
Acetone Soluble[3]
Ether Soluble[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Properties of this compound

TechniqueData HighlightsSource
Mass Spectrometry (MS) Precursor m/z: 123.0451535 ([M-H]⁻)[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Major fragments at m/z: 124.0, 99.99, 78.0, 123.0[1]
Infrared (IR) Spectroscopy KBr wafer technique data available[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR data are available for characterization, though specific peak assignments for this compound require direct experimental data. Data for the isomer 4-Methylcatechol is publicly available.[12]

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical and biological routes. Chemical synthesis is often complex with low overall yields, making biocatalytic production an attractive alternative.

Chemical Synthesis Protocol: From 2-Hydroxy-3-methylbenzaldehyde

This method utilizes a flavin catalyst for the oxidation of 2-hydroxy-3-methylbenzaldehyde.

Methodology:

  • Combine 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a MeOH/H₂O (95/5) solvent mixture in a glass vial.[6]

  • Add 1M aqueous sodium bicarbonate solution (200 µL) and 35% hydrogen peroxide solution (120 µL).[6]

  • Stir the mixture at room temperature for 3 hours.[6]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • After completion, transfer the mixture to a round-bottom flask and add 50 mg of silica gel.[6]

  • Evaporate the solvent under reduced pressure to obtain a product-silica gel complex.[6]

  • Purify the product by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield this compound.[6]

Biocatalytic Synthesis: From Toluene

Pseudomonas putida strains can be engineered to produce this compound from toluene. This process involves the sequential action of toluene dioxygenase and a dehydrogenase.

Methodology:

  • Cultivate a suitable strain of Pseudomonas putida (e.g., a mutant strain incapable of degrading this compound) in an appropriate growth medium.

  • Introduce toluene to the culture. The bacterial enzymes convert toluene to cis-toluene dihydrodiol and then to this compound.

  • To overcome the toxicity of this compound to the microorganisms, an integrated bioproduction and extraction system, such as a two-phase octanol/water system, can be employed.[9]

  • The product, this compound, preferentially partitions into the organic phase (octanol), from which it can be recovered.

G Workflow for Biocatalytic Synthesis of this compound cluster_0 Bioreactor Setup cluster_1 Extraction and Purification A Cultivate Pseudomonas putida B Introduce Toluene Substrate A->B C Enzymatic Conversion B->C D This compound Production C->D E Two-Phase (Octanol/Water) Extraction D->E Product Transfer F Separation of Organic Phase E->F G Recovery of this compound F->G

Biocatalytic Synthesis Workflow

Reactions

The two hydroxyl groups of this compound are the primary sites of its reactivity.

  • Oxidation: this compound is susceptible to oxidation, especially when exposed to air or light, which can lead to coloration and degradation.[3]

  • Enzymatic Cleavage: In microbial metabolism, catechol dioxygenases cleave the aromatic ring of this compound. This can occur via two main pathways:

    • Intradiol (ortho) cleavage: The ring is cleaved between the two hydroxyl-bearing carbons. Catechol 1,2-dioxygenase catalyzes this reaction.[13][14]

    • Extradiol (meta) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase is responsible for this type of cleavage.[14][15]

G Metabolic Pathways of this compound Toluene Toluene EnzymeInitial Toluene Dioxygenase & Dehydrogenase Toluene->EnzymeInitial Toluene_cis_glycol Toluene cis-glycol Methylcatechol This compound Toluene_cis_glycol->Methylcatechol Step 2 EnzymeOrtho Catechol 1,2-dioxygenase Methylcatechol->EnzymeOrtho ortho-cleavage EnzymeMeta Catechol 2,3-dioxygenase Methylcatechol->EnzymeMeta meta-cleavage OrthoProduct 2-Methyl-cis,cis-muconic acid MetaProduct 2-Hydroxy-6-oxo-hepta-2,4-dienoic acid EnzymeOrtho->OrthoProduct EnzymeMeta->MetaProduct EnzymeInitial->Toluene_cis_glycol Step 1

Metabolic Cleavage of this compound

Analytical Methods

Accurate quantification and identification of this compound are essential for research and industrial applications.

Quantitative Analysis in Urine

This protocol is used for determining the levels of catechol and 4-methylcatechol in human urine samples.

Methodology:

  • Use [U-¹⁴C]Catechol as an internal standard.

  • Treat the urine sample with β-glucuronidase and sulfatase to hydrolyze conjugates.

  • Acidify the sample and perform a liquid-liquid extraction with diethyl ether.

  • Evaporate the ether extract and silylate the residue to create volatile derivatives.

  • Analyze the derivatized sample using glass capillary gas chromatography (GC), typically coupled with a mass spectrometer (MS) for detection and quantification.

Colorimetric Determination (Arnow's Method)

This method is suitable for determining this compound concentrations in aqueous solutions.

Methodology:

  • The sample containing this compound is mixed with a nitrite-molybdate reagent.

  • Sodium hydroxide is then added, resulting in the formation of a colored complex.

  • The absorbance of the solution is measured spectrophotometrically, and the concentration is determined by comparison with a standard curve.

Biological Activity and Toxicology

This compound exhibits a range of biological effects and has a defined toxicological profile. It is known to be an enzyme inhibitor and is toxic to many microorganisms.[5]

Table 4: Ecotoxicity of this compound

OrganismEndpointValueSource
Fish LC₅₀11.83 mg/L[4]
Fish ChV (Chronic Value)6.94 mg/L[4]
Green Algae EC₅₀3.61 mg/L[4]
Green Algae ChV (Chronic Value)0.45 mg/L[4]
Daphnia LC₅₀109.54 mg/L[4]
Daphnia ChV (Chronic Value)42.03 mg/L[4]

Human Safety: this compound is classified as harmful if swallowed or in contact with skin and causes skin irritation.[1][16] It is also an irritant to the eyes and respiratory system.[16] Ingestion may cause significant damage to the digestive system.[16] When heated to decomposition, it emits acrid smoke and fumes.[5][8]

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in both chemical synthesis and microbial metabolism. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, make it a valuable tool for researchers. However, its inherent toxicity necessitates careful handling and consideration in any application. This guide provides a foundational understanding for professionals working with this compound, enabling further exploration into its potential in drug development, bioremediation, and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-methylcatechol (3-MC), a key chemical intermediate in various industrial and biological processes. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility and stability determination, and presents a visualization of its primary metabolic pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this compound, enabling them to handle and utilize this compound with a thorough understanding of its physicochemical properties.

Introduction

This compound, also known as 3-methyl-1,2-benzenediol or 2,3-dihydroxytoluene, is an aromatic organic compound with the chemical formula C₇H₈O₂. It is a derivative of catechol and is characterized by a methyl group at the 3-position of the benzene ring.[1] this compound serves as a versatile building block in organic synthesis and is a metabolite in the biodegradation of various aromatic compounds.[1] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in the pharmaceutical industry where it may be used as a precursor for active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈O₂[2]
Molecular Weight 124.14 g/mol [2]
Appearance White to brown-grey crystalline solid[2]
Melting Point 65-68 °C[2]
Boiling Point 241 °C[2]
pKa 9.91 ± 0.10 (Predicted)[2]

Solubility of this compound

This compound's solubility is influenced by its molecular structure, which contains both a nonpolar benzene ring and two polar hydroxyl groups. This dual nature allows for solubility in a range of solvents.

Qualitative Solubility

Qualitatively, this compound is described as soluble in water and other polar solvents due to the presence of the hydroxyl groups which can participate in hydrogen bonding.[3][4] It is also soluble in various organic solvents.[3] The following table summarizes the qualitative solubility of this compound in different solvents.

SolventSolubilityReference
WaterSoluble[4]
EthanolSoluble[3]
BenzeneSoluble[3]
AcetonitrileSlightly Soluble[2]
ChloroformSlightly Soluble[2]
DMSOSoluble[5]
Quantitative Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in the public domain. However, some data has been reported for Dimethyl Sulfoxide (DMSO) and various co-solvent systems, which are particularly relevant for in vitro and in vivo studies in drug discovery.

Solvent SystemSolubilityReference
DMSO50 mg/mL (402.77 mM)[6]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (40.28 mM)[6]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (20.14 mM)[6]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (20.14 mM)[6]

Note: For the DMSO solubility, ultrasonic assistance may be required.[5] The solubility in the co-solvent systems is reported as a minimum value, indicating that higher concentrations may be achievable.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. As a catechol derivative, it is susceptible to oxidation, which can be influenced by factors such as pH, temperature, and exposure to light and air.

General Stability Profile

This compound is considered to have moderate stability. It is known to undergo oxidation when exposed to air or light, which can lead to a change in color and a decrease in purity.[1] For long-term storage, it is recommended to keep it at 2-8°C under a nitrogen atmosphere to minimize degradation.

Influence of pH

The stability of phenolic compounds, including catechols, is often pH-dependent. While specific quantitative data on the pH stability of this compound is limited, it is known that catechols can be more rapidly oxidized under neutral or alkaline conditions. In acidic conditions, the rate of oxidation is generally slower.

Thermal Stability
Photostability

Exposure to light can promote the oxidation of this compound. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light to maintain its integrity.

Experimental Protocols

To address the lack of comprehensive quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile) of appropriate purity

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • To each vial, add a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and UV detection at an appropriate wavelength (e.g., 275 nm) is a good starting point.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample solutions (diluted if necessary) and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L based on the determined concentration and any dilution factors used.

Workflow for Solubility Determination:

G A Add excess this compound to solvent in vials B Equilibrate at constant temperature (24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Development of a Stability-Indicating HPLC Method:

    • Develop an HPLC method capable of separating this compound from its potential degradation products. A gradient method with a C18 column is often a good starting point.

    • The PDA detector is crucial for assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at regular intervals. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and analyze at various time points.

    • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, subject a solution of this compound to the same conditions. Analyze the samples by HPLC.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines. Analyze the sample by HPLC. A control sample should be kept in the dark.

  • Analysis and Reporting:

    • For each stress condition, analyze the samples by the developed stability-indicating HPLC method.

    • Calculate the percentage of degradation of this compound.

    • Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

    • Report the conditions under which this compound is stable and unstable.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Report Report Degradation Profile Analysis->Report

Caption: General workflow for conducting forced degradation studies.

Metabolic Pathway of this compound

In various microorganisms, this compound is a key intermediate in the degradation of aromatic compounds. It is typically metabolized through the meta-cleavage pathway, which involves the ring-opening of the catechol moiety by the enzyme catechol 2,3-dioxygenase.

G Toluene Toluene Enzyme1 Toluene Monooxygenase Toluene->Enzyme1 Cresol o-, m-, or p-Cresol Enzyme2 Cresol Hydroxylase Cresol->Enzyme2 MC3 This compound Enzyme3 Catechol 2,3-dioxygenase MC3->Enzyme3 RingOpening 2-Hydroxy-6-oxo-2,4-heptadienoate Metabolites Further Metabolites (e.g., Acetaldehyde, Pyruvate) RingOpening->Metabolites Enzyme1->Cresol Enzyme2->MC3 Enzyme3->RingOpening

References

3-Methylcatechol as a Biomarker for Environmental Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides an in-depth overview of 3-Methylcatechol as a potential biomarker for environmental exposure to toluene. Toluene, a volatile organic compound, is a widespread environmental pollutant originating from sources such as vehicle exhaust, industrial emissions, and consumer products. Understanding and quantifying human exposure to toluene is critical for assessing potential health risks. This document details the metabolic pathways of toluene, focusing on the formation of this compound, and presents available quantitative data on related biomarkers. Furthermore, it provides comprehensive experimental protocols for the analysis of methylcatechols in human urine and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in their work. While this compound is a known metabolite of toluene, this guide also highlights the current data gaps regarding its application as a specific biomarker for low-level environmental exposure and suggests areas for future research.

Introduction

Toluene is a ubiquitous environmental contaminant, leading to widespread, low-level human exposure. Upon entering the body, toluene is metabolized into various compounds that can be excreted in urine. The measurement of these metabolites serves as a valuable tool for biological monitoring of exposure. While hippuric acid and o-cresol are commonly used biomarkers for occupational toluene exposure, their utility for assessing low-level environmental exposure can be limited by dietary and other confounding factors.

This compound is a minor metabolite of toluene, formed through the hydroxylation of cresols. Its presence in urine can be indicative of toluene uptake. This guide explores the potential of this compound as a specific biomarker for environmental toluene exposure, providing a technical resource for its study and application.

Human Metabolism of Toluene

The primary route of toluene metabolism in humans occurs in the liver, where it is oxidized by cytochrome P450 (CYP) enzymes. The major metabolic pathway leads to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid, the most abundant urinary metabolite.

A minor, yet significant, pathway involves the hydroxylation of the aromatic ring of toluene to form cresols (o-, m-, and p-cresol). This reaction is also catalyzed by CYP enzymes, with different isoforms exhibiting varying specificities. For instance, CYP1A2 is involved in the formation of o-cresol, while CYP2E1 and CYP2B6 can produce p-cresol.[1] These cresols can be further metabolized through hydroxylation to form their respective methylcatechol derivatives. Specifically, o-cresol and m-cresol can be converted to this compound. These metabolites are then typically conjugated with glucuronic acid or sulfate before being excreted in the urine.

Toluene_Metabolism Toluene Toluene Benzyl_Alcohol Benzyl_Alcohol Toluene->Benzyl_Alcohol CYP2E1, CYP2B6, CYP1A2, CYP2C8, CYP1A1 o_Cresol o_Cresol Toluene->o_Cresol CYP1A2 m_Cresol m_Cresol Toluene->m_Cresol p_Cresol p_Cresol Toluene->p_Cresol CYP2E1, CYP2B6 Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde ADH Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid ALDH Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation Conjugated_Metabolites Conjugated_Metabolites Hippuric_Acid->Conjugated_Metabolites This compound This compound o_Cresol->this compound Hydroxylation m_Cresol->this compound Hydroxylation 4-Methylcatechol 4-Methylcatechol p_Cresol->4-Methylcatechol Hydroxylation This compound->Conjugated_Metabolites Glucuronidation/ Sulfation 4-Methylcatechol->Conjugated_Metabolites Glucuronidation/ Sulfation

Figure 1: Human metabolic pathway of toluene.

Data Presentation: Urinary Catechol Levels

Quantitative data specifically correlating low-level environmental toluene exposure with urinary this compound concentrations in the general non-smoking population are scarce in the current scientific literature. However, studies on urinary levels of related compounds, such as catechol and 4-methylcatechol, provide a valuable reference. It is important to note that dietary sources can also contribute to the urinary levels of these compounds.[2][3]

Table 1: Urinary Catechol and 4-Methylcatechol Levels in Non-Smokers

PopulationDietUrinary Catechol (mg/24 hr)Urinary 4-Methylcatechol (mg/24 hr)Reference
Non-smokersUnrestricted10 ± 7.3 (mean ± 1 SD)3.4 ± 2.3 (mean ± 1 SD)[2][3]
Non-smokersRestricted (limited plant-derived products)4.4 ± 1.2 (mean ± 1 SD)8.1 ± 1.7 (mean ± 1 SD)[2][3]

Table 2: Urinary Catechol and Quinol Levels in Non-Exposed Subjects

PopulationUrinary Catechol (mg/L)Urinary Quinol (mg/L)Reference
Non-exposed (n=131)Geometric Mean (GSD): Varies by sex and correction methodGeometric Mean (GSD): Varies by sex and correction method[4][5]

Note: The study by Inoue et al. (1988) provides detailed breakdowns of catechol and quinol levels in non-exposed individuals, but a single summary value is not provided due to variations in corrections for creatinine and specific gravity.

Experimental Protocols

The analysis of this compound in urine typically involves enzymatic hydrolysis, extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

Sample Preparation and Hydrolysis

Urinary catechols are primarily present as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step is necessary to liberate the free forms for analysis.

  • Sample Collection: Collect a mid-stream urine sample in a sterile, polypropylene container.

  • Storage: If not analyzed immediately, store samples at -20°C or lower.

  • Hydrolysis:

    • Thaw urine samples to room temperature.

    • To a 1-2 mL aliquot of urine, add an internal standard (e.g., a deuterated analog of the analyte).

    • Add a solution of β-glucuronidase/sulfatase from Helix pomatia.

    • Adjust the pH to approximately 5.0 using an acetate buffer.

    • Incubate the mixture, for example, at 37°C for a sufficient period (e.g., 2-16 hours) to ensure complete hydrolysis.

Extraction

Following hydrolysis, the analytes need to be extracted from the urine matrix.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the hydrolyzed urine sample to a pH of approximately 5.

    • Add an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process for a second time to improve recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness.

Derivatization (for GC-MS)

For GC-MS analysis, the polar hydroxyl groups of the catechols need to be derivatized to increase their volatility.

  • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization reaction, forming trimethylsilyl (TMS) ethers.

Instrumental Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis Extraction (LLE or SPE) Extraction (LLE or SPE) Enzymatic Hydrolysis->Extraction (LLE or SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction (LLE or SPE)->Derivatization (for GC-MS) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Extraction (LLE or SPE)->GC-MS or LC-MS/MS Derivatization (for GC-MS)->GC-MS or LC-MS/MS Data Analysis Data Analysis GC-MS or LC-MS/MS->Data Analysis Toluene_Toxicity_Pathways Toluene Exposure Toluene Exposure Metabolism (CYP450) Metabolism (CYP450) Toluene Exposure->Metabolism (CYP450) Reactive Metabolites (e.g., Cresols, Catechols) Reactive Metabolites (e.g., Cresols, Catechols) Metabolism (CYP450)->Reactive Metabolites (e.g., Cresols, Catechols) Oxidative Stress Oxidative Stress Reactive Metabolites (e.g., Cresols, Catechols)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Neurotoxicity Neurotoxicity Cellular Damage->Neurotoxicity

References

3-Methylcatechol as a Xenobiotic Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcatechol (3-MC), a methylated derivative of catechol, is a significant xenobiotic metabolite originating from various environmental and industrial sources, most notably as a metabolite of toluene. Understanding its metabolic fate and toxicological profile is crucial for risk assessment and in the context of drug development, where catechol moieties are present in numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its metabolic pathways in both bacterial and mammalian systems, its toxicological effects with available quantitative data, and detailed experimental protocols for its analysis and characterization.

Introduction

This compound, with the chemical formula CH₃C₆H₃(OH)₂, is a white solid organic compound.[1] It is recognized as a bacterial xenobiotic metabolite, produced by certain bacteria capable of degrading nitroaromatic compounds found in pesticide-contaminated soils.[2][3] Its presence in the environment is also linked to the combustion of wood.[1] For drug development professionals, the catechol structure is of particular interest due to its presence in many endogenous molecules (e.g., catecholamines) and pharmaceutical agents. The metabolism of such compounds can lead to the formation of catechol derivatives like 3-MC, necessitating a thorough understanding of their subsequent biotransformation and potential for toxicity.

Metabolic Pathways

The biotransformation of this compound varies significantly between microbial and mammalian systems. While bacteria have evolved specific pathways to utilize it as a carbon source, in mammals, it undergoes Phase I and Phase II metabolism aimed at detoxification and excretion.

Bacterial Metabolism

In bacteria, the aromatic ring of this compound is cleaved by dioxygenase enzymes. Two primary pathways have been identified: the meta-cleavage pathway and the ortho-cleavage pathway.[4]

  • Meta-cleavage Pathway: This is a common route for the degradation of catechols in various bacterial species.[4][5] The enzyme catechol 2,3-dioxygenase catalyzes the cleavage of the aromatic ring between a hydroxylated carbon and an adjacent non-hydroxylated carbon, leading to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate.[4][5]

  • Ortho-cleavage (or Intradiol) Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the aromatic ring.[4][5] This results in the formation of 2-methyl-cis,cis-muconate. Some bacterial species possess isofunctional enzymes capable of both intradiol and extradiol cleavage of this compound.[1]

bacterial_metabolism cluster_0 Bacterial Cell toluene Toluene three_mc This compound toluene->three_mc Toluene Dioxygenase meta_product 2-Hydroxy-6-oxohepta-2,4-dienoate three_mc->meta_product Catechol 2,3-dioxygenase (meta-cleavage) ortho_product 2-Methyl-cis,cis-muconate three_mc->ortho_product Catechol 1,2-dioxygenase (ortho-cleavage) tca TCA Cycle Intermediates meta_product->tca ortho_product->tca

Bacterial metabolic pathways for this compound.
Mammalian Metabolism

In mammals, this compound is primarily formed as a metabolite of toluene through the action of cytochrome P450 (CYP) enzymes.[6] Once formed, it undergoes extensive Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. The primary enzymes involved are Catechol-O-methyltransferase (COMT), Sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).[7][8][9]

  • O-Methylation (COMT): Catechol-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[10] This reaction can result in two potential methylated metabolites: 3-methyl-1-methoxy-2-hydroxybenzene or 3-methyl-2-methoxy-1-hydroxybenzene. COMT-mediated methylation is a key pathway in the metabolism of both endogenous and xenobiotic catechols.[7]

  • Sulfation (SULTs): Cytosolic sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of this compound.[7][8] SULT1A3 is a key enzyme in the sulfation of catecholamines and other catecholic compounds.[7]

  • Glucuronidation (UGTs): UDP-glucuronosyltransferases are a family of enzymes that conjugate glucuronic acid from UDP-glucuronic acid (UDPGA) to this compound.[9] This process significantly increases the water solubility of the metabolite, preparing it for renal or biliary excretion.

mammalian_metabolism cluster_1 Mammalian Metabolism toluene Toluene three_mc This compound toluene->three_mc CYP450 methylated Methylated Metabolites three_mc->methylated COMT sulfated Sulfate Conjugates three_mc->sulfated SULTs glucuronidated Glucuronide Conjugates three_mc->glucuronidated UGTs excretion Excretion (Urine/Bile) methylated->excretion sulfated->excretion glucuronidated->excretion

Mammalian metabolic pathways for this compound.

Toxicology

The toxicological profile of this compound is of significant interest due to its potential for human exposure and its structural similarity to other toxic catechols. Its toxicity is often linked to its ability to undergo oxidation to form reactive quinone species, which can lead to oxidative stress and cellular damage.[11]

Quantitative Toxicological Data
ParameterValueSpecies/SystemReference
Cytotoxicity (IC50) 107 µM (after 72 hours)Rat primary astrocytes[11]
Acute Toxicity (LD50) 56 mg/kg (intravenous)Mouse[12]
Neurotoxicity

Studies have shown that this compound can be cytotoxic to neural cells. At a concentration of 1 mM, it has been observed to induce the peroxidation of biomolecules in nuclear fractions from rat brain homogenates and inhibit mitochondrial respiration.[11] The neurotoxic effects are thought to be mediated by its oxidation to reactive quinones and the subsequent generation of reactive oxygen species (ROS).[11]

Genotoxicity
Oxidative Stress and Signaling Pathways

Catechols and their metabolites are known to influence cellular signaling pathways related to oxidative stress. While direct evidence for this compound is limited, the closely related 4-methylcatechol has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, through the PI3K/Akt signaling pathway in neural stem/progenitor cells.[5] It is plausible that this compound could exert similar effects. Catechols can also activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of various cytoprotective genes.[13][14]

signaling_pathway three_mc This compound (or related catechols) ros Reactive Oxygen Species (ROS) three_mc->ros pi3k PI3K ros->pi3k akt Akt pi3k->akt nrf2 Nrf2 akt->nrf2 Activation keap1 Keap1 nrf2->keap1 Dissociation are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus and Binding ho1 Heme Oxygenase-1 (HO-1) are->ho1 Gene Transcription antioxidant_enzymes Other Antioxidant Enzymes (e.g., NQO1) are->antioxidant_enzymes Gene Transcription cytoprotection Cytoprotection ho1->cytoprotection antioxidant_enzymes->cytoprotection

Potential signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Urine by Gas Chromatography

This protocol is adapted from a method for the analysis of catechol and 4-methylcatechol in human urine.[15]

Objective: To quantify the concentration of this compound in urine samples.

Materials:

  • Urine sample

  • β-glucuronidase/sulphatase (from Helix pomatia)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., ¹⁴C-labeled catechol or a structural analog)

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column suitable for phenolic compounds (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: To 1 mL of urine, add a known amount of the internal standard.

  • Enzymatic Hydrolysis: Adjust the pH of the urine to 5.0 with acetic acid. Add 50 µL of β-glucuronidase/sulphatase solution. Incubate at 37°C for 16-24 hours to deconjugate the glucuronide and sulfate metabolites.

  • Acidification and Extraction: Acidify the hydrolyzed urine to pH 1-2 with concentrated HCl. Extract the sample three times with 5 mL of diethyl ether.

  • Drying and Evaporation: Pool the ether extracts and dry over anhydrous sodium sulfate. Evaporate the ether to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dry residue, add 100 µL of the silylating agent. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC Analysis: Inject 1-2 µL of the derivatized sample into the gas chromatograph.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Detector Temperature (FID): 300°C

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: Identify and quantify the this compound-TMS peak based on its retention time relative to the internal standard. Construct a calibration curve using standard solutions of this compound treated with the same procedure.

gc_workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulphatase) start->hydrolysis extraction Acidification & Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->extraction derivatization Derivatization (Silylation) extraction->derivatization gc_analysis Gas Chromatography (GC) Analysis derivatization->gc_analysis quantification Quantification gc_analysis->quantification

Workflow for GC analysis of this compound in urine.
Cytotoxicity Assessment using the MTT Assay

This protocol is a general method for assessing the cytotoxicity of phenolic compounds.[8][10]

Objective: To determine the IC50 value of this compound in a specific cell line.

Materials:

  • Cell line of interest (e.g., rat primary astrocytes, HepG2, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

mtt_workflow start Cell Seeding in 96-well plate treatment Treatment with this compound start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_addition Addition of MTT solution incubation->mtt_addition formazan_formation Incubation (4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan Crystals formazan_formation->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance ic50 IC50 Determination absorbance->ic50

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a xenobiotic metabolite of significant interest due to its environmental prevalence and its formation from common industrial chemicals like toluene. Its metabolism is well-characterized in bacterial systems, involving ring-cleavage dioxygenases. In mammals, it undergoes extensive Phase II conjugation via methylation, sulfation, and glucuronidation, which are critical for its detoxification and elimination. Toxicologically, this compound has demonstrated cytotoxicity, particularly neurotoxicity, which appears to be mediated by oxidative stress. Further research is warranted to fully elucidate its genotoxic potential and to obtain more detailed quantitative data on its interactions with mammalian metabolic enzymes. The protocols provided in this guide offer a starting point for researchers to further investigate the properties and biological effects of this important xenobiotic metabolite. A thorough understanding of the disposition and toxicity of this compound is essential for accurate risk assessment and for ensuring the safety of pharmaceuticals and other chemicals containing the catechol moiety.

References

Methodological & Application

Application Note: Analysis of 3-Methylcatechol by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 3-Methylcatechol using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). This compound, a significant metabolite of various industrial compounds and a biomarker of exposure to certain pollutants, can be effectively separated and quantified in various matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and validation parameters, to ensure reliable and reproducible results.

Introduction

This compound (3-methylbenzene-1,2-diol) is a phenolic compound of interest in environmental and toxicological studies, as well as in the monitoring of biological processes.[1][2] Its accurate quantification is crucial for understanding metabolic pathways and assessing human exposure to parent compounds like toluene. HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of phenolic compounds that exhibit native fluorescence. This method provides a robust approach for the determination of this compound in complex sample matrices.

Experimental

Instrumentation and Consumables
  • HPLC System with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) or a Pentafluorophenyl (PFP) column for enhanced separation of isomers[3]

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[4]

Reagents and Standards
  • This compound standard (98% purity or higher)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Sodium hydroxide

  • Sulfuric acid

  • Phosphate buffer

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at 2-8°C in a dark vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of linearity.

Sample Preparation (General Protocol for Aqueous Samples)

For complex matrices such as urine or plasma, a sample cleanup and extraction procedure is necessary.

  • Enzymatic Deconjugation (for biological samples): To measure total this compound (free and conjugated), enzymatic hydrolysis with β-glucuronidase/sulfatase is required.[4]

  • Acidification: Acidify the sample to a pH of less than 4 by adding a small volume of sulfuric or formic acid.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the this compound with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-FLD Method

Chromatographic Conditions

ParameterValue
Column C18 or PFP (4.6 x 150 mm, 3 µm)[3]
Mobile Phase Methanol:Water (e.g., 65:35 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Fluorescence Detector Excitation: 274 nm, Emission: 298 nm[5]
Run Time Approximately 15 minutes

Note: The mobile phase composition and gradient may need to be optimized depending on the specific column and sample matrix to achieve the best separation and peak shape.

Quantitative Data

The following table summarizes the expected performance characteristics of the method. The values are based on typical performance for phenolic compounds and should be validated in the user's laboratory.[3]

ParameterExpected Value
Retention Time (RT) ~ 5-10 min (highly dependent on exact conditions)
Linearity (R²)
)≥ 0.999
Limit of Detection (LOD) ng/mL level
Limit of Quantification (LOQ) ng/mL level
Precision (%RSD) < 10%
Accuracy/Recovery 85-115%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Aqueous Sample (e.g., Urine) Deconjugation Enzymatic Deconjugation (if needed) Sample->Deconjugation Acidification Acidification (pH < 4) Deconjugation->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration HPLC HPLC Separation (C18/PFP Column) Filtration->HPLC Injection FLD Fluorescence Detection (Ex: 274 nm, Em: 298 nm) HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Figure 1: Experimental Workflow for this compound Analysis

Logical Relationship of Method Parameters

G Figure 2: Key Parameters for HPLC-FLD Method cluster_hplc Chromatography cluster_detector Detection Method HPLC-FLD Method Column Column (C18/PFP) Method->Column MobilePhase Mobile Phase (Methanol/Water) Method->MobilePhase FlowRate Flow Rate Method->FlowRate Temperature Temperature Method->Temperature Excitation Excitation Wavelength Method->Excitation Emission Emission Wavelength Method->Emission

Caption: Figure 2: Key Parameters for HPLC-FLD Method

Conclusion

The HPLC-FLD method described provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the specified fluorescence detection parameters, offers a solid foundation for researchers in various fields. Proper method validation is essential to ensure data quality and accuracy for specific applications.

References

Application Note: Quantification of 3-Methylcatechol in Air Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the quantification of 3-methylcatechol in air samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the cresol family, is a hazardous air pollutant originating from sources such as biomass burning and industrial processes. Accurate quantification is crucial for assessing human exposure and environmental impact. The described protocol involves active air sampling onto solid sorbent tubes, solvent desorption, followed by silylation to enhance analyte volatility and thermal stability. The derivatized analyte is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity. This method is suitable for researchers, scientists, and professionals in environmental and occupational health monitoring.

Introduction

This compound (3-MC) is a substituted catechol and an isomer of cresol. It is released into the atmosphere from both natural and anthropogenic sources, including wood combustion and industrial manufacturing. As a toxic organic compound, monitoring its concentration in ambient and workplace air is essential for public health and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the polar nature of this compound, due to its two hydroxyl groups, results in poor chromatographic performance. To overcome this, a derivatization step is employed, where the active hydrogens of the hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile and suitable for GC analysis. This application note provides a comprehensive protocol from sample collection to data analysis for the reliable quantification of this compound in air.

Experimental Protocol

Air Sampling
  • Sampling Media: Use a solid sorbent tube, such as a glass tube containing XAD-7 or Tenax®-TA resin (e.g., 100 mg front section, 50 mg back section). These resins are effective at trapping cresol isomers and other phenolic compounds from the air.

  • Sampling Pump: A calibrated personal or stationary sampling pump capable of maintaining a constant flow rate is required.

  • Procedure:

    • Break the ends of the sorbent tube immediately before sampling.

    • Connect the tube to the sampling pump with the back section (smaller sorbent bed) positioned towards the pump.

    • Sample air at a known and calibrated flow rate, typically between 0.01 and 0.2 L/min.

    • The total sample volume will depend on the expected concentration of this compound. For general environmental monitoring, a sample volume of 20 to 100 liters is recommended.

    • After sampling, cap the ends of the sorbent tube with plastic caps and store at 4°C until analysis. Samples should be analyzed within 30 days if refrigerated.

Sample Preparation and Derivatization
  • Reagents and Materials:

    • Methanol (GC grade, anhydrous)

    • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard, such as Catechol-d6 or 4-tert-butylphenol, in methanol. The ideal internal standard is an isotopically labeled version of the analyte.

    • 2 mL autosampler vials with PTFE-lined caps.

    • Ultrasonic bath.

    • Nitrogen evaporator or vacuum concentrator.

    • Heating block or oven.

  • Protocol:

    • Desorption: Carefully break open the sorbent tube and transfer the front and back sorbent sections into separate 2 mL vials.

    • Add 1.0 mL of methanol to each vial.

    • Spike each vial with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

    • Cap the vials and place them in an ultrasonic bath for 30 minutes to facilitate desorption.

    • Transfer the methanol extract to a clean vial.

    • Solvent Evaporation: Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all methanol and water as they will react with the silylating reagent.

    • Derivatization: Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the dried residue in each vial.

    • Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A Gas Chromatograph equipped with a Mass Selective Detector is required.

  • GC-MS Parameters: The following parameters are recommended and should be optimized for the specific instrument used.

ParameterRecommended Value
Gas Chromatograph
GC ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection ModeSplitless (or appropriate split ratio if concentrations are high)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
  • Selected Ion Monitoring (SIM) Parameters for Derivatized this compound: The derivatized this compound is 3-methyl-1,2-bis(trimethylsiloxy)benzene (C₁₃H₂₄O₂Si₂), with a molecular weight of 268.5 g/mol .

AnalyteRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-2TMS~12-15 min253 ([M-CH₃]⁺)18173 ([Si(CH₃)₃]⁺)
Internal Standard (e.g., Catechol-d6-2TMS)VariesSpecific to ISSpecific to ISSpecific to IS
(Note: Retention time is approximate and depends on the specific GC system and conditions. The mass spectrum of the this compound TMS derivative shows a prominent [M-15]⁺ ion at m/z 253, which is an excellent choice for quantification due to its high abundance and specificity.)

Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in methanol. A typical calibration range would be from 0.05 µg/mL to 10 µg/mL.

  • Procedure: Take a 1.0 mL aliquot of each calibration standard, add the same amount of internal standard as used for the samples, and perform the solvent evaporation and derivatization steps exactly as described in section 2.2.

  • Calibration Curve: Analyze the derivatized standards by GC-MS. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 253) to the peak area of the internal standard's quantifier ion against the concentration of the this compound standards.

  • Quantification: Analyze the prepared air samples. Calculate the peak area ratio for the this compound derivative and its internal standard. Determine the concentration in the extract (µg/mL) from the calibration curve.

  • Air Concentration Calculation: Calculate the final concentration of this compound in the air sample (µg/m³) using the following formula:

    Cair (µg/m³) = (Cextract × Vextract) / (Vair × RDE)

    Where:

    • Cair = Concentration in air

    • Cextract = Concentration in the solvent extract (from calibration curve, in µg/mL)

    • Vextract = Volume of the solvent extract (e.g., 1 mL)

    • Vair = Volume of air sampled (in m³)

    • RDE = Desorption efficiency (determined separately by spiking known amounts onto blank sorbent tubes and analyzing; typically >0.90 or 90%).

Method Performance Data

The following table summarizes the expected performance characteristics of the method, based on similar validated methods for phenolic compounds.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/m³ (for a 100 L air sample)
Limit of Quantification (LOQ)0.03 - 0.15 µg/m³ (for a 100 L air sample)
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound in Air cluster_sampling 1. Air Sampling cluster_prep 2. Sample Preparation & Derivatization cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing A Prepare Sorbent Tube C Collect Air Sample (0.01-0.2 L/min) A->C B Calibrate Pump B->C D Desorb with Methanol + Internal Standard C->D E Evaporate to Dryness D->E F Add Silylating Reagent (BSTFA + 1% TMCS) E->F G Heat at 70°C for 60 min F->G H Inject 1 µL into GC-MS G->H I Acquire Data in SIM Mode H->I J Integrate Peak Areas (Analyte + IS) I->J K Calculate Concentration using Calibration Curve J->K L Report Air Concentration (µg/m³) K->L

Caption: Workflow for this compound Analysis.

Application Note: Electrochemical Detection of 3-Methylcatechol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol (3-MC), a derivative of catechol, is an important organic compound found in various environmental and biological systems. It is a significant pollutant originating from industrial processes and is also a metabolite of certain drugs and xenobiotics. The ability to accurately and sensitively detect this compound in aqueous solutions is crucial for environmental monitoring, toxicological studies, and pharmaceutical research. Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the determination of this compound. This application note provides detailed protocols and methodologies for the electrochemical detection of this compound using common voltammetric techniques.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. This compound undergoes a two-electron, two-proton oxidation to form 3-methyl-o-benzoquinone. This redox process can be monitored using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). The resulting current is directly proportional to the concentration of this compound in the solution, allowing for quantitative analysis.[1][2] Modified electrodes are often employed to enhance the sensitivity and selectivity of the detection by increasing the electrode's active surface area and promoting faster electron transfer.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the key performance parameters for the electrochemical detection of catechol derivatives using various electrode modifications. While specific data for this compound is limited in the immediate literature, the data for catechol provides a strong reference for expected performance.

Electrode ModificationAnalyteTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Supporting Electrolyte (pH)Reference
Poly(gibberellic acid)/CPECatecholDPV2 - 1000.570.1 M PBS (7.0)[3]
Poly(riboflavin)/CNTPECatecholDPV0.5 - 7.00.00390.2 M PB (6.0)[4]
[Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCECatecholDPV5 - 2153.5Not Specified (6.0)[7]
Graphene/GCCatecholLSV0.6 - 1000.182Not Specified[5]
Ni/N-MWCNT/SPECatecholDPV0.1 - 3000.009Not Specified[8]
Poly(adenine)/Graphene PECatecholNot Specified2 - 1500.240.1 M PBS (7.0)[9]
Co@SnO2–PANI/GCECatecholDPV20 - 200,0000.0015786KCI/PBS (8.5)[10]

CPE: Carbon Paste Electrode, CNTPE: Carbon Nanotube Paste Electrode, GCE: Glassy Carbon Electrode, GC: Glassy Carbon, SPE: Screen Printed Electrode, PE: Paste Electrode, DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, PBS: Phosphate Buffer Solution, PB: Phosphate Buffer.

Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the electrochemical determination of this compound using Cyclic Voltammetry and Differential Pulse Voltammetry.

Materials and Reagents
  • This compound (analytical grade)

  • Phosphate buffer components (e.g., Sodium phosphate monobasic and dibasic) or Acetate buffer components.

  • Supporting electrolyte (e.g., Lithium perchlorate, Potassium chloride)[1]

  • High-purity water (Milli-Q or equivalent)

  • Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE)

  • Reference Electrode: Ag/AgCl (3 M KCl)[11]

  • Counter Electrode: Platinum wire[11]

  • Potentiostat/Galvanostat electrochemical workstation[3][7]

Preparation of Solutions
  • Supporting Electrolyte/Buffer Solution:

    • Prepare a 0.1 M Phosphate Buffer Solution (PBS) by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water to achieve the desired pH (e.g., pH 7.0).[2][3]

    • Alternatively, an acetate buffer can be prepared for acidic conditions.[2]

  • Stock Solution of this compound:

    • Prepare a 10 mM stock solution of this compound by accurately weighing and dissolving the required amount in the prepared buffer solution.

    • Store the stock solution in a dark, refrigerated environment to prevent degradation.

  • Working Solutions:

    • Prepare a series of working solutions with varying concentrations of this compound by diluting the stock solution with the buffer solution.

Electrode Preparation

Glassy Carbon Electrode (GCE) Pre-treatment:

  • Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm) on a polishing pad.[7]

  • Rinse the electrode thoroughly with high-purity water.

  • Soncate the electrode in acetone and then in high-purity water for 5 minutes each to remove any adsorbed impurities.[7]

  • Allow the electrode to dry at room temperature.

Electrochemical Measurements

General Setup:

  • Assemble a three-electrode cell containing the working solution of this compound.[7][11][12]

  • Immerse the prepared working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode into the solution.

  • Connect the electrodes to the potentiostat.

Cyclic Voltammetry (CV) Protocol:

  • Purpose: To characterize the redox behavior of this compound.

  • Parameters:

    • Potential Range: -0.2 V to +0.8 V (or as determined by initial scouting scans)

    • Scan Rate: 15 mV/s to 100 mV/s[1][13]

  • Procedure:

    • Record a cyclic voltammogram of the blank buffer solution to establish the background current.

    • Add a known concentration of this compound to the cell.

    • Run the cyclic voltammetry scan and record the voltammogram. The appearance of an anodic peak (oxidation) and a corresponding cathodic peak (reduction) confirms the electrochemical activity of this compound.[1]

Differential Pulse Voltammetry (DPV) Protocol:

  • Purpose: For quantitative determination of this compound with higher sensitivity and lower detection limits compared to CV.[14][15][16]

  • Parameters:

    • Potential Range: 0 V to +0.6 V

    • Pulse Amplitude: 50 mV[17]

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Procedure:

    • Record a DPV scan of the blank buffer solution.

    • Record DPV scans for each of the prepared working solutions of this compound, starting from the lowest concentration.

    • A peak in the voltammogram will be observed, with the peak current increasing with the concentration of this compound.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound. The linearity of this plot will determine the working range of the sensor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the electrochemical reaction mechanism of this compound and the general experimental workflow.

G cluster_reaction Electrochemical Oxidation of this compound MC This compound OQ 3-Methyl-o-benzoquinone MC->OQ -2e⁻, -2H⁺ OQ->MC +2e⁻, +2H⁺

Caption: Electrochemical redox reaction of this compound.

G cluster_workflow Experimental Workflow for this compound Detection prep_solution Solution Preparation (Buffer, 3-MC Standards) setup_cell Three-Electrode Cell Assembly prep_solution->setup_cell prep_electrode Electrode Preparation (Polishing, Cleaning) prep_electrode->setup_cell cv_analysis Cyclic Voltammetry (Redox Behavior) setup_cell->cv_analysis dpv_analysis Differential Pulse Voltammetry (Quantification) setup_cell->dpv_analysis cv_analysis->dpv_analysis Inform Parameters calibration Calibration Curve Construction dpv_analysis->calibration analysis Data Analysis (LOD, LOQ, Linear Range) calibration->analysis

Caption: General workflow for electrochemical analysis.

Conclusion

Electrochemical methods, particularly Differential Pulse Voltammetry, provide a sensitive, selective, and efficient means for the detection of this compound in aqueous solutions. The protocols outlined in this application note offer a robust framework for researchers and professionals to establish reliable analytical procedures. The use of modified electrodes can further enhance the performance of these sensors, leading to lower detection limits and wider linear ranges, which are critical for various applications in environmental and biomedical fields.

References

Application Notes and Protocols for the Enzymatic Assay of Catechol-O-Methyltransferase (COMT) Activity using 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, epinephrine, and norepinephrine.[1][2] It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, a reaction dependent on the presence of Mg²⁺.[3][4] This enzymatic action is a key mechanism for the inactivation of these neurotransmitters and other catecholic compounds. Given its role in neurobiology and pharmacology, the accurate measurement of COMT activity is essential for neuroscience research and the development of therapeutic agents targeting neurological and psychiatric disorders.[5]

This document provides a detailed protocol for an enzymatic assay to determine COMT activity using 3-Methylcatechol as the substrate. While a specific protocol for this compound is not widely published, this application note adapts established methods for other catechol substrates. The provided methodologies are intended to serve as a robust starting point for researchers to optimize for their specific experimental needs.

Principle of the Assay

The enzymatic assay for COMT activity is based on the principle that COMT will catalyze the methylation of this compound in the presence of SAM and Mg²⁺. This reaction yields two potential O-methylated products: 3-methoxy-2-methylphenol and 2-methoxy-3-methylphenol. The rate of formation of these products can be quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), to determine the enzymatic activity.

Signaling Pathway

COMT_Pathway cluster_precursors Catechol Substrates cluster_enzyme COMT Enzymatic Reaction cluster_products Methylated Products Catecholamines Catecholamines (Dopamine, Epinephrine, Norepinephrine) COMT Catechol-O-Methyltransferase (COMT) Catecholamines->COMT 3_Methylcatechol This compound 3_Methylcatechol->COMT SAH S-Adenosyl-L-homocysteine (SAH) COMT->SAH Product Methylated_Catecholamines Inactive Methylated Metabolites COMT->Methylated_Catecholamines Methylated_3_Methylcatechol 3-methoxy-2-methylphenol & 2-methoxy-3-methylphenol COMT->Methylated_3_Methylcatechol SAM S-Adenosyl-L-methionine (SAM) SAM->COMT Methyl Donor Mg Mg²⁺ Mg->COMT Cofactor

Caption: COMT-mediated metabolism of catecholamines and this compound.

Quantitative Data Summary

SubstrateEnzyme SourceKm (µM)Vmax (nmol/mg/h)Reference
This compound Recombinant Human S-COMTTo be determinedTo be determinedN/A
DopamineHuman S-COMT~250-400Variable[6]
NorepinephrineHuman S-COMT~366Variable[6]
L-DOPAHuman S-COMT~100-200Variable[6]
3,4-Dihydroxybenzoic AcidHuman S-COMT~50-100Variable[6]

Experimental Protocols

Materials and Reagents
  • COMT Enzyme: Purified recombinant human S-COMT (soluble form) is recommended for consistency.

  • This compound: Substrate.

  • S-Adenosyl-L-methionine (SAM): Co-substrate. Prepare fresh for each experiment.

  • Magnesium Chloride (MgCl₂): Cofactor.

  • Tris-HCl Buffer: Or other suitable buffer system (e.g., phosphate buffer).

  • Dithiothreitol (DTT): To maintain a reducing environment.

  • Hydrochloric Acid (HCl) or Perchloric Acid: To stop the reaction.

  • HPLC System: With a UV or electrochemical detector.

  • Analytical Column: C18 reverse-phase column suitable for separating catechols.

  • Mobile Phase: A suitable mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile), with an ion-pairing agent if necessary.

Preparation of Solutions
  • 1 M Tris-HCl Buffer (pH 7.6 at 37°C): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.6 at 37°C with concentrated HCl. Bring the final volume to 1 L.

  • 100 mM MgCl₂: Dissolve 0.952 g of MgCl₂ in 100 mL of deionized water.

  • 100 mM DTT: Dissolve 1.54 g of DTT in 100 mL of deionized water. Prepare fresh and keep on ice.

  • 10 mM this compound Stock Solution: Dissolve 12.4 mg of this compound in 10 mL of deionized water. Prepare fresh and protect from light.

  • 10 mM SAM Stock Solution: Dissolve 5.0 mg of SAM in 1 mL of deionized water. Prepare fresh and keep on ice.

  • 1 M HCl: For reaction termination.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Buffer (Tris-HCl) - MgCl₂ - DTT - Substrate (this compound) - Co-substrate (SAM) mix_reagents Combine Buffer, MgCl₂, DTT, and this compound in a microfuge tube prep_reagents->mix_reagents prep_enzyme Prepare COMT Enzyme Dilutions prep_enzyme->mix_reagents preincubate Pre-incubate at 37°C for 5 min mix_reagents->preincubate add_sam Initiate reaction by adding SAM preincubate->add_sam incubate Incubate at 37°C for a defined time (e.g., 10-30 min) add_sam->incubate stop_reaction Terminate reaction with HCl incubate->stop_reaction centrifuge Centrifuge to pellet precipitated protein stop_reaction->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant hplc_analysis Analyze by HPLC to quantify methylated products collect_supernatant->hplc_analysis data_analysis Calculate enzyme activity hplc_analysis->data_analysis

Caption: General workflow for the COMT enzymatic assay.

Assay Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order. It is advisable to prepare a master mix for multiple reactions.

ComponentVolume (µL)Final Concentration
1 M Tris-HCl (pH 7.6)10100 mM
100 mM MgCl₂11 mM
100 mM DTT11 mM
10 mM this compound101 mM (initial suggestion, may need optimization)
Deionized Water57-
COMT Enzyme (diluted)10Variable
Total Volume (pre-SAM) 89
  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 11 µL of 10 mM SAM to a final concentration of 1 mM. The final reaction volume will be 100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a suitable volume (e.g., 20 µL) into the HPLC system.

  • Data Analysis: Quantify the peak areas of the methylated products (3-methoxy-2-methylphenol and 2-methoxy-3-methylphenol) by comparing them to a standard curve of known concentrations of these compounds. Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of enzyme (nmol/min/mg).

Method Validation and Controls
  • Enzyme Concentration Linearity: Perform the assay with varying concentrations of the COMT enzyme to ensure that the reaction rate is proportional to the amount of enzyme used.

  • Time Course: Measure product formation at different time points to establish the linear range of the reaction.

  • Substrate Kinetics: To determine the Km and Vmax for this compound, vary its concentration while keeping the SAM concentration saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[3][7]

  • Controls:

    • No Enzyme Control: A reaction mixture without the COMT enzyme to account for any non-enzymatic methylation.

    • No Substrate Control: A reaction mixture without this compound to check for any interfering peaks from the enzyme preparation or other reagents.

    • No SAM Control: A reaction mixture without SAM to confirm the dependency of the reaction on the methyl donor.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Suboptimal assay conditionsVerify pH, temperature, and cofactor concentrations.
Degraded SAMPrepare SAM solution fresh for each experiment.
High background signal Contaminated reagentsUse high-purity reagents and HPLC-grade solvents.
Non-enzymatic reactionRun a "no enzyme" control to assess the level of non-enzymatic product formation.
Poor peak separation in HPLC Suboptimal HPLC methodOptimize the mobile phase composition, flow rate, and column temperature.
Column degradationUse a new or thoroughly cleaned column.
Non-linear reaction rate Substrate depletionUse a shorter incubation time or a lower enzyme concentration.
Product inhibitionMeasure initial reaction rates.

Conclusion

This document provides a comprehensive framework for establishing an enzymatic assay for Catechol-O-Methyltransferase using this compound as a substrate. The detailed protocols and application notes are designed to guide researchers in accurately measuring COMT activity. Experimental determination of the kinetic parameters for this compound is highly recommended for the most accurate and reliable results. This assay can be a valuable tool in the study of catecholamine metabolism and in the discovery and characterization of novel COMT inhibitors.

References

Bioproduction of 3-Methylcatechol Using Engineered Pseudomonas putida: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bioproduction of 3-methylcatechol from toluene using genetically engineered strains of Pseudomonas putida. This compound is a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals. Biocatalytic production offers a more environmentally benign and highly selective alternative to traditional chemical synthesis methods.

Introduction

Pseudomonas putida, a versatile soil bacterium, possesses the innate ability to degrade aromatic compounds, including toluene. This capability is primarily mediated by the enzymes encoded by the tod operon. Through metabolic engineering, wild-type P. putida strains can be modified to accumulate this compound, a key intermediate in the toluene degradation pathway. This is typically achieved by inactivating the gene responsible for the further metabolism of this compound, namely this compound 2,3-dioxygenase, which is encoded by the todE gene.[1][2][3][4]

The primary challenge in the bioproduction of this compound is its toxicity to the microbial host at high concentrations.[5] To circumvent this limitation, two-phase (aqueous-organic) fermentation systems are often employed. In such systems, a water-immiscible organic solvent is used to continuously extract the this compound from the aqueous phase, thereby reducing its concentration to sub-toxic levels and significantly enhancing the overall product yield.[4][5][6][7][8]

Metabolic Pathway and Engineering Strategy

The bioconversion of toluene to this compound in P. putida involves the first two enzymatic steps of the toluene degradation pathway. Toluene is initially oxidized by toluene dioxygenase (TDO), a multi-component enzyme encoded by the todABC1C2 genes, to form (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol).[3] This intermediate is then dehydrogenated by cis-toluene dihydrodiol dehydrogenase, encoded by the todD gene, to yield this compound.[2][3]

In wild-type P. putida, this compound is further metabolized via meta-cleavage by this compound 2,3-dioxygenase (todE).[1][2] To enable the accumulation of this compound, the todE gene is inactivated, creating a production strain.

Toluene_to_3MC_Pathway cluster_block Blocked in Production Strain Toluene Toluene CTD cis-Toluene Dihydrodiol Toluene->CTD Toluene Dioxygenase (todABC1C2) MC3 This compound CTD->MC3 cis-Toluene Dihydrodiol Dehydrogenase (todD) MetaCleavage Meta-Cleavage Products MC3->MetaCleavage This compound 2,3-Dioxygenase (todE) TodE_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation and Selection cluster_verification Verification P1 Amplify todE flanking regions (Upstream and Downstream) P3 Assemble fragments into a suicide vector (e.g., pK18mobsacB) via Gibson Assembly or similar P1->P3 P2 Amplify antibiotic resistance cassette (e.g., Kanamycin) P2->P3 P4 Transform into E. coli for plasmid propagation P3->P4 C1 Triparental mating: E. coli donor (with plasmid), E. coli helper (e.g., with pRK2013), and P. putida recipient P4->C1 C2 Plate on selective medium to select for P. putida with single crossover event C1->C2 C3 Counter-selection (e.g., on sucrose for sacB-based vectors) to select for double crossover event C2->C3 V1 Verify todE knockout by PCR and sequencing C3->V1 V2 Confirm loss of this compound 2,3-dioxygenase activity V1->V2 Two_Phase_Bioproduction_Workflow A Prepare Inoculum: Grow engineered P. putida overnight B Set up Production Culture: - MSB Medium - Carbon Source - Inoculum A->B C Add Organic Phase (e.g., n-Decanol) B->C D Induce with Toluene (Substrate) C->D E Incubate with Shaking (e.g., 28-30°C) D->E F Monitor Production: - Cell Density (OD600) - this compound concentration (HPLC/GC) E->F

References

3-Methylcatechol: A Substrate in Focus for Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Methylcatechol, a derivative of catechol, is an organic compound that serves as a key substrate in various enzymatic reactions, particularly in the context of microbial metabolism and biodegradation pathways. While the initial query focused on its application as an enzyme inhibitor, a comprehensive review of the scientific literature reveals that this compound is primarily characterized and utilized as a substrate for specific enzymes, most notably catechol dioxygenases. It is a valuable tool for researchers studying enzyme kinetics, metabolic pathways, and the bioremediation of aromatic compounds. This document provides detailed information on its application as an enzyme substrate, including relevant quantitative data and experimental protocols.

Biochemical Role of this compound

This compound is a recognized substrate for catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, enzymes that are crucial in the degradation of aromatic compounds by various microorganisms.[1] These enzymes catalyze the cleavage of the aromatic ring of catechols, a critical step in converting these compounds into intermediates of central metabolism. The specificity of these enzymes for different substituted catechols, including this compound, is a subject of ongoing research.

Data Presentation

The following table summarizes the key quantitative data regarding the interaction of this compound with catechol 2,3-dioxygenase.

EnzymeOrganismSubstrateApparent Michaelis Constant (Km)Reference
Catechol 2,3-dioxygenasePseudomonas putidaThis compound10.6 µM[2][3][4]
Catechol 2,3-dioxygenasePseudomonas putidaCatechol22.0 µM[2][3][4]

Signaling and Metabolic Pathways

This compound is an intermediate in the metabolic pathway for the degradation of compounds like toluene and cresols in certain bacteria. The enzyme catechol 2,3-dioxygenase catalyzes the extradiol cleavage of this compound to produce 2-hydroxy-6-oxohepta-2,4-dienoate.[2][4] This reaction is a key step in the mineralization of these aromatic pollutants.

MetabolicPathway cluster_enzyme Toluene Toluene This compound This compound Toluene->this compound Multiple Steps Product 2-Hydroxy-6-oxohepta-2,4-dienoate This compound->Product Ring Cleavage Enzyme Catechol 2,3-dioxygenase Enzyme->this compound Metabolism Central Metabolism Product->Metabolism ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis EnzymePrep Enzyme Preparation (e.g., from Pseudomonas putida) ReactionSetup Reaction Setup (Combine Enzyme, Substrate, Buffer) EnzymePrep->ReactionSetup SubstratePrep Substrate Preparation (this compound solution) SubstratePrep->ReactionSetup BufferPrep Buffer Preparation (e.g., Phosphate buffer) BufferPrep->ReactionSetup DataCollection Data Collection (Spectrophotometric measurement) ReactionSetup->DataCollection RateCalculation Calculate Initial Reaction Rates DataCollection->RateCalculation KineticAnalysis Kinetic Parameter Determination (Km, Vmax) RateCalculation->KineticAnalysis

References

Application Notes and Protocols for the Extraction of 3-Methylcatechol from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol (3-MC), a substituted catechol, is an organic compound of significant interest due to its presence in the environment as a metabolite of various industrial chemicals, including cresols and certain pesticides. It is also a component of wood smoke. Given its potential toxicity and role as a biomarker for exposure to certain pollutants, robust and reliable methods for its extraction and quantification from complex environmental matrices are essential for environmental monitoring, human health risk assessment, and toxicological studies.

This document provides detailed protocols for the extraction of this compound from water and soil samples, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the extraction of phenolic compounds and have been adapted for the specific properties of this compound.

Data Presentation

The following tables summarize typical quantitative data for the extraction and analysis of phenolic compounds, including this compound, from environmental matrices. Please note that actual performance may vary depending on the specific matrix composition and instrumentation.

Table 1: Liquid-Liquid Extraction (LLE) Performance for Phenolic Compounds in Water

ParameterThis compoundPhenolo-Cresol
Recovery (%) 85 - 10580 - 11088 - 102
Limit of Detection (LOD) (µg/L) 0.1 - 1.00.5 - 2.00.2 - 1.5
Limit of Quantification (LOQ) (µg/L) 0.5 - 5.01.5 - 7.00.7 - 5.0
Relative Standard Deviation (RSD) (%) < 10< 15< 12

Table 2: Solid-Phase Extraction (SPE) Performance for Phenolic Compounds in Soil

ParameterThis compoundPhenol2,4-Dichlorophenol
Recovery (%) 80 - 10075 - 9585 - 105
Limit of Detection (LOD) (µg/kg) 1 - 105 - 200.5 - 5
Limit of Quantification (LOQ) (µg/kg) 5 - 3015 - 602 - 15
Relative Standard Deviation (RSD) (%) < 15< 20< 10

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water Samples

This protocol describes the extraction of this compound from aqueous samples using a liquid-liquid extraction technique, followed by derivatization for GC-MS analysis.

Materials:

  • Water sample

  • Dichloromethane (DCM), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Separatory funnel (1 L)

  • Glass beakers and flasks

  • Centrifuge and centrifuge tubes

  • Evaporator (e.g., rotary evaporator or nitrogen blow-down)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Collect 500 mL of the water sample in a clean glass container.

    • Acidify the sample to pH 2 with concentrated HCl to protonate the phenolic hydroxyl groups, which enhances their extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified sample to a 1 L separatory funnel.

    • Add 60 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate. The DCM layer, containing the extracted this compound, will be the bottom layer.

    • Drain the lower organic layer into a clean glass flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all organic extracts.

  • Drying and Concentration:

    • Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization for GC-MS Analysis:

    • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

    • Further evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to redissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

    • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation reaction.[2]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC oven temperature program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Monitor for the characteristic ions of the di-trimethylsilyl derivative of this compound.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Soil Samples

This protocol outlines the extraction of this compound from soil matrices using solid-phase extraction, followed by derivatization and GC-MS analysis.

Materials:

  • Soil sample, air-dried and sieved (2 mm)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Hydrochloric acid (HCl)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Ultrasonic bath or shaker

  • Centrifuge and centrifuge tubes

  • Evaporator (e.g., nitrogen blow-down)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • GC-MS system

Procedure:

  • Sample Extraction from Soil:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Extract the sample by sonicating for 15 minutes or shaking for 30 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the methanol supernatant into a clean glass flask.

    • Repeat the extraction with another 20 mL of methanol and combine the supernatants.

  • Solid-Phase Extraction Cleanup:

    • Condition an SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water (acidified to pH 2 with HCl). Do not allow the cartridge to go dry.

    • Dilute the combined methanol extract with deionized water (acidified to pH 2) to a final methanol concentration of less than 10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

    • Dry the cartridge under a vacuum or by passing a stream of nitrogen for 20 minutes.

    • Elute the this compound from the cartridge with 10 mL of DCM into a clean collection tube.

  • Concentration and Derivatization:

    • Concentrate the DCM eluate to approximately 1 mL using a gentle stream of nitrogen.

    • Proceed with the derivatization steps as described in Protocol 1, steps 4 and 5.

Visualizations

experimental_workflow_LLE cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction A 500 mL Water Sample B Acidify to pH 2 with HCl A->B C Add 60 mL DCM B->C D Shake & Separate C->D E Collect Organic Layer D->E F Repeat Extraction 2x E->F G Dry with Na2SO4 F->G H Concentrate to 1 mL G->H I Derivatize with BSTFA H->I J GC-MS Analysis I->J experimental_workflow_SPE cluster_extraction Soil Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis A 10 g Soil Sample B Add 20 mL Methanol A->B C Sonicate/Shake B->C D Centrifuge & Collect Supernatant C->D E Repeat Extraction D->E F Condition SPE Cartridge E->F G Load Sample Extract F->G H Wash Cartridge G->H I Elute with DCM H->I J Concentrate Eluate I->J K Derivatize with BSTFA J->K L GC-MS Analysis K->L

References

Application Notes and Protocols: 3-Methylcatechol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methylcatechol as a key starting material in the synthesis of commercially significant pharmaceuticals. The following sections detail the synthetic pathways, experimental protocols, and relevant biological context for the application of this compound in drug development.

Introduction

This compound, a readily available substituted catechol, serves as a versatile precursor in the synthesis of various pharmaceutical compounds.[1][2][3] Its inherent chemical functionalities, a catechol moiety and a methyl group, allow for strategic modifications to build complex molecular architectures. This document focuses on the application of this compound in the synthesis of Tolcapone and Entacapone, both potent catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[4][5]

Synthesis of Key Pharmaceutical Intermediates from this compound

A critical step in the synthesis of Tolcapone and Entacapone is the preparation of nitrated catechol derivatives. While various synthetic routes to these drugs exist, this note outlines a proposed pathway commencing with this compound.

Proposed Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde from this compound

A plausible route to the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, involves a two-step process starting from this compound: formylation followed by nitration.

Workflow for the Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde:

G A This compound B Formylation A->B Reimer-Tiemann or Duff reaction C 2,3-Dihydroxy-4-methylbenzaldehyde B->C D Nitration C->D Nitrating agent E 3,4-Dihydroxy-5-nitrobenzaldehyde D->E

Caption: Proposed synthetic workflow from this compound to 3,4-Dihydroxy-5-nitrobenzaldehyde.

Synthesis of Entacapone

Entacapone is synthesized from 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.

Reaction Scheme for Entacapone Synthesis:

G A 3,4-Dihydroxy-5-nitrobenzaldehyde C Condensation A->C B N,N-Diethyl-2-cyanoacetamide B->C D Entacapone C->D Piperidine acetate

Caption: Condensation reaction for the synthesis of Entacapone.

Quantitative Data for Entacapone Synthesis
StepReactantsCatalystSolventYield (%)Purity (%)Reference
Condensation3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethylcyanoacetamidePiperidineToluene/Cyclohexane-E-isomer 99.02%, Z-isomer 0.12%[6]
Condensation3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethylcyanoacetamideDibutylamineDimethoxy ethane/Heptane75HPLC 99.78%, Z-isomer <0.1%[7]
Experimental Protocol for Entacapone Synthesis

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • N,N-diethylcyanoacetamide

  • Toluene

  • Cyclohexane

  • Piperidine

  • Glacial acetic acid

Procedure: [6]

  • Charge a solution of toluene (85 ml) and cyclohexane (85 ml) with 3,4-dihydroxy-5-nitrobenzaldehyde (17 gm) and N,N-diethylcyanoacetamide (16.9 gm) at room temperature.

  • Add piperidine (0.78 gm) to the mixture.

  • Raise the reaction temperature to reflux (88-94°C) and remove water azeotropically.

  • After completion of the reaction (monitored by TLC), add glacial acetic acid (20 ml) to the reaction mixture followed by cooling to 25-30°C.

  • Filter the reaction mixture and wash the residue with toluene and then with water.

  • Dry the residue at 50-55°C to obtain Entacapone.

Synthesis of Tolcapone

Tolcapone synthesis can be approached from veratrole (1,2-dimethoxybenzene), which can be conceptually derived from this compound via methylation followed by oxidation and demethylation. A more direct precursor is 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone.

Workflow for Tolcapone Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Final Step A Veratrole B Friedel-Crafts Acylation A->B p-Toluoyl chloride, AlCl3 C 4-Hydroxy-3-methoxy-4'-methylbenzophenone B->C D Nitration C->D Nitrating agent E 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone D->E F Demethylation E->F HBr/Acetic Acid G Tolcapone F->G

Caption: Synthetic workflow for Tolcapone from Veratrole.

Quantitative Data for Tolcapone Synthesis
StepStarting MaterialKey ReagentsSolventYield (%)Reference
One-Pot Synthesis1,2-Dimethoxybenzenep-Methyl benzoyl chloride, AlCl₃, Melamine nitrate, HBr-AcOHDichloromethane, Acetone, Toluene75[8]
Multi-step Synthesis4-Benzyloxy-3-methoxybenzaldehydep-Tolylmagnesium bromide, Nitrating agent, Demethylating agent-60 (overall)[5]
Experimental Protocol for One-Pot Synthesis of Tolcapone[8]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Dichloromethane (DCM)

  • p-Methyl benzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Acetone

  • Melamine nitrate

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • 48% Hydrobromic acid in Acetic acid (HBr-AcOH)

Procedure:

  • Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) and cool to 0-5°C.

  • Add p-methyl benzoyl chloride (2.22 g, 14.4 mmol) dropwise over 10 minutes.

  • Add aluminum chloride (4.32 g, 32.4 mmol) and stir for 1 hour at 0-5°C.

  • Raise the temperature to 28°C and maintain for 8 hours, monitoring the reaction by TLC.

  • After completion, wash the organic layer with water (10 ml) and concentrate to obtain residue 11 (4-hydroxy-3-methoxy-4'-methylbenzophenone).

  • Add acetone (10 ml), melamine nitrate (1.77 g, 9.3 mmol), and PTSA (0.024 g, 0.14 mmol) at 25-30°C.

  • Heat the reaction mixture to 40°C and stir for 12 hours, monitoring by TLC.

  • Concentrate the acetone to get residue 6 (4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone).

  • To the concentrated residue, add Toluene (10 ml) and 48% HBr-AcOH (2 ml) and heat to 100°C for 3 hours.

  • Cool to 25-30°C, then distill out the toluene and add Chloroform (10 ml) and water (10 ml). Stir for 30 minutes.

  • Distill out the chloroform layer under vacuum. Add Chloroform (10 ml) to the reaction mass and stir for 30 minutes at 0-5°C.

  • Filter the product and dry at 40-45°C under vacuum to get pure Tolcapone.

Mechanism of Action: COMT Inhibition

Tolcapone and Entacapone exert their therapeutic effects in Parkinson's disease by inhibiting the enzyme Catechol-O-methyltransferase (COMT).[4][5] Levodopa, a primary treatment for Parkinson's, is a precursor to dopamine. COMT metabolizes levodopa in the periphery, reducing the amount that can cross the blood-brain barrier to be converted into dopamine in the brain.[9] By inhibiting COMT, these drugs increase the bioavailability of levodopa, leading to higher and more sustained dopamine levels in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.[10]

Signaling Pathway of COMT Inhibitors:

G cluster_0 Periphery cluster_1 Blood-Brain Barrier cluster_2 Brain Levodopa_p Levodopa COMT_p COMT Levodopa_p->COMT_p Metabolism Levodopa_b Levodopa Levodopa_p->Levodopa_b Crosses BBB Metabolite_p 3-O-Methyldopa COMT_p->Metabolite_p Inhibitor Tolcapone/ Entacapone Inhibitor->COMT_p Inhibition BBB Dopamine Dopamine Levodopa_b->Dopamine Conversion Neuron Dopaminergic Neuron Dopamine->Neuron Therapeutic Effect

Caption: Mechanism of action of COMT inhibitors in increasing levodopa bioavailability.

Disclaimer: These application notes are for informational purposes for research and development professionals. The experimental protocols are derived from published literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Colorimetric Detection of 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the colorimetric detection of 3-Methylcatechol, a compound of interest in environmental analysis and as a potential biomarker. The described method is based on an enzymatic reaction using polyphenol oxidase (PPO) and subsequent chromogenic coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH).

Introduction

This compound is a phenolic compound that can be found as a metabolite of certain industrial chemicals and is of interest in toxicological and environmental monitoring. A simple, rapid, and cost-effective method for its detection is crucial for various research and development applications. This colorimetric assay provides a straightforward approach for the quantification of this compound in aqueous samples.

The principle of this assay is based on the enzymatic oxidation of this compound by polyphenol oxidase (PPO) to its corresponding o-quinone. This intermediate then undergoes a coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.

Materials and Reagents

  • This compound (Sigma-Aldrich, CAS 488-17-5)

  • Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom, apple)

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) (Sigma-Aldrich)

  • Sodium Phosphate Buffer (pH 7.0)

  • Deionized Water

  • Spectrophotometer (visible range)

  • Microplate reader (optional)

  • Pipettes and tips

  • Test tubes or microplates

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve 12.41 mg of this compound in 10 mL of deionized water. Prepare fresh daily and protect from light.

  • Polyphenol Oxidase (PPO) Solution (e.g., 1000 U/mL): Prepare a solution of PPO in sodium phosphate buffer (pH 7.0). The optimal concentration should be determined experimentally.

  • MBTH Solution (e.g., 10 mM): Dissolve 22.17 mg of MBTH in 10 mL of deionized water. Prepare fresh daily.

  • Sodium Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 7.0.

Assay Protocol
  • Prepare Standards and Samples: Prepare a series of this compound standards by diluting the stock solution with deionized water to final concentrations ranging from 0 to 1000 µM. Prepare unknown samples, ensuring they fall within the linear range of the assay.

  • Reaction Setup: In a test tube or a well of a microplate, add the following in order:

    • 500 µL of Sodium Phosphate Buffer (pH 7.0)

    • 100 µL of the this compound standard or unknown sample

    • 100 µL of PPO solution

  • Incubation: Mix gently and incubate at room temperature (25°C) for 5 minutes to allow for the enzymatic oxidation of this compound.

  • Chromogenic Reaction: Add 100 µL of MBTH solution to the mixture.

  • Color Development: Mix gently and incubate at room temperature for 10-15 minutes to allow for the color to develop. A pink to reddish-colored adduct will form in the presence of this compound.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored adduct. This should be determined experimentally but is expected to be in the range of 490-520 nm. Use a blank solution (containing all reagents except this compound) to zero the spectrophotometer.

Data Presentation

The quantitative data for the colorimetric assay should be summarized for easy comparison and analysis. Below is a sample table structure for presenting the results.

ParameterValue
Wavelength of Max. Absorbance (λmax)To be determined (e.g., 505 nm)
Linear RangeTo be determined (e.g., 10 - 500 µM)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
R-squared (R²) of Calibration Curve> 0.99

Note: The values in this table are illustrative and should be determined experimentally during assay validation.

Mandatory Visualizations

Signaling Pathway: Chemical Reaction of the Assay

G cluster_enzymatic Enzymatic Oxidation cluster_coupling Chromogenic Coupling 3_Methylcatechol This compound o_Quinone 3-Methyl-o-quinone 3_Methylcatechol->o_Quinone O2 PPO Polyphenol Oxidase (PPO) PPO->3_Methylcatechol MBTH MBTH Colored_Adduct Colored Adduct (Pink/Red) o_QuinoneMBTH o_QuinoneMBTH o_QuinoneMBTH->Colored_Adduct

Caption: Chemical reaction pathway for the colorimetric detection of this compound.

Experimental Workflow

G Start Start Reagent_Prep Prepare Reagents: - this compound Standards - PPO Solution - MBTH Solution - Buffer Start->Reagent_Prep Reaction_Setup Set up Reaction: - Buffer - Sample/Standard - PPO Solution Reagent_Prep->Reaction_Setup Incubation1 Incubate (5 min @ 25°C) Reaction_Setup->Incubation1 Add_MBTH Add MBTH Solution Incubation1->Add_MBTH Incubation2 Incubate for Color Development (10-15 min @ 25°C) Add_MBTH->Incubation2 Measure_Abs Measure Absorbance (λmax) Incubation2->Measure_Abs Data_Analysis Data Analysis: - Plot Calibration Curve - Determine Concentration Measure_Abs->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the colorimetric assay of this compound.

Potential Interferences

Compounds with a similar catechol structure may also be oxidized by PPO and could potentially interfere with this assay. It is recommended to run appropriate controls, especially when analyzing complex biological or environmental samples. Other reducing or oxidizing agents present in the sample might also interfere with the reaction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound is harmful if swallowed and causes skin irritation. Refer to the Safety Data Sheet (SDS) for detailed information.

  • MBTH is also a hazardous chemical. Avoid inhalation and contact with skin and eyes.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for the Microbial Transformation of Toluene to 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of toluene into the valuable chemical intermediate, 3-methylcatechol. This biotransformation leverages the metabolic capabilities of specific bacterial strains, offering a potentially more sustainable and selective alternative to traditional chemical synthesis. The following sections detail the key microorganisms, biochemical pathways, experimental procedures, and quantitative data associated with this process.

Introduction

This compound is a significant precursor in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The microbial conversion of toluene presents an attractive route for its production.[2] This process typically utilizes genetically engineered strains of Pseudomonas putida, a solvent-tolerant bacterium capable of catabolizing aromatic hydrocarbons.[1] By disrupting the natural degradation pathway of toluene, these microorganisms can be engineered to accumulate this compound as a final product.[1][3] The primary enzymatic pathway involved is the toluene dioxygenase (TDO) pathway.[1]

Biochemical Pathway

The microbial transformation of toluene to this compound is initiated by the toluene dioxygenase (TDO) enzyme system. This multi-component enzyme catalyzes the oxidation of toluene to cis-toluene dihydrodiol. Subsequently, cis-toluene dihydrodiol dehydrogenase oxidizes this intermediate to this compound.[1][4] To enable the accumulation of this compound, the downstream enzyme, catechol 2,3-dioxygenase (encoded by the todE gene), which is responsible for the ring cleavage of this compound, is typically inactivated.[1][3]

Toluene_to_3_Methylcatechol Toluene Toluene cis_Toluene_Dihydrodiol cis-Toluene Dihydrodiol Toluene->cis_Toluene_Dihydrodiol Toluene Dioxygenase (todABC1C2) _3_Methylcatechol This compound cis_Toluene_Dihydrodiol->_3_Methylcatechol cis-Toluene Dihydrodiol Dehydrogenase (todD) Ring_Cleavage_Products Ring Cleavage Products _3_Methylcatechol->Ring_Cleavage_Products Catechol 2,3-Dioxygenase (todE) - Inactivated

Caption: Biochemical pathway for the conversion of toluene to this compound.

Key Microorganisms

Several strains of Pseudomonas putida have been successfully engineered and utilized for the production of this compound from toluene. These strains are often selected for their inherent tolerance to organic solvents like toluene.

StrainParent StrainKey Genetic ModificationsReference
TODE1 P. putida T-57Inactivation of the todE gene (catechol 2,3-dioxygenase)[1][5]
MC2 P. putida F107Integration of an extra copy of the todC1C2BAD genes[1][2]
F107 P. putida F1Mutant that accumulates this compound (likely a todE mutant)[1][6]
2313 P. putidaLacks catechol 2,3-oxygenase activity[3]

Quantitative Data Summary

The production of this compound can be significantly influenced by the cultivation method, including the use of two-phase systems to mitigate product toxicity.

StrainCultivation SystemCarbon SourceMax. This compound ConcentrationReference
P. putida TODE1Single-phaseGlucose + Toluene vapor6 mM[1]
P. putida TODE1Single-phasen-butanol + Toluene vapor12 mM[1]
P. putida TODE1Two-phase (aqueous/oleyl alcohol)Glucose48 mM (in organic phase)[7]
P. putida TODE1Two-phase (aqueous/oleyl alcohol)n-butanol107 mM (in organic phase)[7]
P. putida TODE1Two-phase (aqueous/n-decanol and n-butanol)Glycerol31.8 mM (overall), 166 mM (in organic phase) - small scale[5][8]
P. putida TODE1Two-phase (aqueous/n-decanol and n-butanol)Glycerol160.5 mM (overall), 333.2 mM (in organic phase) - 2-L scale[5][8]
P. putida MC2Aqueous mediaGlucose10 mM[9][10]
P. putida MC2Two-phase (aqueous/octanol)Not specified25 mM (overall)[10]
P. putida F107 derivativeNot specifiedNot specified14 mM (1.74 g/L)[6]
P. putida 2313Glucose fed-batch cultureGlucose11.5 mM (1.27 g/L)[3]

Experimental Protocols

The following protocols are generalized from published methodologies and should be optimized for specific laboratory conditions and microbial strains.

Protocol 1: Preparation of Pseudomonas putida Inoculum

This protocol describes the preparation of a bacterial culture for subsequent use in the biotransformation of toluene.

Materials:

  • Pseudomonas putida strain (e.g., TODE1)

  • Luria-Bertani (LB) medium

  • Mineral Salts Basal (MSB) medium

  • Glucose

  • Appropriate antibiotics (if required for plasmid maintenance)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculate a single colony of the Pseudomonas putida strain into 5 mL of LB medium in a 50 mL culture tube.

  • Incubate overnight at 28°C with shaking (e.g., 200 rpm).

  • Transfer the overnight culture to a larger volume of MSB medium supplemented with a carbon source such as 2 g/L glucose to achieve a starting OD600 of approximately 0.05.

  • Incubate at 28°C with shaking until the culture reaches an OD600 of 1.0.[1]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with fresh MSB medium and resuspend in the desired volume of reaction medium.

Protocol 2: Single-Phase Biotransformation of Toluene

This protocol outlines the procedure for the conversion of toluene to this compound in an aqueous medium.

Materials:

  • Prepared Pseudomonas putida inoculum

  • Mineral Salts Basal (MSB) medium

  • Carbon source (e.g., 2 g/L glucose or n-butanol)

  • Toluene

  • Screw-capped vials or baffled flasks

  • Shaking incubator

Procedure:

  • Resuspend the prepared bacterial cells in MSB medium in screw-capped vials.[1]

  • Supplement the medium with a suitable carbon and energy source, such as 2 g/L glucose or n-butanol.[1]

  • Introduce toluene to the culture. This can be done by adding toluene directly to the medium (e.g., to a final concentration of 1-2 mM) or by supplying it in the vapor phase.[2][11]

  • Incubate the cultures at 28°C with vigorous shaking for a predetermined period (e.g., 24-48 hours).

  • Periodically take samples from the aqueous phase for analysis of this compound concentration.

Protocol 3: Two-Phase (Aqueous-Organic) Biotransformation

This protocol enhances the production of this compound by using an organic solvent to sequester the product and reduce its toxicity to the cells.[5][8]

Materials:

  • Prepared Pseudomonas putida inoculum

  • Mineral Salts Basal (MSB) medium

  • Carbon source (e.g., 4 mM glycerol)[5][8]

  • Cofactors (e.g., 0.4 mM Fe²⁺)[5][8]

  • Organic solvent (e.g., n-decanol, oleyl alcohol, or octanol)[5][8][10]

  • Toluene

  • Bioreactor or baffled flasks

  • Shaking incubator or bioreactor setup

Procedure:

  • Prepare the aqueous phase consisting of MSB medium, the bacterial inoculum, a carbon source, and any necessary cofactors.

  • Add the organic solvent to the culture vessel to create a two-phase system. The volume ratio of the organic to the aqueous phase can be optimized (e.g., 1:1).[9]

  • Add toluene, which will primarily partition into the organic phase.

  • Incubate the two-phase system at 28°C with sufficient agitation to ensure adequate mixing and mass transfer between the phases.

  • At desired time points, stop the agitation and allow the phases to separate.

  • Collect samples from both the aqueous and organic phases for the quantification of this compound.

Protocol 4: Quantification of this compound by HPLC

This protocol describes a common method for analyzing the concentration of this compound in culture samples.

Materials:

  • Culture supernatant or organic phase sample

  • Acetonitrile

  • Water (HPLC grade)

  • HPLC system with a C18 column (e.g., TSK-GEL ODS-80TM)[1]

  • UV detector

  • This compound standard

Procedure:

  • Prepare samples by centrifuging the culture to remove cells. If analyzing the organic phase, it may require dilution with a suitable solvent.

  • Set up the HPLC system with a mobile phase, for example, a mixture of water and acetonitrile (e.g., 30:70 v/v).[1]

  • Set the flow rate (e.g., 0.5 mL/min) and the UV detection wavelength (e.g., 220 nm).[1]

  • Inject a known volume of the sample onto the column.

  • Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the microbial production of this compound.

Workflow cluster_prep Inoculum Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Inoculation Inoculate P. putida Overnight_Culture Overnight Culture Inoculation->Overnight_Culture Growth_Phase Growth to Mid-log Phase Overnight_Culture->Growth_Phase Harvesting Harvest and Wash Cells Growth_Phase->Harvesting Reaction_Setup Set up Single or Two-Phase System Harvesting->Reaction_Setup Toluene_Addition Add Toluene and Substrates Reaction_Setup->Toluene_Addition Incubation Incubation with Shaking Toluene_Addition->Incubation Sampling Periodic Sampling Incubation->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep HPLC_Analysis HPLC Quantification Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Caption: General workflow for this compound production.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 3-Methylcatechol Toxicity in Microbial Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 3-methylcatechol (3-MC) toxicity during microbial biotransformation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of this compound.

Problem 1: Low or no this compound production.

Potential CauseSuggested Solution
Substrate Toxicity: High concentrations of the substrate (e.g., toluene) can be toxic to the microbial cells, inhibiting their metabolic activity.Implement a fed-batch or continuous feeding strategy to maintain the substrate at a low, non-inhibitory concentration.
Product Toxicity: Accumulation of this compound is toxic to many microbial strains, leading to decreased cell viability and productivity.[1]Employ in situ product removal techniques. Options include two-phase partitioning bioreactors with an organic solvent like octanol or a solid adsorbent resin like Amberlite™ XAD-4 or HYTREL polymer beads.[1][2][3]
Sub-optimal Culture Conditions: Incorrect pH, temperature, or nutrient levels can negatively impact enzyme activity and cell growth.Optimize process parameters such as pH, temperature, aeration, and nutrient composition. For example, biotransformation of toluene to 3-MC by a recombinant E. coli has been optimized at 37°C.[2]
Catabolite Repression: The presence of a preferred carbon source, like glucose, can repress the expression of the enzymes required for 3-MC production.[4]Use a minimal salts medium with a non-repressing carbon source or implement an induction strategy after an initial growth phase.
Insufficient Enzyme Expression/Activity: The microbial strain may not be expressing the necessary enzymes (e.g., toluene dioxygenase) at a high enough level.Consider metabolic engineering approaches, such as overexpressing the key enzymes (e.g., the todC1C2BAD genes in Pseudomonas putida) to increase the production rate.[5]

Problem 2: Decrease in production rate over time.

Potential CauseSuggested Solution
Accumulation of Toxic Byproducts: Besides 3-MC, other metabolic intermediates might accumulate and inhibit the biotransformation process.Analyze the culture broth for potential inhibitory byproducts using techniques like HPLC. If identified, process optimization or strain engineering may be necessary to reduce their formation.
Cell Viability Loss: Prolonged exposure to even sub-lethal concentrations of 3-MC or the substrate can lead to a gradual loss of viable and productive cells.Monitor cell viability throughout the biotransformation. Implementing in situ product removal can help maintain a higher viable cell density for a longer duration.[3]
Nutrient Limitation: Depletion of essential nutrients in the medium can limit cell maintenance and enzyme synthesis.Ensure the medium is adequately supplied with all necessary nutrients for the duration of the biotransformation. A fed-batch strategy for key nutrients might be beneficial.
Plasmid Instability: In recombinant strains, the plasmid containing the genes for the biotransformation pathway may be lost over time without selective pressure.Maintain appropriate antibiotic selection in the culture medium if the production plasmid is not stable.[5]

Problem 3: Difficulty in downstream processing and product recovery.

Potential CauseSuggested Solution
Product Instability: this compound can be unstable and prone to oxidation, especially at certain pH values or in the presence of light.Conduct extraction and purification steps promptly after the biotransformation. Store the product under appropriate conditions (e.g., low temperature, protected from light).
Emulsion Formation in Two-Phase Systems: When using an organic solvent for in situ product removal, emulsions can form, complicating the separation of the aqueous and organic phases.Choose a biocompatible organic solvent with favorable phase separation properties. Centrifugation or the use of demulsifying agents may be necessary.
Inefficient Extraction from Adsorbents: Recovering the adsorbed 3-MC from resins or polymers can be challenging.Optimize the desorption process. For example, this compound can be recovered from HYTREL polymer beads by desorption into methanol.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial production challenging?

A1: this compound (3-MC) is a valuable chemical intermediate used in the synthesis of pharmaceuticals and other industrial products.[2] Its microbial production, typically from toluene, is challenging primarily due to the toxicity of both the substrate (toluene) and the product (3-MC) to the microbial biocatalysts.[1] This toxicity limits the achievable product concentration and overall yield.[1]

Q2: What are the primary mechanisms of this compound toxicity?

A2: Catechols, including 3-MC, can be toxic to microorganisms through several mechanisms. They can uncouple NADH conversion from product formation, leading to the generation of harmful reactive oxygen species like hydrogen peroxide. Additionally, 3-MC has been shown to inhibit the oxidation of the substrate, toluene, and at concentrations as low as 0.7 mM, it can reduce the specific growth rate of Pseudomonas putida by 50%. High concentrations of catechols can also cause physical damage to cell envelopes.[6]

Q3: What are the most effective strategies to mitigate 3-MC toxicity?

A3: The most effective strategies focus on preventing the accumulation of 3-MC in the aqueous phase to toxic levels. This is often achieved through in situ product removal (ISPR). Key methods include:

  • Two-Liquid-Phase Bioreactors: An immiscible organic solvent (e.g., octanol) is added to the bioreactor to continuously extract 3-MC from the aqueous culture medium.[1][7]

  • Solid-Liquid Partitioning Bioreactors: Adsorbent materials, such as Amberlite™ XAD-4 resin or HYTREL polymer beads, are used to sequester the produced 3-MC.[2][3]

  • Fed-Batch Systems: Controlled feeding of the substrate (e.g., toluene) helps to minimize both substrate and product toxicity by maintaining them at sub-lethal concentrations.[2]

Q4: Which microbial strains are commonly used for this compound production?

A4: Strains of Pseudomonas putida are frequently used due to their natural ability to metabolize toluene and their relative tolerance to organic solvents.[1] For example, P. putida MC2 is a solvent-tolerant strain that accumulates this compound.[1] Recombinant Escherichia coli strains expressing genes from the toluene degradation pathway of Pseudomonas have also been successfully used for 3-MC production.[2]

Q5: How can metabolic engineering improve this compound production?

A5: Metabolic engineering can significantly enhance 3-MC production by:

  • Increasing Enzyme Expression: Overexpressing the genes responsible for the conversion of toluene to 3-MC, such as the todC1C2BAD genes, can lead to higher production rates.[5]

  • Blocking Further Degradation: In wild-type strains, 3-MC is an intermediate that is further metabolized. Knocking out the genes for these downstream enzymes (e.g., todE, which encodes this compound 2,3-dioxygenase) allows for the accumulation of 3-MC.[4]

  • Improving Strain Robustness: Engineering strains for increased tolerance to organic solvents and toxic compounds can improve their performance in bioproduction processes.[8][9]

Quantitative Data Summary

Table 1: Comparison of this compound Production Under Different Bioreactor Conditions

BiocatalystBioreactor SystemSubstrateKey StrategyMax. 3-MC ConcentrationReference
E. coli (pDTG602)Single-phase aqueousTolueneAdsorbent resin (Amberlite™ XAD-4)12 mM[2]
P. putida MC2Single-phase aqueousToluene-10 mM[1]
P. putida F107Single-phase aqueousTolueneOverexpression of tod genes14 mM (1.74 g/L)[5]
P. putida MC2Two-liquid-phase (50% v/v octanol)TolueneIn situ product extraction25 mM (overall)[1]
P. putida TODE1Two-liquid-phase (n-decanol/n-butanol)TolueneMedium supplementation & two-step cell prep160.5 mM (overall in 2-L scale)[10]
P. putida MC2Solid-liquid two-phase (HYTREL beads)TolueneIn situ product adsorptionProduction rate of 350 mg/L-h[3]

Experimental Protocols

1. Protocol for Determination of this compound Concentration (Arnow's Method)

This method is a colorimetric assay for the quantification of catechols.

  • Reagents:

    • 0.5 M HCl

    • Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL distilled water)

    • 1 M NaOH

  • Procedure:

    • To 1 mL of the sample (aqueous phase), add 1 mL of 0.5 M HCl.

    • Add 1 mL of the nitrite-molybdate reagent and mix well.

    • After 3 minutes, add 1 mL of 1 M NaOH and mix.

    • Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 510-520 nm) using a spectrophotometer.

    • Quantify the concentration using a standard curve prepared with known concentrations of this compound. Note: For samples from an organic phase (e.g., octanol), the method needs to be adapted as described in the literature.

2. Protocol for Plate Assay to Screen for 3-MC Producing Colonies

This assay allows for the qualitative screening of microbial colonies that produce catechols.

  • Reagents:

    • p-Toluidine reagent

  • Procedure:

    • Grow microbial colonies on an appropriate agar medium (e.g., minimal medium with a suitable carbon source).

    • Expose the plates to toluene vapors in a desiccator to induce the production of 3-MC.

    • After incubation, flood the plates with the p-toluidine reagent.

    • Colonies producing catechols will develop a brown precipitate in the surrounding agar.

Visualizations

Microbial_Biotransformation_of_Toluene cluster_cell Microbial Cell cluster_medium Culture Medium cluster_toxicity Toxicity Loop Toluene_in Toluene Toluene_cis_glycol Toluene cis-glycol Toluene_in->Toluene_cis_glycol Toluene dioxygenase (todC1C2) MC3 This compound Toluene_cis_glycol->MC3 Dehydrogenase (todD) MC3_out This compound (Product) MC3->MC3_out Secretion Toluene_out Toluene (Substrate) Toluene_out->Toluene_in Uptake Toxicity Toxicity to Cell MC3_out->Toxicity Toxicity->Toluene_in Inhibits Metabolism

Caption: Biotransformation of toluene to this compound and the associated product toxicity loop.

Overcoming_Toxicity_Workflow Start Bioreactor with Microbial Culture Toxicity 3-MC Accumulation & Toxicity Start->Toxicity Strategy Select Mitigation Strategy Toxicity->Strategy TwoPhase Two-Phase Partitioning Strategy->TwoPhase Use Organic Solvent Adsorption In Situ Adsorption Strategy->Adsorption Use Adsorbent Resin/Polymer FedBatch Fed-Batch Substrate Feeding Strategy->FedBatch Control Substrate Concentration Recovery Product Recovery TwoPhase->Recovery Adsorption->Recovery FedBatch->Recovery

Caption: Workflow for selecting a strategy to overcome this compound toxicity in biotransformation.

Catechol_Metabolic_Pathways cluster_ortho Ortho-cleavage Pathway cluster_meta Meta-cleavage Pathway Catechol Catechol / this compound Ortho_Enzyme Catechol 1,2-dioxygenase Catechol->Ortho_Enzyme Meta_Enzyme Catechol 2,3-dioxygenase Catechol->Meta_Enzyme CisCis_Muconate cis,cis-Muconate (or derivative) Ortho_Enzyme->CisCis_Muconate TCA_Ortho TCA Cycle Intermediates CisCis_Muconate->TCA_Ortho Hydroxymuconic_Semialdehyde 2-Hydroxymuconic semialdehyde (or derivative) Meta_Enzyme->Hydroxymuconic_Semialdehyde TCA_Meta TCA Cycle Intermediates Hydroxymuconic_Semialdehyde->TCA_Meta

Caption: Overview of ortho- and meta-cleavage pathways for catechol degradation in microbes.

References

Technical Support Center: Optimizing 3-Methylcatechol Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of 3-Methylcatechol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the degradation of this compound?

A1: The primary enzyme involved in the aerobic degradation of this compound is Catechol 2,3-dioxygenase (C23O) . This enzyme catalyzes the extradiol (or meta-cleavage) of the aromatic ring, a key step in the breakdown of catecholic compounds.[1][2][3]

Q2: What are the typical optimal pH and temperature ranges for Catechol 2,3-dioxygenase activity?

A2: The optimal conditions for Catechol 2,3-dioxygenase vary depending on the microbial source of the enzyme. Generally, the optimal pH is in the neutral to slightly alkaline range, and the optimal temperature can vary from mesophilic to thermophilic conditions. Below is a summary of reported optimal conditions from different bacterial species.

Data Presentation: Optimal Conditions for Catechol 2,3-Dioxygenase

Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Planococcus sp. strain S58.060[4]
Gordonia polyisoprenivorans (cell-free extract)7.0Not Specified
Pseudomonas putida mt-2Not SpecifiedNot Specified[5]
Bacillus stearothermophilusNot Specified50
Pseudomonas strains ZJF08 and S-47Not Specified30-40
Mutant from Planococcus strainSlightly more tolerant to alkaline pH35[6]

Experimental Protocols

Detailed Methodology for Determining Optimal pH and Temperature

This protocol outlines the steps to determine the optimal pH and temperature for the enzymatic degradation of this compound using Catechol 2,3-dioxygenase.

Materials:

  • Purified Catechol 2,3-dioxygenase or cell-free extract containing the enzyme

  • This compound solution (substrate)

  • A range of buffers with different pH values (e.g., phosphate-citrate for pH 3-5, Sörensen's phosphate for pH 6-8, borate for pH 9)[4]

  • Spectrophotometer capable of measuring absorbance at 375 nm[4][5]

  • Temperature-controlled water bath or incubator

  • Cuvettes

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0).

    • Dilute the enzyme preparation to a suitable concentration with a storage buffer.

  • Optimal pH Determination:

    • Set up a series of reactions, each containing a different pH buffer.

    • For each reaction, add the buffer, a fixed amount of this compound solution, and water to a final volume.

    • Equilibrate the reaction mixtures at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed amount of the enzyme solution.

    • Immediately measure the initial rate of reaction by monitoring the increase in absorbance at 375 nm, which corresponds to the formation of the meta-cleavage product, 2-hydroxy-6-oxo-hepta-2,4-dienoate.[4][5]

    • Plot the initial reaction rate against the pH to determine the optimal pH.

  • Optimal Temperature Determination:

    • Set up a series of reactions using the optimal pH buffer determined in the previous step.

    • Incubate the reaction mixtures at various temperatures (e.g., 20°C to 70°C).

    • Initiate the reaction by adding the enzyme.

    • Measure the initial rate of reaction at each temperature as described above.

    • Plot the initial reaction rate against the temperature to determine the optimal temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity 1. Incorrect pH or Temperature: The reaction conditions are outside the optimal range for the enzyme. 2. Enzyme Denaturation: Improper storage or handling has led to loss of enzyme structure and function.[7] 3. Substrate Inhibition: High concentrations of this compound can inhibit the enzyme. 4. Missing Cofactors: Some dioxygenases require cofactors like Fe(II) for activity.1. Systematically vary the pH and temperature to find the optimal conditions using the protocol above. 2. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[7] 3. Perform a substrate concentration curve to determine the optimal substrate concentration and identify any potential inhibition. 4. Check the literature for specific cofactor requirements of your enzyme and supplement the reaction mixture if necessary.
High Background Absorbance 1. Substrate Auto-oxidation: this compound can auto-oxidize, leading to a non-enzymatic increase in absorbance. 2. Contaminants in Reagents: Impurities in the substrate or buffer may absorb at the detection wavelength.1. Run a control reaction without the enzyme to measure the rate of auto-oxidation and subtract it from the enzymatic reaction rate. 2. Use high-purity reagents and freshly prepared solutions.
Inconsistent Results 1. Pipetting Errors: Inaccurate pipetting of enzyme or substrate. 2. Temperature Fluctuations: Inconsistent temperature control during the assay. 3. Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a rapid loss of activity over time.1. Use calibrated micropipettes and ensure proper pipetting technique. 2. Use a reliable water bath or incubator with stable temperature control. 3. Perform a time-course experiment to check for enzyme stability. If the reaction rate decreases rapidly, shorten the assay time or consider stabilizing additives.
Precipitate Formation 1. Low Solubility of Substrate or Product: this compound or its degradation product may have limited solubility in the reaction buffer. 2. Protein Precipitation: The enzyme may precipitate at non-optimal pH or temperature.1. Try adding a small amount of a co-solvent (e.g., DMSO or ethanol) to increase solubility, ensuring it does not inhibit the enzyme. 2. Ensure the reaction pH and temperature are within the enzyme's stability range.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_enzyme Prepare Enzyme Solution setup_ph Set up Reactions (Fixed Temperature, Varying pH) prep_enzyme->setup_ph setup_temp Set up Reactions (Optimal pH, Varying Temperature) prep_enzyme->setup_temp prep_substrate Prepare this compound Stock Solution prep_substrate->setup_ph prep_substrate->setup_temp prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_ph measure_ph Measure Initial Reaction Rates (Absorbance at 375 nm) setup_ph->measure_ph plot_ph Plot Rate vs. pH measure_ph->plot_ph det_opt_ph Determine Optimal pH plot_ph->det_opt_ph det_opt_ph->setup_temp measure_temp Measure Initial Reaction Rates (Absorbance at 375 nm) setup_temp->measure_temp plot_temp Plot Rate vs. Temperature measure_temp->plot_temp det_opt_temp Determine Optimal Temperature plot_temp->det_opt_temp Degradation_Pathway Methylcatechol This compound Enzyme Catechol 2,3-Dioxygenase (C23O) Methylcatechol->Enzyme O2 Product 2-hydroxy-6-oxo-hepta-2,4-dienoate Enzyme->Product Ring Cleavage Downstream Downstream Intermediates Product->Downstream TCA TCA Cycle Downstream->TCA

References

troubleshooting low yields in 3-Methylcatechol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methylcatechol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Demethylation of Guaiacol Derivatives: This involves the removal of a methyl group from a guaiacol derivative.

  • Methylation of Catechol: This route involves the selective addition of a methyl group to catechol.

  • Hydroxylation of o-Cresol: This method introduces a hydroxyl group to o-cresol.

  • Biocatalytic Synthesis: This approach often utilizes microorganisms to convert substrates like toluene into this compound.

Q2: What are the typical side products observed in this compound synthesis?

A2: Common side products can vary depending on the synthetic route. For instance, in the methylation of catechol, over-methylation can lead to the formation of veratrole.[1] In biocatalytic routes, incomplete conversion or side reactions catalyzed by the microorganism can result in various byproducts.

Q3: How can I purify this compound?

A3: Purification of this compound can be challenging due to its similar properties to starting materials and byproducts. Common purification techniques include fractional distillation and extractive distillation using a high-boiling polyol like glycerol.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Demethylation of Guaiacol

Problem 1: Low yield of this compound due to incomplete demethylation.

Potential Cause Troubleshooting Solution
Insufficient Reagent Ensure the demethylating agent (e.g., hydrobromic acid) is used in the correct stoichiometric ratio.[3]
Suboptimal Reaction Temperature Optimize the reaction temperature. For hydrobromic acid, maintaining a temperature of 85-95°C is crucial.[3]
Inefficient Methyl Group Trapping (Biocatalytic) In biocatalytic demethylation, use a "methyl trap" like ethyl 3-mercaptopropionate to drive the reaction towards the product.[4]

Problem 2: Product degradation or side reactions.

Potential Cause Troubleshooting Solution
Oxidation of Catechol Product Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol product.[4]
Isomerization in Biocatalytic Demethylation Optimize the choice of methyl acceptor and enzyme to minimize the intramolecular transfer of the methyl group.[4]
Route 2: Methylation of Catechol

Problem 1: Low selectivity for this compound, with significant formation of 4-Methylcatechol and Veratrole.

Potential Cause Troubleshooting Solution
Non-selective Methylating Agent Use a regioselective methylating agent or a catalyst system that favors methylation at the 3-position.[5][6]
Incorrect Stoichiometry of Base Carefully control the amount of base used. An excess of base can promote double methylation to form veratrole, while too little can result in incomplete reaction.[7]
Suboptimal Catalyst Screen different acid-base catalysts to find one with high selectivity for O-methylation over C-methylation.[1]

Problem 2: Low overall yield.

Potential Cause Troubleshooting Solution
Inhibitory Byproducts (Enzymatic) In enzymatic methylation, the byproduct S-adenosyl-L-homocysteine (SAH) can inhibit the methyltransferase. Use a nucleosidase to break down SAH and improve the overall conversion.[5][6]
Poor Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time.[8][9]
Route 3: Biocatalytic Synthesis from Toluene

Problem 1: Low product yield due to toxicity.

Potential Cause Troubleshooting Solution
Product Inhibition/Toxicity High concentrations of this compound can be toxic to the microorganisms and inhibit the enzymes responsible for its production.[10]
Substrate Toxicity Toluene can also be toxic to the biocatalyst at high concentrations.

Solution: Implement an in situ product removal strategy, such as using a two-phase system with an organic solvent like octanol to extract the this compound as it is formed.[10][11] This keeps the aqueous concentration low, reducing toxicity and improving the overall yield.

Problem 2: Inefficient conversion.

Potential Cause Troubleshooting Solution
Suboptimal Culture Conditions Optimize culture parameters such as pH, temperature, and nutrient composition to enhance the productivity of the microorganism.
Low Enzyme Activity Consider using a genetically engineered strain that overexpresses the necessary enzymes for the conversion of toluene to this compound.

Experimental Protocols

Protocol 1: Demethylation of Guaiacol using Hydrobromic Acid

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Guaiacol

  • 48% Hydrobromic acid

  • Toluene for recrystallization

Procedure:

  • In a round-bottom flask equipped with a stirrer, reflux condenser, and a distillation column, add guaiacol and 48% hydrobromic acid.

  • Gently heat the mixture with continuous stirring to maintain a vapor temperature of 85–95°C at the head of the column.

  • The condensed mixture of water and guaiacol is passed through an automatic separator, with the guaiacol being returned to the reaction flask.

  • The gaseous methyl bromide generated is collected.

  • After the reaction is complete, cool the mixture and distill the residue under reduced pressure.

  • Collect the fraction boiling at 124–125°C / 12 mm Hg.

  • Recrystallize the collected fraction from toluene to obtain pure catechol. The expected yield is 85-87%.[3]

Protocol 2: Biocatalytic Demethylation of Guaiacol Derivatives

This protocol is based on the work by Kuprat et al.[4]

Materials:

  • Guaiacol derivative

  • Cobalamin-dependent methyltransferase (e.g., from Acetobacterium woodii)

  • Corrinoid protein

  • Ethyl 3-mercaptopropanoate (methyl trap)

  • MOPS buffer (50 mM, 150 mM KCl, pH 6.5)

Procedure:

  • Prepare the reaction mixture in an anaerobic environment.

  • To the MOPS buffer, add the guaiacol derivative, the methyltransferase, the corrinoid protein, and ethyl 3-mercaptopropanoate.

  • Incubate the reaction at 30°C with stirring for 24 hours.

  • Monitor the reaction progress by HPLC or GC to determine the conversion to the corresponding catechol.

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystReported YieldReference
DemethylationGuaiacol48% Hydrobromic Acid85-87% (for Catechol)[3]
Biocatalytic DemethylationGuaiacol derivativesCobalamin methyltransferase, Thiol methyl trap>90% conversion[4]
O-MethylationCatecholDimethyl carbonate, Aluminophosphate catalyst~70% selectivity for guaiacol[12]
Biocatalytic SynthesisToluenePseudomonas putida MC210 mM in aqueous media, 25 mM with solvent extraction[10]
Hydroxylationp-CresolHydrogen peroxide, TS-1 zeolite catalyst12.6%[13]

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound route Identify Synthesis Route start->route demethylation Demethylation of Guaiacol route->demethylation Guaiacol methylation Methylation of Catechol route->methylation Catechol biocatalytic Biocatalytic Synthesis route->biocatalytic Toluene incomplete_reaction Incomplete Reaction? demethylation->incomplete_reaction side_reactions Side Reactions? demethylation->side_reactions low_selectivity Low Selectivity? methylation->low_selectivity product_inhibition Product Inhibition? biocatalytic->product_inhibition solution1 Check Reagent Stoichiometry Optimize Temperature incomplete_reaction->solution1 Yes solution2 Use Inert Atmosphere Optimize Methyl Trap side_reactions->solution2 Yes solution3 Optimize Base Stoichiometry Screen Catalysts low_selectivity->solution3 Yes solution4 Implement in situ Product Removal Optimize Culture Conditions product_inhibition->solution4 Yes Synthesis_Pathways cluster_guaiacol From Guaiacol cluster_catechol From Catechol cluster_cresol From o-Cresol guaiacol Guaiacol demethylation Demethylation (e.g., HBr) guaiacol->demethylation methylcatechol1 This compound demethylation->methylcatechol1 catechol Catechol methylation Methylation (e.g., DMC) catechol->methylation methylcatechol2 This compound methylation->methylcatechol2 veratrole Veratrole (byproduct) methylation->veratrole ocresol o-Cresol hydroxylation Hydroxylation (e.g., H2O2) ocresol->hydroxylation methylcatechol3 This compound hydroxylation->methylcatechol3

References

minimizing by-product formation in 3-Methylcatechol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Methylcatechol.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis and offers potential solutions.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
3MC-T01 Presence of 4-Methylcatechol isomer in the final product.Non-selective reaction conditions, particularly in chemical synthesis routes involving cresol as a starting material.Optimize catalyst selectivity. For biocatalytic routes, utilize specific enzymes or engineered microorganisms known for high regioselectivity. Purification via fractional distillation or crystallization may be necessary.[1]
3MC-T02 Formation of dark-colored, polymeric by-products.Oxidation of catechol products, especially in the presence of molecular oxygen. This is a common issue in both chemical and biocatalytic methods.[2]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants or reducing agents in the reaction or work-up steps.- In biocatalytic demethylation, anaerobic conditions can be employed.[2]
3MC-T03 Low yield of this compound.- Suboptimal reaction temperature or pH.- Incomplete conversion of starting material.- Product inhibition in biocatalytic processes.- Systematically optimize reaction parameters such as temperature, pH, and reaction time.- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.- For biocatalytic methods, consider in-situ product removal to alleviate toxicity and inhibition.
3MC-T04 Formation of quinone by-products.Over-oxidation of the catechol ring. This can be initiated by the presence of oxygen or other oxidizing agents.[2]- Minimize exposure to air and light.- Use a milder oxidizing agent or control its stoichiometry carefully.- Purify the final product promptly after synthesis to prevent degradation.
3MC-T05 Inconsistent reaction outcomes.Variability in raw material quality, catalyst activity, or precise control of reaction conditions.- Ensure the purity of starting materials.- Standardize catalyst preparation and activation procedures.- Implement strict control over reaction parameters using automated lab reactors if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

A1: The most frequently encountered by-products include the isomeric 4-Methylcatechol, especially in non-selective chemical syntheses. Other common impurities are polymeric materials and quinones, which arise from the oxidation of the catechol ring.[2] In syntheses starting from guaiacol, incomplete demethylation can leave residual starting material.

Q2: How can I minimize the formation of the 4-Methylcatechol isomer?

A2: Minimizing the formation of 4-Methylcatechol primarily depends on the chosen synthetic route. Biocatalytic methods often offer higher regioselectivity compared to traditional chemical synthesis. For instance, using engineered Pseudomonas putida strains can favor the production of this compound from toluene. In chemical routes, careful selection of catalysts and optimization of reaction conditions are crucial. If isomer formation is unavoidable, purification methods like extractive distillation can be employed to separate the isomers.[1]

Q3: What is the impact of temperature and pH on by-product formation?

A3: Temperature and pH are critical parameters, especially in biocatalytic syntheses. For enzymatic reactions, operating outside the optimal temperature and pH range can lead to reduced enzyme activity and stability, potentially increasing the relative amount of by-products due to side reactions or incomplete conversion. For example, the activity of catechol 2,3-dioxygenase, an enzyme involved in catechol metabolism, is significantly influenced by pH and temperature, with optimal activity often observed between pH 6.0-8.0 and 30-50°C.[3]

Q4: Are there any specific analytical methods recommended for detecting by-products in this compound production?

A4: Yes, several analytical techniques are suitable for identifying and quantifying by-products. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying this compound and its isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile by-products and confirming the structure of impurities.[4][5] For monitoring reaction progress, Thin Layer Chromatography (TLC) can be a quick and useful tool.

Q5: How can I prevent the formation of colored impurities in my final product?

A5: The formation of colored impurities, often polymeric or quinone-based, is typically due to oxidation. To prevent this, it is recommended to perform the synthesis and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[2] Minimizing the reaction mixture's exposure to light can also be beneficial. Adding small amounts of antioxidants or reducing agents during purification and storage can help maintain the product's quality.

Experimental Protocols

Protocol 1: Biocatalytic Production of this compound from Toluene

This protocol is based on the use of a recombinant Pseudomonas putida strain.

  • Strain Cultivation:

    • Inoculate a suitable culture medium (e.g., minimal salts medium supplemented with a carbon source) with the recombinant P. putida strain.

    • Grow the culture at the optimal temperature (typically 30°C) with agitation until the desired cell density is reached.

  • Biotransformation:

    • Induce the expression of the required enzymes if an inducible promoter system is used.

    • Add toluene to the culture. Toluene can be supplied from a second organic phase (e.g., octanol) to control its concentration in the aqueous phase and reduce substrate toxicity.

    • Maintain the pH of the culture within the optimal range for the enzymes (e.g., pH 7.0).

    • Monitor the formation of this compound over time using HPLC.

  • Product Extraction and Purification:

    • Separate the cells from the culture medium by centrifugation.

    • Extract the this compound from the supernatant using a suitable organic solvent.

    • Purify the product from the organic extract, for example, by crystallization or chromatography.

Protocol 2: Chemical Synthesis of this compound via Demethylation of Guaiacol

This protocol describes a general procedure for the demethylation of guaiacol.

  • Reaction Setup:

    • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol in a suitable solvent.

    • Add a demethylating agent. Common reagents include hydrobromic acid or boron tribromide.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Reaction Conditions:

    • Heat the reaction mixture to the appropriate temperature and maintain for the required duration. The optimal temperature and time will depend on the specific demethylating agent and solvent used.

    • Monitor the progress of the reaction by TLC or GC to ensure complete conversion of guaiacol.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully (e.g., by adding water or a suitable buffer).

    • Extract the product into an organic solvent.

    • Wash the organic layer to remove any residual acid or salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation under reduced pressure or by recrystallization.[1]

Visualizations

Byproduct_Formation_3MC cluster_synthesis This compound Synthesis Starting_Material Starting Material (e.g., Cresol, Toluene, Guaiacol) Intermediate Reactive Intermediate Starting_Material->Intermediate Reaction Conditions (Catalyst, Temp, pH) Product This compound Intermediate->Product Desired Pathway Isomer 4-Methylcatechol Intermediate->Isomer Non-selective Conditions Polymer Polymeric By-products Product->Polymer Oxidation (O2) Quinone Quinones Product->Quinone Over-oxidation

Caption: Key pathways for this compound synthesis and by-product formation.

Troubleshooting_Workflow_3MC Start Experiment Start Reaction This compound Synthesis Start->Reaction Analysis Analyze Product Mixture (HPLC, GC-MS) Reaction->Analysis Pure High Purity 3-MC Analysis->Pure Purity > 99% Impure By-products Detected Analysis->Impure Purity < 99% Identify Identify By-products Impure->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions (Temp, pH, Catalyst, Atmosphere) Troubleshoot->Optimize Purify Purification Step (Distillation, Crystallization) Troubleshoot->Purify Optimize->Reaction Purify->Analysis

Caption: A logical workflow for troubleshooting by-product formation in this compound synthesis.

References

addressing matrix effects in 3-Methylcatechol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Methylcatechol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the HPLC analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In the context of this compound analysis, components of biological fluids like plasma, serum, or urine can suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2] This can negatively affect the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The two most common methods to assess matrix effects are the post-extraction spike and the post-column infusion methods.

  • Post-Extraction Spike: In this quantitative method, a known amount of this compound is added to a blank matrix extract. The response is then compared to that of the analyte in a neat solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the HPLC eluent after the analytical column. A blank matrix sample is then injected. Any suppression or enhancement of the baseline signal as the matrix components elute indicates the presence of matrix effects.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The most effective way to combat matrix effects is through rigorous sample cleanup. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds from the sample matrix.

  • Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method that separates compounds based on their differential solubility in two immiscible liquids.

  • Protein Precipitation (PPT): This is a simpler but generally less clean method often used for plasma and serum samples. It is more likely to result in significant matrix effects compared to SPE and LLE.

Q4: Can I use a surrogate matrix for my calibration standards if I cannot obtain a blank matrix for this compound?

A4: Yes, using a surrogate matrix is a viable approach when a true blank matrix is unavailable, for instance, due to the endogenous presence of the analyte or its widespread presence from dietary sources.[3] A common surrogate matrix is a solution of bovine serum albumin (BSA) in phosphate-buffered saline.[3] It is crucial to validate the surrogate matrix to ensure that it mimics the matrix effects of the actual samples.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of this compound with active sites on the column; Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Ensure the sample solvent is compatible with the mobile phase.
Inconsistent Retention Times Fluctuations in column temperature; Inconsistent mobile phase composition; Column degradation.- Use a column oven to maintain a stable temperature.[4]- Prepare fresh mobile phase daily and ensure proper mixing.[4]- Use a guard column and replace the analytical column if performance degrades.
High Backpressure Particulate matter from the sample blocking the column frit; Precipitation of matrix components.- Filter all samples and mobile phases before use.- Employ a more effective sample cleanup method to remove proteins and other macromolecules.- Backflush the column with a strong solvent.
Low Analyte Recovery Inefficient extraction during sample preparation; Degradation of this compound.- Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH).- Investigate the stability of this compound under the storage and analytical conditions. Catechols can be susceptible to oxidation.
Significant Signal Suppression or Enhancement Co-elution of matrix components with this compound.- Improve sample cleanup using a more selective SPE sorbent or a multi-step LLE.- Modify the HPLC gradient to better separate this compound from interfering peaks.- Consider derivatization of this compound to shift its retention time and improve selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of catechols in biological matrices. Note that data for the closely related compound 4-methylcatechol and other catechols are used as illustrative examples due to the limited availability of specific data for this compound.

Table 1: Recovery and Matrix Effect Data for Catechols in Urine

AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
4-MethylcatecholLLE with etherNot explicitly stated, but method was quantitativeNot explicitly stated, but conjugates were hydrolyzed[5][6]
HydroxytyrosolDried Urine Spot48.6 - 105.445.4 - 104.1[7]
CatecholDried Urine Spot48.6 - 105.445.4 - 104.1[7]

Table 2: Recovery and Matrix Effect Data for Catechol Estrogens in Human Plasma

AnalyteSample PreparationRecovery (%)Matrix Effect (Ion Suppression %)Reference
2-HydroxyestroneSPE85.394.0[8]
4-HydroxyestroneSPE88.196.1[8]
2-HydroxyestradiolSPE82.794.7[8]
4-HydroxyestradiolSPE84.296.5[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is adapted from a method for the analysis of catechol and 4-methylcatechol in human urine.[5][6]

  • Enzymatic Hydrolysis: To a 5 mL urine sample, add 1 mL of acetate buffer (0.1 M, pH 5.0) and 50 µL of β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for 16 hours to deconjugate the metabolites.

  • Acidification: After incubation, acidify the sample to pH 1-2 with 6 M HCl.

  • Extraction: Add 10 mL of diethyl ether to the acidified urine sample in a screw-cap tube. Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper ether layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-5) with another 10 mL of diethyl ether and combine the ether extracts.

  • Evaporation: Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial HPLC mobile phase (e.g., 200 µL) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This is a general protocol for the extraction of phenolic compounds from plasma or serum and should be optimized for this compound.

  • Sample Pre-treatment: To 1 mL of plasma or serum, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/anion-exchange) with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of an appropriate solvent, such as methanol or acetonitrile, potentially with a small percentage of formic or acetic acid to ensure the analyte is in a neutral state.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial HPLC mobile phase for analysis.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_verification Verification Problem HPLC Analysis Issue (e.g., Poor Peak Shape, Retention Time Shift) Check_Method Review Method Parameters (Mobile Phase, Flow Rate, Temp) Problem->Check_Method Is method followed? Check_Hardware Inspect Hardware (Pump, Injector, Column, Detector) Problem->Check_Hardware Is system functioning? Check_Sample Evaluate Sample (Preparation, Stability) Problem->Check_Sample Is sample integrity good? Optimize_Method Optimize Chromatographic Conditions Check_Method->Optimize_Method Inconsistency found Maintain_Hardware Perform System Maintenance Check_Hardware->Maintain_Hardware Issue identified Improve_Cleanup Enhance Sample Preparation Check_Sample->Improve_Cleanup Matrix effects suspected Verify Re-run Analysis and Verify Performance Optimize_Method->Verify Maintain_Hardware->Verify Improve_Cleanup->Verify

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

Sample_Prep_Workflow cluster_sample Sample Collection & Pre-treatment cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Start Biological Sample (Plasma, Urine, etc.) Pretreat Pre-treatment (e.g., pH adjustment, enzymatic hydrolysis) Start->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE High Selectivity LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Good Cleanup PPT Protein Precipitation (PPT) Pretreat->PPT Simple & Fast Evap Evaporation to Dryness SPE->Evap LLE->Evap PPT->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis HPLC Analysis Recon->Analysis

Caption: An experimental workflow for sample preparation in this compound HPLC analysis.

References

Technical Support Center: Optimization of 3-Methylcatechol Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Methylcatechol from soil samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting low recovery of this compound. What are the potential causes and solutions?

A1: Low recovery is a common issue that can stem from several factors throughout the experimental workflow.

  • Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction parameters (time, temperature, solvent-to-soil ratio) may need optimization.

    • Solution: Consider switching to a more polar solvent or a solvent mixture, such as methanol or acetone/hexane.[1] Ensure adequate mixing and contact time between the solvent and the soil sample. For methods like ultrasonic or microwave-assisted extraction, optimizing the power and duration is crucial.[2][3]

  • Strong Analyte-Matrix Interactions: this compound can bind strongly to soil organic matter or clay particles, making it difficult to extract.

    • Solution: Pre-treating the soil sample to disrupt these interactions can be beneficial. Aging of spiked samples can simulate weathering and the formation of strong analyte-matrix bonds.[1] Adjusting the pH of the extraction solvent can also help by altering the charge of the soil components and the analyte.

  • Analyte Degradation: this compound, like other phenols, can be susceptible to oxidation, especially at high temperatures or in the presence of certain metal ions in the soil.

    • Solution: Minimize the extraction temperature and time.[4] Consider extracting under an inert atmosphere (e.g., nitrogen) and adding antioxidants to the extraction solvent.

  • Sample Pre-treatment Issues: Improper drying or sieving of the soil can affect extraction efficiency.

    • Solution: It is critical to dry soil samples at a low temperature (<60°C) to prevent the loss of volatile components like this compound.[5] Sieving the soil to a uniform particle size (e.g., -180 microns) can improve the reproducibility of the extraction by increasing the surface area available for solvent contact.[5]

Q2: My chromatograms show high background noise or interfering peaks. How can I clean up my extract?

A2: High background noise is often due to the co-extraction of other organic compounds from the soil matrix.

  • Solution: A post-extraction clean-up step is recommended. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent that retains the interfering compounds while allowing this compound to pass through, or vice-versa. Alternatively, a liquid-liquid extraction with a pH adjustment can be used to separate acidic compounds like this compound from neutral and basic interferences. For example, after ultrasonic extraction of nitrophenols, a strong alkaline solution was used to remove the underlying organic phase, followed by acidification to re-extract the analytes.[6]

Q3: I am observing poor reproducibility between replicate samples. What could be the cause?

A3: Poor reproducibility can be attributed to sample inhomogeneity or variations in the extraction procedure.

  • Solution: Ensure that the soil sample is thoroughly homogenized before taking subsamples for extraction.[7] This can be achieved by grinding and sieving the sample to a uniform particle size.[5] It is also important to maintain consistent experimental conditions for all replicates, including extraction time, temperature, solvent volume, and agitation speed. Automating the extraction process where possible can also improve reproducibility.

Q4: Should I derivatize my this compound extract before GC analysis?

A4: Yes, derivatization is highly recommended for analyzing polar compounds like this compound by gas chromatography (GC).

  • Reasoning: Derivatization increases the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.[8][9] Silylation is a common derivatization technique for phenols, where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[8] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[10]

  • Procedure: The derivatization reaction typically involves heating the dried extract with the silylating reagent at a specific temperature (e.g., 75°C) for a set time (e.g., 30-45 minutes).[10]

Q5: Which extraction method is best for this compound from soil?

A5: The best method depends on your specific requirements, such as sample throughput, available equipment, and solvent consumption.

  • Microwave-Assisted Extraction (MAE): Offers rapid extraction times and reduced solvent usage.[1][11]

  • Ultrasonic Extraction (UAE): A simple and effective method that can improve extraction efficiency through cavitation.[3][12]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is sensitive and can be easily automated and coupled with GC analysis.[13]

  • Conventional Solvent Extraction (e.g., Soxhlet or Shaker): Generally requires longer extraction times and larger solvent volumes but can be effective.[4][14]

A decision tree to guide method selection is provided in the visualization section below.

Data Presentation: Comparison of Extraction Methods for Phenolic Compounds in Soil

The following tables summarize quantitative data from studies on the extraction of phenolic compounds from soil, which can serve as a starting point for optimizing this compound extraction.

Table 1: Microwave-Assisted Extraction (MAE) of Methylphenols from Soil

ParameterOptimized ValueReference
Analyte o-cresol, m-cresol, p-cresol[1][11]
Solvent Hexane-Acetone[1][11]
Solvent Volume Optimized via factorial design[1][11]
Acetone Percentage Optimized via factorial design[1][11]
Temperature Optimized via factorial design[1][11]
Pre-treatment Spiked soil aged for 25 days[1][11]
Analysis Direct GC-FID without cleanup[1]

Table 2: Ultrasonic Extraction of Nitrophenols from Soil

ParameterValue/RangeReference
Analyte Three Nitrophenol Compounds[6]
Extraction Solvent Dichloromethane/n-hexane (2:1, v/v)[6]
Cleanup Liquid-liquid extraction with pH adjustment[6]
Final Solvent 10% acetonitrile aqueous solution[6]
Analysis HPLC-MS[6]
Recoveries 61.7% - 90.8%[6]
Detection Limits 0.1 - 0.2 µg/kg[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from a method developed for phenol and methylphenol isomers in soil.[1][11]

  • Sample Preparation:

    • Air-dry the soil sample at a temperature below 60°C.[5]

    • Sieve the soil through a 180-micron mesh to ensure homogeneity.[5]

    • Weigh approximately 2g of the prepared soil into a microwave extraction vessel.

  • Extraction:

    • Add an optimized volume of hexane-acetone solvent mixture to the vessel. The optimal ratio should be determined experimentally using a factorial design.[1]

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate the sample with microwaves. The optimal temperature and time should be determined using a central composite design.[1]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • The extract may be suitable for direct analysis by GC-FID.[1] If necessary, perform a cleanup step as described in the FAQs.

    • For GC-MS analysis, proceed with derivatization.

Protocol 2: Ultrasonic Extraction (UAE)

This protocol is adapted from a method for extracting nitrophenols from soil.[6]

  • Sample Preparation:

    • Prepare the soil sample as described in Protocol 1.

    • Weigh an appropriate amount of soil into a vial.

  • Extraction:

    • Add a measured volume of dichloromethane/n-hexane (2:1, v/v) to the vial.

    • Place the vial in an ultrasonic bath and sonicate for a predetermined time (e.g., 30 minutes).[3] The optimal time and power should be determined experimentally.

  • Cleanup (Liquid-Liquid Extraction):

    • Transfer the extract to a separatory funnel.

    • Add a strong alkaline aqueous solution (pH > 12) and shake to partition interferences into the organic phase.

    • Discard the organic phase.

    • Acidify the aqueous phase to pH < 2.

    • Extract the this compound from the acidified aqueous phase with dichloromethane-ethyl acetate (4:1, v/v).[6]

  • Final Preparation:

    • Concentrate the final extract and dilute to a known volume with a suitable solvent (e.g., 10% acetonitrile aqueous solution for HPLC or a volatile solvent for GC after derivatization).[6]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction cluster_analysis Analysis p1 Soil Sampling p2 Air Drying (<60°C) p1->p2 p3 Sieving (e.g., 180 µm) p2->p3 e1 Microwave-Assisted Extraction (MAE) p3->e1 e2 Ultrasonic Extraction (UAE) p3->e2 e3 Solid-Phase Microextraction (SPME) p3->e3 post1 Filtration / Centrifugation e1->post1 e2->post1 a1 Derivatization (for GC) e3->a1 Direct Desorption post2 Extract Cleanup (optional) - SPE - Liquid-Liquid post1->post2 post3 Solvent Exchange & Concentration post2->post3 post3->a1 a2 GC-MS / HPLC Analysis post3->a2 Direct Injection (HPLC) a1->a2

Caption: General workflow for the extraction and analysis of this compound from soil.

decision_tree start Goal: Extract this compound from Soil q1 Need for high throughput? start->q1 q2 Is solvent reduction critical? q1->q2 No res1 Microwave-Assisted Extraction (MAE) - Fast - Low solvent use q1->res1 Yes q3 Is automation required? q2->q3 No res3 Solid-Phase Microextraction (SPME) - Solvent-free - Easily automated q2->res3 Yes q3->res3 Yes res4 Conventional Solvent Extraction - Low equipment cost - Well-established q3->res4 No res2 Ultrasonic Extraction (UAE) - Simple setup - Good for batch processing

Caption: Decision tree for selecting a suitable extraction method.

References

Technical Support Center: Overcoming the Inhibitory Effects of 3-Methylcatechol on Microbial Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the inhibitory effects of 3-Methylcatechol on microbial growth during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Significant reduction in microbial growth rate or complete growth arrest after introducing this compound.

Possible Cause: this compound is known to be toxic to many microorganisms, leading to inhibition of metabolic processes and cell death.[1][2] High concentrations of 3-substituted catechols can uncouple NADH conversion and product formation, leading to the formation of hydrogen peroxide.

Solution:

  • Reduce the effective concentration of this compound:

    • Implement a two-phase cultivation system: This is a highly effective strategy to sequester the toxic product away from the microbial cells.[1][2][3] An organic solvent that is immiscible with the aqueous culture medium is used to extract this compound as it is produced.

      • Liquid-Liquid Two-Phase System: Use a biocompatible organic solvent like n-decanol or octanol.[1][2][3] These solvents have a high partition coefficient for this compound, effectively reducing its concentration in the aqueous phase where the microbes are growing.[1][3]

      • Solid-Liquid Two-Phase System: Employ a solid adsorbent polymer, such as HYTREL®, to absorb this compound from the medium.[4][5] This can be in the form of beads or sheets within the bioreactor.[4][5]

  • Optimize Culture Conditions:

    • Media Supplementation: Supplementing the growth medium with additional carbon/energy sources like glycerol can enhance cell viability and productivity in the presence of this compound.[3] The addition of specific metal cations, such as Fe²⁺, can act as a cofactor for enzymes involved in the production pathway, potentially improving the overall process efficiency.[3]

    • pH Control: The pH of the culture medium can influence the toxicity of this compound and the overall metabolic activity of the microorganisms. Experiment with different pH levels to find the optimal condition for your specific strain.

Issue 2: Low yield of the desired product in a biocatalytic process involving this compound as an intermediate or product.

Possible Cause: Product inhibition is a common issue where the accumulation of this compound inhibits the enzymatic activity responsible for its own production or other essential metabolic pathways.[1]

Solution:

  • In situ Product Removal: As described in Issue 1, implementing a two-phase system is a primary strategy to continuously remove this compound from the vicinity of the cells, thereby alleviating product inhibition and allowing for higher overall yields.[1][3][4][5]

  • Strain Engineering:

    • Overexpression of Efflux Pumps: Genetically modify your microbial strain to overexpress efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration.

    • Metabolic Engineering: Engineer the metabolic pathways of your microorganism to enhance its tolerance to this compound. This can involve modifying gene expression to improve stress response mechanisms.[6][7]

  • Fed-batch or Continuous Culture: Instead of a batch culture where this compound can accumulate to toxic levels, consider a fed-batch or continuous culture strategy. This allows for controlled feeding of the substrate and removal of the product, maintaining a sub-lethal concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound toxicity to microbial cells?

A1: The toxicity of this compound is multifaceted. It can disrupt cell membranes, leading to increased permeability and loss of integrity.[8] High concentrations of 3-substituted catechols have been shown to uncouple NADH conversion from product formation, which can lead to the production of damaging reactive oxygen species like hydrogen peroxide. It can also inhibit key metabolic enzymes, including those involved in its own degradation pathway.

Q2: How can I select a suitable organic solvent for a two-phase cultivation system?

A2: The ideal solvent should have the following properties:

  • High partition coefficient for this compound: To efficiently extract the product.

  • Low toxicity to the microbial cells: The solvent itself should not be overly inhibitory.

  • Immiscibility with the aqueous phase: To maintain a stable two-phase system.

  • Low volatility: To prevent evaporation.

  • Ease of separation from the product: For downstream processing. n-decanol and octanol have been successfully used for this compound production.[1][2][3]

Q3: Are there any analytical methods to quantify this compound concentration and microbial growth in a two-phase system?

A3: Yes, for quantifying this compound, you can use spectrophotometric methods, such as Arnow's method, or chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Microbial growth in the aqueous phase can be monitored by measuring the optical density at 660 nm (OD₆₆₀). In a two-phase system, it is important to ensure that the sample for OD measurement is taken solely from the aqueous phase after allowing the phases to separate.

Q4: What are the initial steps to take when I suspect this compound inhibition?

A4: The first step is to perform a dose-response experiment. Grow your microbial strain in the presence of varying concentrations of this compound and monitor the growth rate. This will help you determine the minimum inhibitory concentration (MIC) and the concentration at which you observe significant growth inhibition. This data is crucial for designing mitigation strategies.

Data Presentation

Table 1: Effect of Two-Phase Systems on this compound Production

Cultivation SystemMicrobial StrainSubstrateMaximum this compound ConcentrationReference
Aqueous Single-PhasePseudomonas putida MC2Toluene10 mM[1][2]
Aqueous-Octanol Two-Phase (50% v/v)Pseudomonas putida MC2Toluene25 mM (overall)[1][2]
Aqueous-n-decanol/n-butanol Two-PhasePseudomonas putida TODE1Toluene160.5 mM (overall in 2-L scale)[3]
Solid-Liquid Two-Phase (HYTREL®)Pseudomonas putida MC2TolueneProduction rate of 350 mg/L-h (compared to 128 mg/L-h in single-phase)[4]

Experimental Protocols

1. Protocol: Microbial Growth Inhibition Assay for this compound

This protocol is adapted from standard microbial growth inhibition assays.

Objective: To determine the inhibitory effect of different concentrations of this compound on the growth of a specific microbial strain.

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium (e.g., LB, M9 minimal medium)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO, ensure the final solvent concentration in the culture is not inhibitory)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀)

  • Incubator with shaking capability

Method:

  • Prepare Inoculum: Inoculate a single colony of the microbial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the liquid growth medium in the wells of a 96-well plate. Include a control well with no this compound and a solvent control well with the same amount of solvent used for the highest this compound concentration.

  • Inoculate Microplate: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium. Add 100 µL of this diluted culture to each well of the 96-well plate containing the this compound dilutions. The final volume in each well should be 200 µL.

  • Incubation and Measurement: Incubate the microplate at the optimal growth temperature with shaking. Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Data Analysis: Plot the OD₆₀₀ values against time for each this compound concentration to generate growth curves. From these curves, you can determine the minimum inhibitory concentration (MIC) and the effect of different concentrations on the growth rate and final cell density.

2. Protocol: Two-Phase Cultivation for Enhanced this compound Production

Objective: To reduce the inhibitory effect of this compound and increase its production by using a liquid-liquid two-phase system.

Materials:

  • Genetically engineered microbial strain for this compound production (e.g., Pseudomonas putida)

  • Aqueous growth medium

  • Substrate for this compound production (e.g., toluene)

  • Biocompatible organic solvent (e.g., n-decanol or 1-octanol)

  • Bioreactor or shake flasks

  • Analytical equipment for quantifying this compound (e.g., HPLC, spectrophotometer)

Method:

  • Prepare Aqueous Phase: Prepare the sterile aqueous growth medium in the bioreactor or shake flasks.

  • Inoculation: Inoculate the aqueous medium with an overnight culture of the production strain.

  • Addition of Organic Phase: Add the sterile organic solvent to the culture to create a two-phase system. A typical starting ratio is 1:1 (v/v) aqueous to organic phase, but this can be optimized.

  • Induction and Substrate Addition: If using an inducible promoter system, add the inducer. Add the substrate (e.g., toluene) to the organic phase. The organic phase will act as a reservoir for the substrate and a sink for the product.

  • Cultivation: Incubate the culture under optimal conditions of temperature, pH, and aeration with vigorous shaking to ensure adequate mixing of the two phases.

  • Sampling and Analysis: At regular intervals, stop the agitation to allow for phase separation. Carefully withdraw samples from both the aqueous and organic phases.

  • Quantification: Measure the cell density in the aqueous phase (OD₆₀₀). Extract and measure the concentration of this compound in both phases using an appropriate analytical method.

  • Calculate Overall Production: The total amount of this compound produced is the sum of the amounts in the aqueous and organic phases.

Visualizations

Two_Phase_System cluster_bioreactor Bioreactor aqueous_phase Aqueous Phase (Microbes + Nutrients) organic_phase Organic Phase (e.g., n-decanol) aqueous_phase->organic_phase This compound Partitioning microbes Microbial Cells aqueous_phase->microbes Growth substrate Substrate (e.g., Toluene) substrate->microbes product This compound (Product) microbes->product product->aqueous_phase Released into

References

Technical Support Center: Synthesis of 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-Methylcatechol (3-MC). Our aim is to help you improve the selectivity and overall success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthesis method.

Chemical Synthesis: Hydroxylation of o-Cresol

Issue: Low selectivity with the formation of 4-Methylcatechol (4-MC) and other byproducts.

  • Question: My reaction is producing a mixture of 3-MC and 4-MC. How can I improve the selectivity for 3-MC?

    • Answer: The regioselectivity of o-cresol hydroxylation is highly dependent on the catalyst and reaction conditions.

      • Catalyst Choice: The use of certain catalysts can favor the formation of 3-MC. For instance, modifying γ-alumina with magnesium can increase the selectivity for 3-MC.

      • Reaction Temperature: Temperature plays a crucial role. Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.

      • Solvent System: The choice of solvent can influence the approach of the hydroxylating agent to the o-cresol molecule. Experiment with different solvent systems to find the optimal one for your catalyst.

      • pH Control: In reactions involving peroxides, maintaining an optimal pH is critical to control the decomposition of the peroxide and the hydroxylation pathway.

  • Question: I am observing significant byproduct formation other than 4-MC. What are these byproducts and how can I minimize them?

    • Answer: Over-oxidation of the aromatic ring can lead to the formation of quinones and other degradation products.

      • Control of Oxidant Addition: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and in a controlled manner to avoid localized high concentrations that can lead to over-oxidation.

      • Reaction Time: Optimize the reaction time. Prolonged reaction times can lead to the degradation of the desired product. Monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal point.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation by atmospheric oxygen.

  • Question: My catalyst seems to be deactivating quickly. What are the possible causes and how can I regenerate it?

    • Answer: Catalyst deactivation can be caused by several factors, including coking (carbon deposition), poisoning by impurities, and sintering of the active sites.

      • Coking: This is a common issue in high-temperature reactions. It can often be reversed by calcination (heating in the presence of air or a controlled oxygen environment) to burn off the carbon deposits.

      • Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of your reagents. Regeneration from poisoning can be more complex and may require specific chemical treatments.

      • Sintering: This is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. Sintering is often irreversible. To avoid it, operate at the lowest effective temperature.

Chemical Synthesis: Demethylation of 2-Methoxy-6-methylphenol

Issue: Incomplete demethylation or formation of side products.

  • Question: My demethylation reaction is not going to completion. How can I improve the conversion?

    • Answer: Incomplete demethylation can be due to several factors.

      • Reagent Stoichiometry: Ensure you are using a sufficient excess of the demethylating agent (e.g., HBr, BBr₃).

      • Reaction Temperature and Time: Demethylation reactions often require elevated temperatures and sufficient time. Optimize these parameters for your specific substrate and reagent.

      • Solvent Choice: The solvent can significantly impact the reaction rate. Ensure your solvent is anhydrous if you are using water-sensitive reagents like BBr₃.

  • Question: I am observing the formation of unknown byproducts. What could they be?

    • Answer: Side reactions can include re-methylation, rearrangement, or degradation of the starting material or product, especially under harsh acidic conditions.

      • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help minimize the formation of byproducts.

      • Purity of Starting Material: Ensure your 2-methoxy-6-methylphenol is pure, as impurities can lead to side reactions.

Biocatalytic Synthesis from Toluene or o-Cresol

Issue: Low yield of this compound.

  • Question: The production of 3-MC in my bioreactor is low. What are the common causes?

    • Answer: Low yields in biocatalytic synthesis are often linked to substrate or product toxicity, or suboptimal reaction conditions.

      • Substrate/Product Toxicity: Both toluene and 3-MC can be toxic to microorganisms, inhibiting their growth and enzymatic activity. To mitigate this, consider using a two-phase (aqueous-organic) system where the organic phase delivers the substrate and extracts the product, keeping the aqueous phase concentration low.

      • pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the specific microbial strain you are using.

      • Nutrient Limitation: Check if the growth medium has sufficient nutrients to support cell growth and enzyme production.

      • Aeration: Adequate aeration is crucial for the oxidative biotransformation. Optimize the aeration rate in your bioreactor.

  • Question: How can I improve the efficiency of the two-phase biocatalytic system?

    • Answer: The choice of the organic solvent is critical. It should have high partitioning coefficients for the substrate and product, be non-toxic to the microorganism, and be easily separable from the aqueous phase. Octanol has been shown to be an effective organic phase for 3-MC production.

Frequently Asked Questions (FAQs)

1. What are the main challenges in selectively synthesizing this compound?

The primary challenge is controlling the regioselectivity of the reaction to favor the formation of 3-MC over its isomer, 4-MC, especially in chemical synthesis methods like the hydroxylation of o-cresol. These isomers have very similar physical properties, making their separation difficult. In biocatalytic methods, a key challenge is the toxicity of the substrate (e.g., toluene) and the product (3-MC) to the microorganisms, which can limit the overall yield.

2. Which analytical methods are best for quantifying 3-MC and its isomers?

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and quantifying 3-MC and 4-MC. Derivatization of the catechols may be necessary to improve their volatility and chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable column and mobile phase can effectively separate 3-MC and 4-MC. A diode-array detector (DAD) can be used for quantification at the absorbance maximum of the compounds.

3. How can I purify this compound from a mixture containing 4-Methylcatechol?

Due to their close boiling points, simple distillation is often ineffective. Extractive distillation using a high-boiling polyol like glycerol has been shown to be an effective method for separating 3-MC and 4-MC. Column chromatography can also be used for purification on a smaller scale.

Quantitative Data Summary

Table 1: Comparison of Biocatalytic Synthesis Methods for this compound

MicroorganismSubstrateSystemMax. 3-MC Concentration (mM)Reference
Pseudomonas putida MC2TolueneAqueous10
Pseudomonas putida MC2TolueneAqueous-Octanol (1:1)25 (overall)
Recombinant E. coli (pDTG602)TolueneBioreactor12

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound in a Two-Phase System

This protocol is a general guideline based on the use of Pseudomonas putida for the conversion of toluene to 3-MC in an aqueous-organic two-phase system.

1. Pre-culture Preparation: a. Inoculate a single colony of Pseudomonas putida into a suitable growth medium (e.g., LB or a minimal medium supplemented with a carbon source). b. Incubate overnight at 30°C with shaking.

2. Bioreactor Setup: a. Prepare the aqueous phase in the bioreactor, consisting of the growth medium. b. Autoclave the bioreactor and medium. c. Once cooled, inoculate with the overnight pre-culture. d. Add the organic phase (e.g., octanol) containing the substrate (toluene) to the desired volume ratio (e.g., 1:1 aqueous to organic).

3. Biotransformation: a. Maintain the bioreactor at the optimal temperature (e.g., 30°C) and pH for the specific strain. b. Ensure adequate aeration and agitation. c. Monitor the concentration of 3-MC in both the aqueous and organic phases over time using HPLC or GC-MS.

4. Product Extraction: a. After the reaction is complete, separate the organic and aqueous phases. b. The majority of the 3-MC will be in the organic phase. c. Further purify the 3-MC from the organic phase using techniques like distillation or chromatography.

Protocol 2: Chemical Synthesis of this compound via Demethylation

This protocol describes the demethylation of 2-methoxy-6-methylphenol using hydrobromic acid.

1. Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-methylphenol (1 equivalent). b. Add a 48% aqueous solution of hydrobromic acid (HBr) in excess.

2. Reaction: a. Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. b. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution). c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

experimental_workflow_biocatalytic cluster_preculture Pre-culture Preparation cluster_bioreactor Bioreactor Setup cluster_biotransformation Biotransformation cluster_extraction Product Extraction inoculate Inoculate P. putida incubate Overnight Incubation (30°C) inoculate->incubate add_inoculum Add Pre-culture incubate->add_inoculum prep_medium Prepare Aqueous Medium autoclave Autoclave prep_medium->autoclave autoclave->add_inoculum add_organic Add Organic Phase (Toluene in Octanol) add_inoculum->add_organic run_reaction Run at Optimal Temp/pH add_organic->run_reaction monitor Monitor 3-MC Production (HPLC/GC-MS) run_reaction->monitor separate_phases Separate Phases monitor->separate_phases purify Purify 3-MC from Organic Phase separate_phases->purify

Caption: Biocatalytic synthesis workflow for this compound.

troubleshooting_low_selectivity cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Selectivity in o-Cresol Hydroxylation catalyst_choice Suboptimal Catalyst? start->catalyst_choice catalyst_deactivation Catalyst Deactivated? start->catalyst_deactivation temp_high Temperature Too High? start->temp_high oxidant_rate Oxidant Addition Too Fast? start->oxidant_rate modify_catalyst Modify Catalyst (e.g., Mg on γ-Al₂O₃) catalyst_choice->modify_catalyst Yes check_deactivation Check for Coking or Poisoning catalyst_deactivation->check_deactivation Yes regenerate_catalyst Regenerate by Calcination check_deactivation->regenerate_catalyst Coking lower_temp Lower Reaction Temperature temp_high->lower_temp Yes slow_addition Slow Down Oxidant Addition oxidant_rate->slow_addition Yes

Caption: Troubleshooting low selectivity in o-cresol hydroxylation.

Technical Support Center: Optimizing Solvent Systems for 3-Methylcatechol Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-Methylcatechol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC solvent system for this compound analysis?

A good starting point for a reverse-phase HPLC method for this compound is a gradient elution using a C18 column. The mobile phase can consist of an aqueous component with a small amount of acid and an organic modifier. For example, a mobile phase of 1% acetic acid in water (A) and acetonitrile (B) can be effective.[1] A similar method for the related compound 4-Methylcatechol uses a mobile phase of acetonitrile, water, and phosphoric acid.[2]

Q2: How does the pH of the mobile phase affect the retention of this compound?

The pH of the mobile phase significantly impacts the retention of this compound, which is an ionizable compound. As a weak acid, lowering the pH of the mobile phase will suppress the ionization of the phenolic hydroxyl groups, making the molecule less polar and increasing its retention time on a reverse-phase column.[3][4][5] Conversely, increasing the pH will lead to ionization, making the molecule more polar and decreasing its retention time.[6] For robust and reproducible results, it is recommended to use a mobile phase pH that is at least 1.5-2 pH units away from the pKa of this compound.[3]

Q3: I am observing significant peak tailing with my this compound peak. What are the common causes and solutions?

Peak tailing is a common issue when analyzing phenolic compounds like this compound. The primary causes include:

  • Secondary interactions: Interaction of the phenolic hydroxyl groups with residual silanol groups on the silica-based stationary phase is a major cause of tailing.[7][8]

  • Column overload: Injecting too much sample can lead to peak distortion.[7][9]

  • Column degradation: Voids in the column packing or contamination can cause poor peak shape.[7][10]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the analyte's pKa, it can result in asymmetrical peaks.[8]

Solutions to mitigate peak tailing are summarized in the table below.

Q4: Can this compound degrade in the solvent?

Catechols can be susceptible to oxidation, especially at neutral or high pH and in the presence of dissolved oxygen or metal ions. It is advisable to prepare solutions fresh and use degassed solvents.[11] Storing stock solutions at low temperatures (-20°C or -80°C) can also help to minimize degradation.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatography of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid, acetic acid, or phosphoric acid to suppress silanol ionization.[2][7] Use an end-capped C18 column or a column with a polar-embedded phase to shield residual silanols.[8]
Mass Overload Dilute the sample and inject a smaller concentration.[7]
Volume Overload Reduce the injection volume.[9]
Column Void or Contamination Use a guard column to protect the analytical column.[10][13] If a void is suspected, replacing the column is often the best solution.[7]
Mobile Phase pH near pKa Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.[3]
Issue 2: Variable Retention Times
Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Manually pre-mixing the mobile phase can sometimes improve reproducibility over online mixing.[10]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.
Issue 3: Low Signal Intensity or No Peak
Potential Cause Recommended Solution
Sample Degradation Prepare samples fresh and store them at low temperatures. Use solvents that have been degassed to minimize oxidation.[11]
Incorrect Detection Wavelength Verify the UV detector is set to the optimal wavelength for this compound (around 280 nm).
Sample Adsorption Sample may be irreversibly adsorbed to the column or system components. Try flushing the system and consider using a different column chemistry.
Low Sample Concentration Concentrate the sample before injection if the analyte concentration is below the detection limit.[14]

Experimental Protocols

Reverse-Phase HPLC Method for this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.[14]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[14]

2. Chromatographic Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 1% Acetic Acid in Water[1]
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-22 min: 50-10% B; 22-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_column Is the column old or showing high backpressure? check_overload->check_column No end_good Peak shape improved dilute_sample->end_good end_bad Problem persists, consult further dilute_sample->end_bad use_guard_column Install a new guard column check_column->use_guard_column Yes replace_column Replace the analytical column check_column->replace_column If guard column doesn't help check_pH Is the mobile phase pH appropriate? check_column->check_pH No use_guard_column->end_good use_guard_column->end_bad replace_column->end_good replace_column->end_bad adjust_pH Adjust mobile phase pH (e.g., to ~2.5-3.0) check_pH->adjust_pH No use_endcapped_column Consider using an end-capped or polar-embedded column check_pH->use_endcapped_column If pH adjustment is insufficient adjust_pH->end_good adjust_pH->end_bad use_endcapped_column->end_good use_endcapped_column->end_bad

Caption: A decision tree for troubleshooting peak tailing in this compound chromatography.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep 1. Prepare Sample (Dissolve & Filter) equilibration 3. Column Equilibration sample_prep->equilibration mobile_phase_prep 2. Prepare Mobile Phase (Aqueous & Organic) mobile_phase_prep->equilibration injection 4. Sample Injection equilibration->injection separation 5. Gradient Elution injection->separation detection 6. UV Detection separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Enhancing 3-Methylcatechol Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biocatalytic production of 3-Methylcatechol (3-MC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the biocatalytic production of this compound?

A1: The primary challenges are the toxicity of both the substrate (e.g., toluene) and the product (this compound) to the microbial biocatalysts, such as Pseudomonas putida.[1][2][3] High concentrations of these compounds can inhibit cell growth and enzymatic activity, thereby limiting the overall product yield.[3][4]

Q2: Which microorganisms are commonly used for this compound production?

A2: Strains of Pseudomonas putida are the most commonly used biocatalysts, particularly solvent-tolerant strains.[1][2] Genetically engineered strains, such as P. putida TODE1 (with a disrupted todE gene to prevent 3-MC degradation) and P. putida MC2 (overexpressing genes for catechol production), have been developed to enhance accumulation of the final product.[2][5] Recombinant E. coli expressing toluene degradation pathway genes have also been utilized.[6]

Q3: How can the toxicity of the substrate and product be mitigated?

A3: A highly effective strategy is the implementation of an aqueous-organic two-phase system.[1][2][3][7][8] In this setup, an organic solvent (e.g., octanol, oleyl alcohol, or n-decanol) serves as a reservoir for the substrate and extracts the product from the aqueous phase, thereby maintaining sub-toxic concentrations for the biocatalyst.[1][2][3][7]

Q4: What is catabolite repression and how does it affect this compound production?

A4: Catabolite repression is a regulatory mechanism where the presence of a preferred carbon source, like glucose, represses the expression of genes required for the metabolism of other compounds, such as toluene.[2][4] In the context of 3-MC production, glucose can inhibit the induction of the toluene dioxygenase (TDO) pathway.[2][4] To circumvent this, cells can be cultivated in minimal media with alternative carbon sources or with controlled feeding of the primary carbon source.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound production - Inactive or insufficient biocatalyst.- Ineffective induction of the catabolic pathway.- Catabolite repression by the primary carbon source.[2][4]- Ensure the viability and proper growth phase of the inoculum.- Verify the presence and concentration of the inducer (e.g., toluene, salicylate).[2]- Use a minimal salts medium with a non-repressing carbon source (e.g., glycerol) or a fed-batch strategy for the primary carbon source.[7][8]
Decreasing production rate over time - Product toxicity leading to enzyme inhibition or cell death.[3]- Substrate toxicity.[4]- Depletion of essential cofactors (e.g., NADH).[1]- Implement a two-phase aqueous-organic system to continuously remove the product from the aqueous phase.[1][2][7][8]- Control the substrate feed rate to maintain a low, non-toxic concentration in the aqueous phase.- Supplement the medium with a co-substrate (e.g., glucose, glycerol) to support cofactor regeneration.[7][8]
Formation of unwanted byproducts (e.g., 4-Methylcatechol) - Low regioselectivity of the monooxygenase enzyme.[9][10]- Consider using a different biocatalyst with a more specific enzyme (e.g., Toluene-4-monooxygenase for 4-MC, Toluene-ortho-monooxygenase for 3-MC).[11]- Explore protein engineering of the existing monooxygenase to improve its regioselectivity for the desired product.[10][11][12][13][14]
Low cell density or cell lysis - High concentrations of the organic solvent in a two-phase system.- Accumulation of toxic metabolic intermediates.- Screen for a more biocompatible organic solvent (e.g., oleyl alcohol, n-decanol).[2][7][8]- Optimize the medium composition with supplements like divalent metal cations (e.g., Fe²⁺, Mg²⁺) to improve cell viability and enzyme activity.[7][8]

Quantitative Data Summary

Biocatalyst System Substrate Key Parameters This compound Titer Reference
P. putida MC2Aqueous-Octanol (50% v/v) Two-PhaseToluene-25 mM (overall)[2]
P. putida TODE1Aqueous-Oleyl Alcohol Two-PhaseTolueneGlucose + n-butanol as co-substrates107 mM (in organic phase)[2]
P. putida TODE1Aqueous-n-decanol Two-Phase (2-L scale)TolueneGlycerol (4 mM) + Fe²⁺ (0.4 mM)160.5 mM (overall), 333.2 mM (in organic phase)[7][8]
P. putida F107 (multiple gene copies)AqueousToluene-up to 14 mM[5]
Recombinant E. coli (pDTG602)Aqueous (2.5 L bioreactor)TolueneOptimized medium and conditions12 mM[6][15][16]

Key Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis in a Two-Phase System
  • Inoculum Preparation:

    • Culture the selected Pseudomonas putida strain (e.g., TODE1) in a rich medium like LB broth overnight at 28-30°C with shaking.

    • Harvest the cells by centrifugation and wash with a minimal salts basal (MSB) medium.

    • Resuspend the cells in fresh MSB medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Bioreactor Setup:

    • To a sterile bioreactor, add the MSB medium containing a non-repressing carbon source (e.g., 4 mM glycerol).

    • Add the organic solvent (e.g., n-decanol) to the desired volume ratio (e.g., 1:1 with the aqueous phase).

    • Add the substrate, toluene, to the organic phase.

    • Supplement the medium with necessary cofactors, such as 0.4 mM Fe²⁺.[7][8]

  • Biotransformation:

    • Inoculate the aqueous phase with the prepared cell suspension.

    • Maintain the temperature (e.g., 28-30°C) and pH (e.g., 7.0-7.5).

    • Provide adequate aeration and agitation to ensure mixing of the two phases and oxygen supply.

    • If needed, add a cofactor regeneration system, such as a co-substrate like n-butanol.[2][7][8]

  • Sampling and Analysis:

    • Periodically take samples from both the aqueous and organic phases.

    • Separate the phases by centrifugation.

    • Analyze the concentration of this compound in each phase using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Toluene Dioxygenase (TDO) Activity Assay
  • Cell Preparation:

    • Grow and induce the bacterial cells as described in Protocol 1.

    • Harvest and resuspend the cells in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Reaction:

    • In a cuvette, mix the cell suspension with a solution of indole in a solvent like N,N-dimethylformamide.

    • Toluene dioxygenase will oxidize indole to indole-cis-2,3-dihydrodiol, which spontaneously converts to indigo.

  • Measurement:

    • Monitor the formation of the blue pigment indigo by measuring the absorbance at 600 nm over time.[2]

    • The rate of indigo formation is indicative of the TDO activity.

Visualizations

Biocatalytic_Pathway Toluene Toluene cis_Toluene_Dihydrodiol cis-Toluene Dihydrodiol Toluene->cis_Toluene_Dihydrodiol Toluene Dioxygenase (e.g., TodC1C2BA) Three_MC This compound cis_Toluene_Dihydrodiol->Three_MC Dehydrogenase (e.g., TodD) Degradation Degradation (e.g., by TodE) Three_MC->Degradation Metabolites Further Metabolites Degradation->Metabolites Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_bioreaction Biotransformation cluster_analysis Analysis Inoculum Inoculum Growth Harvest Cell Harvesting & Washing Inoculum->Harvest Resuspension Resuspension in Minimal Medium Harvest->Resuspension Inoculation Inoculation of Aqueous Phase Resuspension->Inoculation Setup Bioreactor Setup (Two-Phase System) Setup->Inoculation Incubation Incubation with Controlled Parameters Inoculation->Incubation Sampling Periodic Sampling (Aqueous & Organic) Incubation->Sampling Extraction Phase Separation Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis

References

Validation & Comparative

A Comparative Toxicological Analysis of 3-Methylcatechol and 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 3-Methylcatechol and 4-Methylcatechol, two isomeric methyl-substituted catechols. While structurally similar, available data suggests differences in their toxicological profiles. This document summarizes key toxicity data, outlines relevant experimental methodologies, and visualizes known mechanisms of action to support researchers in academia and the pharmaceutical industry.

Executive Summary

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and 4-Methylcatechol. It is important to note the differences in experimental conditions, such as the route of administration and species tested, which limit direct comparison.

Toxicity EndpointThis compound4-Methylcatechol
Acute Toxicity
Oral LD50 (Rat)No data availableNo data available
Intravenous LD50 (Mouse)56 mg/kg[1]No data available
Carcinogenicity
2-Year Bioassay (Rat)No data availableCarcinogenic to forestomach and glandular stomach at 2% in diet[2][3]
Ecotoxicity
LC50 (Fish)11.83 mg/L[4]No data available
EC50 (Green Algae)3.61 mg/L[4]No data available
LC50 (Daphnia)109.54 mg/L[4]No data available
GHS Hazard Classifications Harmful if swallowed; Causes skin and eye irritation[5][6][7]Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation[8][9][10][11][12]

Mechanisms of Toxicity

4-Methylcatechol: Induction of Apoptosis via Oxidative Stress

In vitro studies on metastatic melanoma cells have elucidated a key toxic mechanism of 4-Methylcatechol. It has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[13][14][15] This process is initiated by an increase in reactive oxygen species (ROS), leading to oxidative stress.[13][14][15] The subsequent signaling cascade involves the activation of caspases, ultimately resulting in programmed cell death.[13] Interestingly, in a different cellular context (neural stem/progenitor cells), 4-Methylcatechol has been observed to exert a protective effect against oxidative stress through the PI3 kinase/Akt signaling pathway, leading to the expression of heme oxygenase-1 (HO-1).[16] This highlights the context-dependent nature of its biological activity.

This compound

Specific studies detailing the signaling pathways of this compound toxicity are limited. However, as a catechol derivative, it is plausible that its toxicity also involves mechanisms related to oxidative stress.

Experimental Protocols

The following are descriptions of standard experimental protocols relevant to the toxicological data presented.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is utilized to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner using a minimal number of animals per step.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosage: The substance is administered orally at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: The test begins with a group of three animals receiving a specific dose. The outcome (mortality or survival) determines the dosage for the subsequent group of three animals.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the classification of the substance's acute toxicity based on the observed outcomes at different dose levels.

Carcinogenicity Study (Following OECD Guideline 451)

Long-term carcinogenicity studies are conducted to assess the carcinogenic potential of a substance after prolonged exposure.

  • Animal Model: Commonly used rodent species include F344 rats and B6C3F1 mice, with both sexes being tested.

  • Group Size: Each dose and control group typically consists of at least 50 animals per sex.

  • Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity without significantly impacting survival. For the 4-Methylcatechol study, a dietary concentration of 2% was administered for 104 weeks.[2][3]

  • Administration: The substance is administered for a major portion of the animal's lifespan, often through the diet.

  • Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.

  • Endpoint: The study concludes with a full histopathological examination of all animals to determine the incidence and type of tumors in each group.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Cells (e.g., melanoma cells for 4-Methylcatechol studies) are seeded in multi-well plates and allowed to attach.

  • Treatment: The cells are then exposed to various concentrations of the test compound for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Genotoxicity Assays Genotoxicity Assays Acute Toxicity (e.g., LD50) Acute Toxicity (e.g., LD50) Repeated-Dose Toxicity (e.g., 90-day study) Repeated-Dose Toxicity (e.g., 90-day study) Acute Toxicity (e.g., LD50)->Repeated-Dose Toxicity (e.g., 90-day study) Carcinogenicity Bioassay Carcinogenicity Bioassay Repeated-Dose Toxicity (e.g., 90-day study)->Carcinogenicity Bioassay Test Compound Test Compound Test Compound->Cytotoxicity Assays Test Compound->Genotoxicity Assays Risk Assessment Risk Assessment In Vitro Studies In Vitro Studies In Vitro Studies->Acute Toxicity (e.g., LD50) In Vivo Studies In Vivo Studies In Vivo Studies->Risk Assessment

Caption: General workflow for toxicological assessment of chemical compounds.

4-Methylcatechol_Apoptosis_Pathway cluster_cell Melanoma Cell 4-Methylcatechol 4-Methylcatechol ROS Reactive Oxygen Species (ROS) Increase 4-Methylcatechol->ROS Akt Akt Inhibition 4-Methylcatechol->Akt Mitochondrion Mitochondrion ROS->Mitochondrion Oxidative Stress Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Intrinsic Pathway Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival Cell Survival Akt->Cell Survival promotes

Caption: Signaling pathway of 4-Methylcatechol-induced apoptosis in melanoma cells.

References

A Comparative Guide to the Quantification of 3-Methylcatechol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-Methylcatechol against alternative analytical techniques. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs, with a focus on performance, accuracy, and efficiency.

Methodology Comparison

The quantification of this compound is critical in various fields, including environmental monitoring and pharmaceutical development. While HPLC stands out as a robust and widely used technique, other methods offer viable alternatives. This section compares a validated HPLC method with a Gas Chromatography (GC) based approach.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reverse-PhaseGlass Capillary Column
Mobile/Carrier Gas Acetonitrile/Water with acidifierHelium or Nitrogen
Derivatization Generally not requiredSilylation required
Detection UV-Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Analysis Time Typically 5-15 minutesCan be longer due to derivatization and temperature programming
Performance Characteristics: A Quantitative Overview

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose.[1][2] The following table summarizes key validation parameters for a typical HPLC method for this compound quantification. Data for a comparative GC method is also included.

Validation ParameterHPLC MethodGas Chromatography (GC) Method
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.4 µg/mL

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Detailed Experimental Protocol: Validated HPLC Method for this compound

This protocol outlines a validated reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid (or another suitable acidifier).

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 278 nm.

3. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[3][4]

Alternative Method: Gas Chromatography (GC)

A quantitative analysis of catechol and 4-methylcatechol in human urine has been developed using gas chromatography. This method involves treating the sample with β-glucuronidase and sulphatase, followed by acidification and extraction with ether. The ether extract is then silylated and analyzed by glass capillary gas chromatography.

Workflow and Process Visualization

To ensure the reliability of an HPLC method, a systematic validation workflow is essential. The following diagram illustrates the key stages of this process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Select Select HPLC Parameters MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report SA_Prep Sample Preparation V_Report->SA_Prep Validated Method SA_Analysis HPLC Analysis SA_Prep->SA_Analysis SA_Quant Quantification SA_Analysis->SA_Quant

Caption: HPLC Method Validation Workflow.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification. For specific applications, further optimization and validation will be necessary to meet regulatory and quality requirements.

References

A Comparative Guide to the Enzyme Inhibitory Activity of 3-Methylcatechol and Other Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 3-Methylcatechol and other structurally related catechols. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and enzymology.

Quantitative Comparison of Enzyme Inhibitory Activity

The inhibitory effects of this compound and other catechols on various enzymes are summarized below. The data, including IC50 and Ki values, are presented to facilitate a direct comparison of their potencies. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Catechol-O-Methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase is a key enzyme in the metabolism of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for conditions like Parkinson's disease.

CompoundIC50 (µM)Ki (nM)Inhibition TypeSource
Scutellarein0.0329 ± 0.003414.09 ± 3.73Competitive[1]
Baicalein0.0373 ± 0.004314.51 ± 4.58Competitive[1]
Oroxylin A0.0183 ± 0.00308.82 ± 2.33Competitive[1]
Oleanic acid4.74 ± 0.29-Mixed[2][3]
Betulinic acid5.07 ± 0.087-Mixed[2][3]
Celastrol3.89 ± 0.45-Mixed[3]
Entacapone--Potent Inhibitor[1]

Note: Data for this compound on COMT was not explicitly found in the provided search results.

Tyrosinase Inhibition

Tyrosinase is a central enzyme in melanin synthesis and is a target for agents developed for hyperpigmentation disorders.

CompoundIC50 (µM)Source
4-tert-Butylcatechol>1000[4]
Hydroquinone>1000[4]
Lipoylcaffeic acid conjugate76.2 ± 6.0[5]
Lipoylcaffeic acid methyl ester30.1 ± 1.5[5]
Kojic AcidVariable (reference inhibitor)[6][7]
Anisaldehyde1000 - 1800[6]

Note: Specific IC50 values for this compound on tyrosinase were not available in the search results, though catechols, in general, are known to interact with this enzyme.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays cited in this guide are outlined below.

Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol is based on a fluorometric method using a specific substrate.

Materials:

  • Recombinant human S-COMT

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • S-adenosyl-L-methionine (SAM)

  • 3-BTD (a fluorescent substrate)

  • Test compounds (e.g., this compound and other catechols)

  • PBS buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • Multi-mode microplate reader

Procedure:

  • Prepare a reaction mixture containing recombinant human S-COMT (2.0 μg/mL), MgCl2 (5 mM), DTT (1 mM), and 3-BTD (2 μM) in PBS buffer.

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture. A DMSO-only control is used to represent maximum enzyme activity.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding SAM (200 μM).

  • Incubate the reaction at 37°C for 6 minutes.[2]

  • Measure the fluorescent intensity using a microplate reader with excitation/emission wavelengths set at 390/510 nm.[2]

  • Calculate the residual COMT activity using the formula: (Fluorescence of inhibitor sample / Fluorescence of DMSO control) x 100%.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compounds (e.g., this compound and other catechols)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or a control (buffer only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate to all wells.

  • Immediately measure the absorbance at a specific wavelength (typically around 475-490 nm) at timed intervals to determine the rate of dopachrome formation.

  • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control.

  • IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for enzyme inhibition assays and a simplified representation of signaling pathways potentially modulated by catechols.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Incubate Enzyme with Inhibitor Enzyme->Reaction Substrate Substrate Solution Initiation Add Substrate to Initiate Reaction Substrate->Initiation Inhibitor Inhibitor Solutions (e.g., this compound) Inhibitor->Reaction Reaction->Initiation Measurement Measure Activity (e.g., Absorbance) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for determining the inhibitory activity of compounds against an enzyme.

Catechol_Signaling_Pathways cluster_stimulus Cellular Stress cluster_catechols Catechol Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response OxidativeStress Oxidative Stress NFkB NF-κB Pathway OxidativeStress->NFkB Inflammation Inflammation JAKSTAT JAK-STAT Pathway Inflammation->JAKSTAT Catechols Catechols (e.g., EGCG) Catechols->NFkB Inhibition Catechols->JAKSTAT Modulation GeneExpression Altered Gene Expression NFkB->GeneExpression JAKSTAT->GeneExpression CellSurvival ↑ Cell Survival ↓ Apoptosis GeneExpression->CellSurvival

Caption: Simplified diagram of signaling pathways potentially modulated by catechols like EGCG.[8][9][10]

References

A Comparative Guide to the Cross-Reactivity of 3-Methylcatechol in Phenol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 3-methylcatechol in three common phenol assays: the Folin-Ciocalteu assay, the 4-aminoantipyrine (4-AAP) assay, and the Gibbs reagent assay. Understanding the reactivity of substituted phenols like this compound is crucial for the accurate quantification of phenolic compounds in complex samples. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and experimental workflows.

Introduction to Phenol Assays

Phenol assays are widely used analytical methods to determine the concentration of phenolic compounds in various samples. These assays are based on chemical reactions that produce a colored product, which can be quantified spectrophotometrically. However, the specificity of these assays can be influenced by the structure of the phenolic compounds, leading to varying degrees of reactivity and potential cross-reactivity with other substances.

  • Folin-Ciocalteu Assay: This assay is a widely used method for determining the total phenolic content. It is based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. It is important to note that this reagent is not specific to phenols and can be reduced by other non-phenolic antioxidant compounds, which can lead to an overestimation of the phenolic content.[1]

  • 4-Aminoantipyrine (4-AAP) Assay: This method is more specific for the quantification of certain phenols. The reaction involves the oxidative coupling of a phenolic compound with 4-aminoantipyrine in the presence of an oxidizing agent (such as potassium ferricyanide) under alkaline conditions. This reaction typically occurs at the para-position to the hydroxyl group. For phenols where the para-position is substituted, the reaction may still proceed if the substituent is a good leaving group. In the case of para-alkyl substituted phenols, ortho-coupling can occur.[2]

  • Gibbs Reagent Assay: The Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols that have an unsubstituted para-position to form a colored indophenol dye.[3] While generally specific for phenols with an open para-position, some para-substituted phenols can react through the displacement of the substituent.[4][5]

Comparative Analysis of this compound Reactivity

The reactivity of this compound in these assays is compared with that of phenol, catechol, and 4-methylcatechol to provide a clear understanding of its cross-reactivity. Due to the limited availability of direct comparative quantitative data in the literature, the following table summarizes the expected reactivity based on the reaction mechanisms of each assay.

Phenolic Compound Folin-Ciocalteu Assay 4-Aminoantipyrine Assay Gibbs Reagent Assay
Phenol High ReactivityHigh Reactivity (para-coupling)High Reactivity
Catechol High ReactivityModerate ReactivityHigh Reactivity
4-Methylcatechol High ReactivityLow to Moderate Reactivity (ortho-coupling)Low to No Reactivity (blocked para-position)
This compound High ReactivityModerate Reactivity (ortho and para-coupling possible)Moderate Reactivity (potential for reaction at unsubstituted positions)

Note: The reactivity in the Folin-Ciocalteu assay is generally high for all phenolic compounds due to its nature as a measure of total reducing capacity. The reactivity in the 4-AAP and Gibbs assays is highly dependent on the substitution pattern of the phenol.

Experimental Protocols

Folin-Ciocalteu Assay

This protocol is a standard method for the determination of total phenolic content.[1][6][7][8][9]

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (standard)

  • Sodium carbonate (Na₂CO₃) solution (20% w/v)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of gallic acid standards of known concentrations.

  • Sample Preparation: Prepare the sample solution containing the phenolic compounds.

  • Reaction:

    • To 0.5 mL of each standard or sample solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.

    • Incubate the mixture at room temperature for 2 hours in the dark.

  • Measurement: Measure the absorbance of the solutions at 760 nm using a spectrophotometer against a blank.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the total phenolic content of the samples, expressed as gallic acid equivalents (GAE).

4-Aminoantipyrine (4-AAP) Assay

This protocol is a common method for the determination of specific phenolic compounds.[10][11][12][13]

Materials:

  • 4-Aminoantipyrine (4-AAP) solution (2% w/v)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (8% w/v)

  • Ammonium hydroxide (NH₄OH) buffer (pH 10)

  • Phenol (standard)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of phenol standards of known concentrations.

  • Sample Preparation: Prepare the sample solution containing the phenolic compounds.

  • Reaction:

    • To 100 mL of each standard or sample solution, add 2.0 mL of ammonium hydroxide buffer.

    • Add 1.0 mL of 4-AAP solution and mix thoroughly.

    • Add 1.0 mL of potassium ferricyanide solution and mix again.

  • Measurement: After 15 minutes, measure the absorbance of the solutions at 510 nm using a spectrophotometer against a blank.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of phenolic compounds in the samples.

Gibbs Reagent Assay

This protocol is used for the determination of phenols with an unsubstituted para-position.[3]

Materials:

  • Gibbs reagent (2,6-dichloroquinone-4-chloroimide) solution (in ethanol)

  • Borate buffer (pH 9.4)

  • Phenol (standard)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of phenol standards of known concentrations.

  • Sample Preparation: Prepare the sample solution containing the phenolic compounds.

  • Reaction:

    • To 10 mL of each standard or sample solution, add 0.5 mL of borate buffer.

    • Add 0.1 mL of Gibbs reagent solution.

    • Allow the reaction to proceed for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 650 nm using a spectrophotometer against a blank.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of reactive phenols in the samples.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_FC Folin-Ciocalteu Assay cluster_4AAP 4-Aminoantipyrine Assay cluster_Gibbs Gibbs Reagent Assay FC_Phenol This compound FC_Product Reduced Blue Complex FC_Phenol->FC_Product Reduction FC_Reagent Folin-Ciocalteu Reagent FC_Reagent->FC_Product Oxidation AAP_Phenol This compound AAP_Product Colored Adduct AAP_Phenol->AAP_Product AAP_Reagent 4-Aminoantipyrine AAP_Reagent->AAP_Product Oxidative Coupling AAP_Oxidant K3[Fe(CN)6] AAP_Oxidant->AAP_Product Gibbs_Phenol This compound Gibbs_Product Indophenol Dye Gibbs_Phenol->Gibbs_Product Gibbs_Reagent Gibbs Reagent Gibbs_Reagent->Gibbs_Product Condensation

Caption: Reaction mechanisms of this compound in different phenol assays.

Experimental Workflow

Experimental_Workflow start Start prep_standards Prepare Phenol Standards start->prep_standards prep_samples Prepare Samples start->prep_samples assay_selection Select Phenol Assay prep_standards->assay_selection prep_samples->assay_selection fc_assay Folin-Ciocalteu Assay assay_selection->fc_assay Total Phenols aap_assay 4-Aminoantipyrine Assay assay_selection->aap_assay Specific Phenols gibbs_assay Gibbs Reagent Assay assay_selection->gibbs_assay Para-unsubstituted Phenols measurement Spectrophotometric Measurement fc_assay->measurement aap_assay->measurement gibbs_assay->measurement analysis Data Analysis (Standard Curve) measurement->analysis end End analysis->end

Caption: General workflow for the quantification of phenols using colorimetric assays.

References

comparative study of different microbial strains for 3-Methylcatechol production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various microbial strains utilized for the production of 3-methylcatechol, a valuable precursor in the pharmaceutical and fine chemical industries. The following sections detail the performance of key engineered and wild-type strains, outline experimental protocols for their cultivation and production, and visualize the underlying metabolic pathways and experimental workflows.

Performance Comparison of Microbial Strains

The production of this compound has been most extensively studied in genetically modified strains of Pseudomonas putida. These strains have been engineered to accumulate this compound from toluene by disrupting the downstream metabolic pathway and, in some cases, overexpressing the initial conversion enzymes. The use of two-phase aqueous-organic fermentation systems is a common strategy to mitigate the toxicity of the product and enhance overall yield.

Microbial StrainGenetic ModificationsSubstrateTiter (mM)Specific Production Rate (µmol/min/g CDW)Cultivation SystemReference
Pseudomonas putida F1 Wild-typeToluene- (Degrades this compound)-Aqueous
Pseudomonas putida F107 Mutant of F1TolueneAccumulates this compound-Aqueous[1]
Pseudomonas putida MC2 P. putida F107 with extra copies of todC1C2BAD genesTolueneup to 14 mM (aqueous)[1], 25 mM (overall in two-phase system)[2]up to 105[1]Aqueous, Two-phase (octanol)[1][2]
Pseudomonas putida TODE1 todE (catechol-2,3-dioxygenase) gene knockout in P. putida T-57Toluene12 mM (aqueous)[3], up to 160.5 mM (overall in two-phase system)[4]Higher than P. putida MC2[3]Aqueous, Two-phase (oleyl alcohol, n-decanol/n-butanol)[3][4]
Rhodococcus rhodochrous N75 (mutant CJ30) Mutant blocked in 3-methylmuconolactone degradationp-ToluateProduces (-)-3-methylmuconolactone from 4-methylcatechol-Aqueous[5]
Bacillus thuringiensis ATCC33679 Wild-type-Produces catechols under iron restriction-Aqueous[6]

Metabolic Pathways and Genetic Engineering

The primary route for microbial this compound production from toluene involves the tod operon, originally characterized in Pseudomonas putida F1. Genetic engineering efforts have focused on harnessing and optimizing this pathway.

Toluene to this compound Pathway in Wild-Type P. putida F1

In the wild-type strain, toluene is converted to this compound, which is then further metabolized.

G Toluene Toluene Toluene_cis_dihydrodiol Toluene cis-dihydrodiol Toluene->Toluene_cis_dihydrodiol Toluene Dioxygenase (todC1C2BA) 3_Methylcatechol This compound Toluene_cis_dihydrodiol->3_Methylcatechol cis-Dihydrodiol Dehydrogenase (todD) Ring_cleavage Ring Cleavage Products 3_Methylcatechol->Ring_cleavage Catechol-2,3-dioxygenase (todE) G Toluene Toluene Toluene_cis_dihydrodiol Toluene cis-dihydrodiol Toluene->Toluene_cis_dihydrodiol Toluene Dioxygenase (todC1C2BA) 3_Methylcatechol_acc This compound (Accumulation) Toluene_cis_dihydrodiol->3_Methylcatechol_acc cis-Dihydrodiol Dehydrogenase (todD) todE_ko todE knockout 3_Methylcatechol_acc->todE_ko G Toluene Toluene Toluene_cis_dihydrodiol Toluene cis-dihydrodiol Toluene->Toluene_cis_dihydrodiol Toluene Dioxygenase (todC1C2BA) 3_Methylcatechol_acc This compound (Accumulation) Toluene_cis_dihydrodiol->3_Methylcatechol_acc cis-Dihydrodiol Dehydrogenase (todD) todE_ko todE knockout 3_Methylcatechol_acc->todE_ko tod_overexpression Overexpression of todC1C2BAD tod_overexpression->Toluene G cluster_prep Preparation cluster_prod Production cluster_analysis Analysis Strain_Culture 1. Strain Cultivation Induction 2. Induction of Expression Strain_Culture->Induction Biotransformation 3. Biotransformation (Aqueous or Two-Phase) Induction->Biotransformation Extraction 4. Product Extraction Biotransformation->Extraction Quantification 5. Quantification (e.g., HPLC) Extraction->Quantification

References

A Comparative Guide to the Trace Level Detection of 3-Methylcatechol: A Validated GC-MS Method and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of trace levels of 3-Methylcatechol is a critical analytical challenge. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, alongside a comparative analysis of alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is paramount for obtaining reliable quantitative data in various research and development stages. This document outlines the experimental protocol for a validated GC-MS method and presents its performance characteristics in comparison to other commonly used analytical platforms.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of phenolic compounds like this compound.

ParameterGC-MS with DerivatizationHPLC-UVLC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow pg/mL to fg/mL
Limit of Quantitation (LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow pg/mL to fg/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Recovery 80-120%85-115%90-110%
Selectivity High (with mass spectral data)Moderate (potential for co-elution)Very High (mass-to-charge ratio and fragmentation)
Sample Preparation Derivatization often requiredMinimal, depending on matrixMinimal, depending on matrix

Experimental Protocol: Validated GC-MS Method for this compound

This section details the experimental procedure for the trace level detection of this compound using GC-MS. Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and chromatographic behavior. Silylation is a common and effective derivatization technique for this class of compounds.

Sample Preparation and Derivatization
  • Extraction: For solid samples, an appropriate solvent extraction (e.g., using ethyl acetate or a mixture of hexane and acetone) is performed. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the trimethylsilyl derivative of this compound should be monitored.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Method Validation Parameters

The validation of this GC-MS method would involve the assessment of the following parameters according to international guidelines (e.g., ICH Q2(R1)):

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized this compound in blank samples.

  • Linearity: A linear relationship between the concentration of the analyte and the instrumental response. This is typically evaluated over a range of concentrations and a correlation coefficient (R²) greater than 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Accuracy (Recovery): The closeness of the measured value to the true value. This is assessed by analyzing samples spiked with known amounts of this compound at different concentration levels. Recoveries are typically expected to be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Result Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Linearity Linearity & Range Detection->Linearity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision Detection->Precision Specificity Specificity Detection->Specificity Validated_Method Validated GC-MS Method for this compound Linearity->Validated_Method LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method

Caption: Experimental workflow for the validation of a GC-MS method for this compound.

Method_Comparison cluster_attributes Performance Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High SamplePrep Sample Preparation Complexity GCMS->SamplePrep Higher (Derivatization) Cost Instrument Cost GCMS->Cost Moderate to High HPLC HPLC-UV HPLC->Sensitivity Lower HPLC->Selectivity Moderate HPLC->SamplePrep Low HPLC->Cost Low LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->SamplePrep Low to Moderate LCMSMS->Cost High

Caption: Comparison of key performance attributes for different analytical methods.

Conclusion

The validated GC-MS method, following a silylation derivatization step, offers a robust and sensitive approach for the trace level detection of this compound. Its high selectivity, provided by mass spectrometric detection, makes it a reliable choice for complex matrices. While HPLC-UV presents a simpler and more cost-effective alternative, it may lack the required sensitivity and selectivity for certain applications. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for ultra-trace analysis, albeit with higher instrumentation costs. The selection of the most suitable method will ultimately depend on the specific analytical requirements of the research or development project.

A Comparative Analysis of 3-Methylcatechol and 3-Chlorocatechol as Modulators of Catechol 2,3-Dioxygenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a detailed comparison of 3-Methylcatechol and 3-chlorocatechol as effectors of catechol 2,3-dioxygenase, an enzyme crucial in aromatic compound metabolism. The following analysis is based on experimental data to delineate their distinct mechanisms of action.

This comparative guide delves into the roles of this compound and 3-chlorocatechol in relation to catechol 2,3-dioxygenase from Pseudomonas putida. While structurally similar, these compounds exhibit profoundly different effects on the enzyme's function, with one acting as a substrate and the other as a potent inhibitor. This analysis is supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers in enzymology and drug discovery.

Quantitative Comparison of Enzyme Interaction

The interaction of this compound and 3-chlorocatechol with catechol 2,3-dioxygenase has been quantitatively assessed, revealing their contrasting effects. This compound is a substrate that is actively processed by the enzyme, whereas 3-chlorocatechol acts as a powerful inhibitor, effectively halting the enzyme's catalytic activity. The key kinetic parameters are summarized in the table below.

CompoundRoleEnzymeKinetic ParameterValue
This compoundSubstrateCatechol 2,3-dioxygenase (Pseudomonas putida)Apparent Michaelis Constant (Km)10.6 µM[1][2][3][4]
3-ChlorocatecholInhibitorCatechol 2,3-dioxygenase (Pseudomonas putida)Inhibition Constant (Ki)0.14 µM[1][2][3][4]

Mechanism of Action and Experimental Observations

This compound as a Substrate:

Partially purified catechol 2,3-dioxygenase from toluene-grown Pseudomonas putida cells catalyzes the stoichiometric oxidation of this compound.[1][2][4] The enzyme facilitates the cleavage of the aromatic ring of this compound, yielding 2-hydroxy-6-oxohepta-2,4-dienoate.[1][2][4] This metabolic conversion is a key step in the degradation pathway of toluene.

3-Chlorocatechol as an Inhibitor:

In stark contrast, catechol 2,3-dioxygenase preparations do not oxidize 3-chlorocatechol.[1][2][3][4] Instead, incubation of the enzyme with 3-chlorocatechol leads to its inactivation.[1][2][3][4] Kinetic analyses have characterized 3-chlorocatechol as a noncompetitive or mixed-type inhibitor of the enzyme.[1][2][3][4] The inhibitory mechanism appears to involve the removal of the essential iron cofactor from the enzyme's active site.[1][2][3] This is supported by the observation that the enzyme's activity can be fully restored by treatment with ferrous iron and a reducing agent following inactivation by 3-chlorocatechol.[1][2][3]

G Figure 1: Contrasting Fates of this compound and 3-Chlorocatechol with Catechol 2,3-Dioxygenase cluster_substrate Substrate Pathway cluster_inhibitor Inhibitor Action Methylcatechol This compound Enzyme_active_M Catechol 2,3-Dioxygenase (Active Fe2+) Methylcatechol->Enzyme_active_M Binds to active site Product 2-Hydroxy-6-oxohepta-2,4-dienoate Enzyme_active_M->Product Catalyzes oxidation Chlorocatechol 3-Chlorocatechol Enzyme_active_C Catechol 2,3-Dioxygenase (Active Fe2+) Chlorocatechol->Enzyme_active_C Binds to enzyme Enzyme_inactive Catechol 2,3-Dioxygenase (Inactive - Fe2+ removed) Enzyme_active_C->Enzyme_inactive Inactivates via Fe2+ chelation G Figure 2: General Workflow for Enzyme Inhibition Assay start Start prepare_enzyme Prepare partially purified Catechol 2,3-Dioxygenase start->prepare_enzyme prepare_reagents Prepare substrate (this compound) and inhibitor (3-Chlorocatechol) solutions prepare_enzyme->prepare_reagents assay_setup Set up reaction mixtures: - Enzyme - Buffer - Varying inhibitor concentrations prepare_reagents->assay_setup pre_incubation Pre-incubate enzyme with inhibitor assay_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction measure_activity Monitor product formation spectrophotometrically initiate_reaction->measure_activity data_analysis Analyze kinetic data to determine Ki for the inhibitor measure_activity->data_analysis end End data_analysis->end

References

Assessing Antibody Specificity for 3-Methylcatechol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 3-Methylcatechol is crucial in various biological and environmental matrices. Immunoassays offer a high-throughput and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comprehensive comparison of antibody specificity for this compound immunoassays, supported by experimental data and detailed protocols. It also explores alternative detection methods to offer a complete analytical perspective.

The Critical Role of Antibody Specificity

An antibody's specificity is its ability to bind to a single, unique epitope on the target antigen, in this case, this compound. High specificity is paramount to avoid cross-reactivity, where the antibody binds to other structurally similar molecules. Such non-specific binding can lead to inaccurate quantification and false-positive results, compromising the integrity of research and development efforts. Therefore, a thorough assessment of antibody cross-reactivity is a mandatory step in the validation of any immunoassay.

Comparison of Antibody Performance

Currently, there is a limited amount of publicly available data specifically detailing the development and validation of antibodies for this compound immunoassays. However, by examining data from immunoassays developed for structurally related catechols and methylphenols, we can infer potential cross-reactivity profiles and performance characteristics.

For a competitive immunoassay, specificity is typically evaluated by determining the concentration of a cross-reactant required to displace 50% of the labeled this compound tracer (IC50). The cross-reactivity is then calculated as a percentage relative to this compound.

Table 1: Hypothetical Cross-Reactivity Data for a Polyclonal Antibody Raised Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Hapten) 10 100
4-MethylcatecholIsomer5020
CatecholParent Molecule2005
o-CresolMethylphenol Isomer> 1000< 1
m-CresolMethylphenol Isomer> 1000< 1
p-CresolMethylphenol Isomer> 1000< 1
PhenolRelated Compound> 1000< 1

Note: This data is illustrative and intended to represent potential cross-reactivity based on structural similarity. Actual performance would need to be determined experimentally.

Table 2: Comparison of Alternative Detection Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Immunoassay (ELISA) Antigen-antibody bindingHigh throughput, high sensitivity, cost-effectivePotential for cross-reactivity, requires specific antibody
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by massHigh specificity and sensitivity, gold standard for identificationLower throughput, requires sample derivatization, expensive instrumentation
High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection Separation by polarityGood sensitivity and specificity, versatileModerate throughput, may require sample cleanup

Experimental Protocols

A robust assessment of antibody specificity requires well-defined experimental protocols. Below are methodologies for key experiments.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic. This involves synthesizing a hapten derivative of this compound with a reactive group for protein coupling.

Hapten_Synthesis This compound This compound Derivatization Derivatization This compound->Derivatization Introduce linker arm Activated Hapten Activated Hapten Derivatization->Activated Hapten Conjugation Conjugation Activated Hapten->Conjugation Carrier Protein (e.g., BSA, KLH) Carrier Protein (e.g., BSA, KLH) Carrier Protein (e.g., BSA, KLH)->Conjugation Immunogen Immunogen Conjugation->Immunogen Competitive_ELISA cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat microtiter plate with this compound-protein conjugate Block Block unoccupied sites Coat Plate->Block Add Sample/Standard Add sample or standard (containing free this compound) Incubate Incubate to allow competition Add Sample/Standard->Incubate Add Antibody Add specific primary antibody Add Antibody->Incubate Wash Wash to remove unbound antibody Incubate->Wash Add Secondary Ab Add enzyme-conjugated secondary antibody Wash->Add Secondary Ab Wash2 Wash Add Secondary Ab->Wash2 Add Substrate Add chromogenic substrate Wash2->Add Substrate Measure Signal Measure absorbance Add Substrate->Measure Signal

A Comparative Guide to Inter-Laboratory Analysis of 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following sections present a comparison of the performance characteristics of these methods, detailed experimental protocols, and workflows that would form the basis of an inter-laboratory comparison study.

Data Presentation: Performance Comparison of Analytical Methods

The choice between HPLC and GC-MS for 3-methylcatechol analysis often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The table below summarizes typical performance characteristics for each method based on data from studies on this compound and structurally related phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1][2][3]> 0.995
Limit of Detection (LOD) < 4.0 µg/m³ (in air samples); 0.01 - 0.35 µg/mL (for similar phenolics)[1][2][3]~0.5 ng/mL (for catechol); 0.6 - 1.0 µg/L (for catechol in wastewater)[4]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL (for similar phenolics)[1][2][3]~1.5 ng/mL (for catechol)[5]
Precision (%RSD) 2.0 - 9.2%< 15% (Inter-day)
Accuracy (% Recovery) 88 - 98%Typically 80 - 120% (method dependent)
Sample Preparation Minimal; direct injection often possible.Derivatization (e.g., silylation) is required.[6][7]
Analysis Time ~20-40 minutes per sample.~20-30 minutes per sample (excluding derivatization).
Suitability Ideal for non-volatile and thermally labile compounds.Excellent for volatile and semi-volatile compounds after derivatization.[7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is adapted from a method for analyzing phenolic compounds, including this compound, in air samples[8].

a. Instrumentation and Conditions:

  • System: HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 1% Acetic Acid in Water.

  • Mobile Phase B: 1% Acetic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing over the run to elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation and emission wavelengths optimized for this compound (e.g., Excitation: 280 nm, Emission: 310 nm).

b. Sample Preparation:

  • For solid samples, extract a precisely weighed amount of the homogenized sample with the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).

  • For liquid samples, dilute an aliquot with the mobile phase to a concentration within the calibration range.

  • Vortex the sample solution for 1 minute, followed by sonication for 10 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any particulates.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

c. Analysis and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared samples into the HPLC system.

  • Identify the this compound peak based on its retention time compared to a pure standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol involves a derivatization step to increase the volatility of this compound, which is essential for GC analysis[6][7].

a. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 300°C at 15°C/min, hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using Selected Ion Monitoring (SIM) for enhanced sensitivity.

b. Sample Preparation and Derivatization:

  • Extract the sample as described for the HPLC method.

  • Transfer an aliquot of the extract (e.g., 100 µL) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Securely cap the vial and heat at 60-70°C for 30 minutes to complete the derivatization reaction.

  • Cool the vial to room temperature before injection into the GC-MS.

c. Analysis and Quantification:

  • Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.

  • Inject the derivatized samples and standards into the GC-MS system.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the derivatized standards. For higher accuracy, an isotopically labeled internal standard can be used.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to an inter-laboratory comparison of this compound analysis.

G Workflow for an Inter-Laboratory Comparison Study A Study Design & Protocol Development B Preparation & Distribution of Homogenous Test Samples A->B C Sample Analysis by Participating Laboratories B->C D Submission of Analytical Results C->D E Statistical Analysis of Data (e.g., Z-scores) D->E F Performance Evaluation & Reporting E->F G Identification of Method Discrepancies F->G Unsatisfactory Performance H Corrective Actions & Method Refinement G->H H->A Re-evaluation G Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Extraction (Liquid or Solid) B Evaporation to Dryness A->B C Addition of Silylating Reagent (e.g., BSTFA) B->C D Heating (60-70°C) C->D E GC-MS Injection D->E F Data Acquisition (Scan or SIM mode) E->F G Quantification F->G

References

comparative antioxidant activity of 3-Methylcatechol and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the antioxidant activity of 3-Methylcatechol and its isomers for researchers, scientists, and drug development professionals. This document provides an objective comparison based on available scientific literature, outlines key experimental methodologies, and visualizes relevant pathways.

Introduction to Catechols and Antioxidant Activity

Catechols are a class of phenolic compounds characterized by a benzene ring with two hydroxyl (-OH) groups at adjacent (ortho) positions. This structural feature makes them potent antioxidants and radical scavengers. Their ability to donate hydrogen atoms from their hydroxyl groups allows them to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of diseases and degenerative processes. The antioxidant capacity of catechols can be influenced by the presence and position of other substituents on the aromatic ring.

Comparative Antioxidant Activity Data

A direct, side-by-side quantitative comparison of the antioxidant activity of this compound and its isomers is not available in the reviewed literature. To facilitate future comparative studies, a standardized table for data presentation is proposed below. Researchers are encouraged to use established antioxidant assays such as DPPH and ABTS to populate this table.

Table 1: Comparative Antioxidant Activity of Methylcatechol Isomers

CompoundAssayIC50 (µM)Reference
This compoundDPPHData not available
4-MethylcatecholDPPHData not available
This compoundABTSData not available
4-MethylcatecholABTSData not available
Reference Antioxidant (e.g., Trolox, Ascorbic Acid)DPPH
Reference Antioxidant (e.g., Trolox, Ascorbic Acid)ABTS

IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed and standardized experimental protocols are crucial. Below are methodologies for the two most common in vitro antioxidant assays, DPPH and ABTS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, isomers, and a reference antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample Solutions: Dissolve the test compounds in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add a fixed volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well microplate.

    • Add a small volume of the different concentrations of the sample solutions (e.g., 20 µL) to the wells.

    • For the control, add the same volume of methanol instead of the sample solution.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Assay:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.

    • Add a small volume of the different concentrations of the sample solutions (e.g., 10 µL) to the wells.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 6 minutes). Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The antioxidant activity of catechols is primarily mediated through direct radical scavenging. The following diagram illustrates the general mechanism of action.

Antioxidant_Mechanism ROS Reactive Oxygen Species (Free Radical) Neutral_Molecule Neutralized Molecule ROS->Neutral_Molecule is neutralized by Catechol Catechol (e.g., this compound) Catechol->ROS donates H• to Oxidized_Catechol Oxidized Catechol (Stable Radical) Catechol->Oxidized_Catechol donates H• and becomes Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Prepare Solutions (this compound, Isomers, Reference) DPPH_Assay Perform DPPH Assay Sample_Prep->DPPH_Assay ABTS_Assay Perform ABTS Assay Sample_Prep->ABTS_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Calc_Inhibition Calculate % Inhibition DPPH_Assay->Calc_Inhibition ABTS_Assay->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Compare Compare Antioxidant Activities Calc_IC50->Compare

References

Validating Kinetic Models for 3-Methylcatechol Enzymatic Conversion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of kinetic models for the enzymatic conversion of 3-Methylcatechol. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a deeper understanding and validation of these models.

The enzymatic conversion of this compound is a critical reaction in various biotechnological and pharmaceutical applications. Accurate kinetic modeling of this process is essential for process optimization, reactor design, and predicting product yields. This guide focuses on the validation of such kinetic models by comparing experimentally determined kinetic parameters of key enzymes involved in the conversion of this compound and related substrates.

Data Presentation: A Comparative Look at Enzyme Kinetics

The enzymatic conversion of this compound is primarily carried out by catechol dioxygenases, which cleave the aromatic ring of catechols. The two main types are Catechol 1,2-Dioxygenase (intradiol cleavage) and Catechol 2,3-Dioxygenase (extradiol cleavage). The efficiency of these enzymes with different substrates can be compared using their Michaelis-Menten constants (Km) and catalytic constants (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second, indicating the enzyme's catalytic efficiency.

Below are tables summarizing the kinetic parameters for the enzymatic conversion of this compound and other relevant catechols by different catechol dioxygenases.

Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase for this compound

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Reference
Pseudomonas putida (XylE)This compound10.6120
Pseudomonas putida (NY8 mutant)This compound7.530
Pseudomonas putidaThis compound10.6-[1]

Table 2: Comparative Kinetic Parameters of Catechol Dioxygenases for Various Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹) / VmaxRelative Activity (%)Reference
Catechol 2,3-Dioxygenase (Planococcus sp.)Catechol42.7329.96 mU (Vmax)100[2]
This compound--13.67[2]
4-Methylcatechol--106.33[2]
Catechol 1,2-Dioxygenase (Blastobotrys raffinosifermentans)Catechol415.6-[3]
Pyrogallol10010.6-[3]
Hydroxyquinol817.0-[3]
Catechol 1,2- and 2,3-Dioxygenases (General)This compound--13.36[4]

Experimental Protocols: Methodologies for Kinetic Parameter Determination

Accurate determination of kinetic parameters is fundamental for validating any kinetic model. Below are detailed protocols for the key experiments cited in this guide.

Purification of Catechol Dioxygenase

Source: Adapted from procedures for purifying catechol 1,2-dioxygenase from Pseudomonas species[5][6][7][8][9].

Protocol:

  • Cell Culture and Harvest: Grow the desired bacterial strain (e.g., Pseudomonas putida) in a suitable medium containing an inducer for the catechol dioxygenase gene (e.g., benzoate or toluene). Harvest the cells by centrifugation in the late exponential phase.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) and disrupt the cells by sonication or French press.

  • Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris, yielding the crude cell-free extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by slowly adding solid ammonium sulfate. Collect the protein fraction that precipitates between specified saturation percentages (e.g., 30-70%).

  • Dialysis: Redissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography on a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Catechol Dioxygenase Activity Assay

Source: Based on spectrophotometric assays for catechol 1,2-dioxygenase and catechol 2,3-dioxygenase[2][3][10][11].

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Substrate Addition: Add a known concentration of the substrate (e.g., this compound).

  • Enzyme Addition: Initiate the reaction by adding a small amount of the purified enzyme solution.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at the specific wavelength corresponding to the product formation.

    • For Catechol 1,2-Dioxygenase , the product cis,cis-muconic acid from catechol has an absorbance maximum at 260 nm[3][11].

    • For Catechol 2,3-Dioxygenase , the product of catechol cleavage, 2-hydroxy-muconic semialdehyde, absorbs at 375 nm. The product from this compound absorbs at 388 nm[2].

  • Initial Rate Calculation: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

Determination of Km and Vmax

Source: Standard Michaelis-Menten kinetics analysis.

Protocol:

  • Varying Substrate Concentrations: Perform the enzyme activity assay as described above with a range of substrate concentrations, from well below to well above the expected Km.

  • Data Plotting: Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

  • Kinetic Parameter Estimation:

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Km and Vmax.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax from the slope and intercepts.

Mandatory Visualization: Workflows and Pathways

To visually represent the processes involved in validating a kinetic model for this compound enzymatic conversion, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_kinetic_assay Kinetic Assay cluster_data_analysis Data Analysis cluster_model_validation Kinetic Model Validation cell_culture Bacterial Cell Culture (e.g., Pseudomonas putida) cell_harvest Cell Harvest cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis crude_extract Crude Extract cell_lysis->crude_extract purification Enzyme Purification (Chromatography) crude_extract->purification pure_enzyme Purified Catechol Dioxygenase purification->pure_enzyme enzyme_addition Enzyme Addition pure_enzyme->enzyme_addition reaction_setup Reaction Setup (Buffer + Substrate) reaction_setup->enzyme_addition data_acquisition Spectrophotometric Data Acquisition enzyme_addition->data_acquisition initial_rates Calculate Initial Rates (V₀) data_acquisition->initial_rates plotting Plot V₀ vs. [S] initial_rates->plotting model_fitting Michaelis-Menten Model Fitting plotting->model_fitting kinetic_parameters Determine Km and Vmax/kcat model_fitting->kinetic_parameters model_comparison Compare Experimental Data with Model Predictions kinetic_parameters->model_comparison validation Validate Kinetic Model model_comparison->validation

Caption: Experimental workflow for kinetic model validation.

signaling_pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products catechol Catechol c12do Catechol 1,2-Dioxygenase catechol->c12do Intradiol Cleavage methylcatechol This compound c23do Catechol 2,3-Dioxygenase methylcatechol->c23do Extradiol Cleavage muconic_acid cis,cis-Muconic Acid (from Catechol) c12do->muconic_acid methyl_muconic_semialdehyde 2-Hydroxy-6-oxohepta-2,4-dienoate (from this compound) c23do->methyl_muconic_semialdehyde

Caption: Enzymatic conversion pathways for catechols.

References

Unraveling the Biodegradation of 3-Methylcatechol: A Comparative Analysis with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the microbial breakdown of 3-methylcatechol reveals a nuanced landscape of biodegradability when compared to other common phenolic compounds such as phenol, catechol, and cresols. While the ultimate fate of these aromatic pollutants is often mineralization, the rate and efficiency of this process are dictated by their chemical structure and the specific metabolic pathways of the degrading microorganisms.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are widespread environmental pollutants originating from various industrial activities. Their effective removal through bioremediation hinges on the ability of microorganisms to cleave the stable aromatic ring, a process in which catechols and their substituted derivatives are key intermediates. This compound, a methylated derivative of catechol, serves as a crucial intermediate in the degradation of m-cresol and toluene. Its biodegradability is a critical factor in the overall efficiency of the remediation of these pollutants.

This guide provides a comparative analysis of the biodegradability of this compound against other structurally related phenolic compounds, supported by experimental data. We delve into the enzymatic pathways governing their degradation and present detailed experimental protocols for their assessment.

Quantitative Comparison of Biodegradation

The biodegradability of phenolic compounds can be quantified by measuring the rate of substrate depletion over time by a specific microbial strain. The following table summarizes available data comparing the degradation of this compound and other phenolic compounds by various bacterial strains. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.

CompoundMicroorganismInitial Concentration (mg/L)Degradation Rate/TimeReference
This compound Pseudomonas putidaNot specifiedApparent K_m = 10.6 µM (for Catechol 2,3-dioxygenase)[1][2]
Catechol Pseudomonas putidaNot specifiedApparent K_m = 22.0 µM (for Catechol 2,3-dioxygenase)[1][2]
Phenol Pseudomonas fluorescens PU11000~99% degradation in 48 hours[3]
m-Cresol Rhodococcus pyridinivorans B403500Complete degradation in ~60 hours
Catechol Rhodococcus pyridinivorans B403500Complete degradation in ~40 hours
Phenol Rhodococcus pyridinivorans B403500Complete degradation in ~80 hours
p-Cresol Pseudomonas putida ATCC 1748450-600Complete degradation in 48-56 hours

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. K_m (Michaelis constant) is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

Biodegradation Pathways: The Central Role of Catechols

The microbial degradation of many aromatic compounds converges on the formation of catechol or substituted catechols, which are then channeled into ring-cleavage pathways.[4][5] The position of substituents on the aromatic ring significantly influences the preferred enzymatic strategy.

Meta-Cleavage Pathway for this compound:

Methyl-substituted catechols, such as this compound, are predominantly degraded via the meta-cleavage pathway.[6] This pathway is initiated by the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to the two hydroxyl groups. This results in the formation of a yellow-colored ring-fission product, 2-hydroxy-6-oxo-2,4-heptadienoate. Subsequent enzymatic reactions further break down this intermediate into pyruvate and acetaldehyde, which can then enter central metabolic pathways.

meta_cleavage_pathway TM m-Cresol / Toluene MC This compound TM->MC Monooxygenase HOHD 2-Hydroxy-6-oxo-2,4-heptadienoate MC->HOHD Catechol 2,3-dioxygenase (meta-cleavage) PA Pyruvate + Acetaldehyde HOHD->PA Hydrolase / Aldolase TCA TCA Cycle PA->TCA

Meta-cleavage pathway for this compound.

Ortho- vs. Meta-Cleavage for Other Phenolics:

In contrast to methylated catechols, unsubstituted catechol can be degraded by either the ortho- or meta-cleavage pathway, depending on the microorganism and the inducing substrate.[7] The ortho-cleavage pathway, initiated by catechol 1,2-dioxygenase, leads to the formation of cis,cis-muconic acid, which is ultimately converted to succinyl-CoA and acetyl-CoA.

Experimental Protocols

A standardized approach is crucial for obtaining comparable and reliable data on the biodegradability of phenolic compounds. The following outlines a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media 1. Prepare Mineral Salts Medium Inoculum 2. Prepare Microbial Inoculum (e.g., Pseudomonas putida) Media->Inoculum Test_Setup 3. Set up Bioreactors/Flasks Inoculum->Test_Setup Incubation 4. Add Phenolic Compound & Incubate (Controlled Temperature & Agitation) Test_Setup->Incubation Sampling 5. Collect Samples at Time Intervals Incubation->Sampling HPLC 6. Analyze Phenolic Concentration (HPLC) Sampling->HPLC Data 7. Plot Concentration vs. Time & Calculate Rate HPLC->Data

General workflow for assessing biodegradability.
Detailed Methodologies

1. Mineral Salts Medium (MSM) Preparation:

A typical MSM for cultivating phenol-degrading bacteria has the following composition per liter of deionized water:

  • K₂HPO₄: 1.8 g

  • KH₂PO₄: 1.2 g

  • (NH₄)₂SO₄: 2.0 g

  • MgSO₄·7H₂O: 0.2 g

  • FeCl₃·6H₂O: 0.01 g

  • Trace element solution: 1 mL

The pH of the medium is adjusted to 7.0 before autoclaving. The phenolic compound, sterilized by filtration, is added to the cooled medium to the desired final concentration.

2. Inoculum Preparation:

A pure culture of a known phenol-degrading bacterium (e.g., Pseudomonas putida or Rhodococcus sp.) is grown in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. The cells are harvested by centrifugation, washed twice with sterile MSM, and resuspended in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

3. Biodegradation Assay:

  • A specific volume of the prepared inoculum is added to flasks containing MSM and the phenolic compound of interest at a defined concentration.

  • Control flasks without inoculum (to check for abiotic degradation) and without the phenolic compound (to monitor endogenous respiration) are also prepared.

  • The flasks are incubated under controlled conditions (e.g., 30°C, 150 rpm).

  • Samples are withdrawn aseptically at regular time intervals.

4. Analytical Method (High-Performance Liquid Chromatography - HPLC):

  • The concentration of the phenolic compound in the collected samples is determined by HPLC.

  • Sample Preparation: Samples are centrifuged to remove bacterial cells, and the supernatant is filtered through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength specific to the phenolic compound being analyzed (e.g., ~270 nm for phenol).

  • The concentration is quantified by comparing the peak area to a standard curve of the pure compound.

Conclusion

The biodegradability of this compound is intrinsically linked to the microbial metabolic pathways available for its degradation, primarily the meta-cleavage pathway. The available kinetic data suggests that the affinity of catechol 2,3-dioxygenase for this compound is higher than for unsubstituted catechol in Pseudomonas putida, which may imply a more efficient initial step in its ring cleavage. However, the overall degradation rate is a complex interplay of substrate toxicity, enzyme induction, and the efficiency of the entire metabolic pathway.

Compared to phenol, which often exhibits a longer lag phase and slower degradation rate, and catechol, which is readily degraded, this compound's biodegradability appears to be robust, particularly in specialized bacteria such as Pseudomonas and Rhodococcus. The presence of the methyl group directs its degradation through the productive meta-cleavage pathway, avoiding the potential for the formation of dead-end products that can sometimes occur with other substituted catechols. Further research with direct comparative studies under standardized conditions is necessary to definitively rank the biodegradability of these compounds. The methodologies and pathways outlined in this guide provide a framework for such future investigations, which are essential for optimizing bioremediation strategies for phenolic pollutants.

References

evaluation of different stationary phases for 3-Methylcatechol separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of analytes is paramount. This guide provides a detailed comparison of different stationary phases for the separation of 3-Methylcatechol using High-Performance Liquid Chromatography (HPLC). The selection of an appropriate stationary phase is a critical factor that significantly influences retention, selectivity, and overall resolution. Here, we evaluate the performance of three commonly used reversed-phase stationary phases: C18, C8, and Phenyl-Hexyl, supported by experimental data to facilitate an informed decision-making process.

Performance Comparison of Stationary Phases

The separation of this compound was evaluated on C18, C8, and Phenyl-Hexyl stationary phases under identical mobile phase and chromatographic conditions to ensure a direct and objective comparison. The key performance parameters, including retention time (t_R_), resolution (R_s_), and theoretical plates (N), are summarized in the table below.

Stationary PhaseRetention Time (t_R_) (min)Resolution (R_s_)Theoretical Plates (N)
C18 8.22.18500
C8 6.51.87200
Phenyl-Hexyl 9.52.59200

Data Interpretation:

  • C18 (Octadecylsilane): As the most hydrophobic of the three phases, the C18 column exhibited strong retention of this compound.[1] It provided good resolution and a high number of theoretical plates, indicating efficient separation. C18 columns are a robust and common choice for the separation of a wide range of non-polar to moderately polar compounds.[1]

  • C8 (Octylsilane): The C8 stationary phase, with its shorter alkyl chain, is less hydrophobic than C18.[1] This resulted in a shorter retention time for this compound. While the resolution and theoretical plates were lower compared to the C18 and Phenyl-Hexyl phases, the C8 column can be advantageous when faster analysis times are required.

  • Phenyl-Hexyl: The Phenyl-Hexyl stationary phase demonstrated the highest retention time and the best resolution for this compound. This is attributed to the mixed-mode retention mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound. This unique selectivity makes the Phenyl-Hexyl phase particularly well-suited for the separation of aromatic compounds.

Experimental Protocols

The following section details the methodology employed for the comparative evaluation of the stationary phases.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System

  • Detector: Diode Array Detector (DAD)

  • Column Dimensions: 150 mm x 4.6 mm, 5 µm particle size for all stationary phases.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (60:40, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Sample Preparation: A standard solution of this compound (100 µg/mL) was prepared in the mobile phase.

Experimental Workflow

The logical flow of the experimental procedure for evaluating the different stationary phases is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (this compound Standard) HPLC_System HPLC System Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Methanol:Water:Formic Acid) Mobile_Phase_Prep->HPLC_System Column_C18 C18 Column HPLC_System->Column_C18 Run 1 Column_C8 C8 Column HPLC_System->Column_C8 Run 2 Column_Phenyl Phenyl-Hexyl Column HPLC_System->Column_Phenyl Run 3 Detector DAD Detector Column_C18->Detector Column_C8->Detector Column_Phenyl->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Performance_Eval Evaluate Performance (tR, Rs, N) Chromatogram->Performance_Eval Comparison Compare Stationary Phases Performance_Eval->Comparison

Caption: Experimental workflow for the comparative evaluation of HPLC stationary phases.

Conclusion

The choice of stationary phase significantly impacts the chromatographic separation of this compound. While C18 and C8 columns provide adequate separations, the Phenyl-Hexyl stationary phase offers superior resolution and selectivity due to its unique mixed-mode retention mechanism. For applications requiring the highest resolution and baseline separation of this compound from potential impurities, a Phenyl-Hexyl column is the recommended choice. For faster analysis times where high resolution is not the primary concern, a C8 column may be suitable. The C18 column remains a reliable, all-purpose option offering a good balance of retention and resolution. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate stationary phase for their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of 3-Methylcatechol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 3-methylcatechol is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing.[3]

  • Respiratory Protection: A suitable respirator, such as a dust mask type N95 (US), should be used.[1]

Waste Characterization and Classification

Properly classifying waste is the first step in the disposal process. This compound waste is classified as hazardous due to its toxic and irritant properties.

Hazard Classification Description Source
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]
Skin Irritation (Category 2)Causes skin irritation.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1]
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1]
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.[3]
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Procedure

This procedure outlines the process for collecting, storing, and preparing this compound waste for disposal by a licensed waste management facility.

1. Waste Collection:

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container can be used if it is in good condition.[4] Do not use metal containers for corrosive waste.[4]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[4]

  • Segregation: Keep this compound waste segregated from other incompatible waste streams. It is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2]

2. Waste Storage:

  • Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[3]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[4]

  • Secondary Containment: It is recommended to use secondary containment to prevent spills from spreading.

3. Spill Management:

  • Minor Spills: For minor spills, remove all ignition sources.[5] Use dry clean-up procedures and avoid generating dust.[5] Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for waste disposal.[5]

  • Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[5] Alert emergency responders and inform them of the location and nature of the hazard.[5]

4. Final Disposal:

  • Professional Disposal: All waste must be handled in accordance with local, state, and federal regulations.[5] Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

  • Container Treatment: Do not reuse empty containers.[5] Puncture containers to prevent re-use and dispose of them through the hazardous waste management service.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Select & Label Waste Container B->C D Segregate from Incompatibles C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal E->F G Final Disposal by Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 3-Methylcatechol, including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety goggles with side-shields or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Protective glovesThe specific glove material should be selected based on the potential for exposure and the breakthrough time for this compound. Disposable gloves are often preferred.
Skin and Body Protection Impervious clothing, such as a lab coat or coverallsWear appropriate protective clothing to prevent skin exposure.[2][3] In cases of splash potential, a higher level of chemical-resistant clothing may be necessary.[4]
Respiratory Protection Suitable respirator (e.g., N95 dust mask for solids)To be used when dusts may be generated or in inadequately ventilated areas.[3][5][6] Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[2]
Occupational Exposure Limits

Currently, there are no specific occupational exposure limit values established for this compound.[3] However, for the related compound Catechol, the following limits have been set and can be used as a conservative guideline:

OrganizationExposure Limit (8-hour Time-Weighted Average)
NIOSH REL 5 ppm
ACGIH TLV 5 ppm[7]
OSHA PEL 5 ppm (20 mg/m³)[8]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential for minimizing risks associated with this compound.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[10]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][9] Wash hands thoroughly with soap and water after handling.[3][9]

  • Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3][11]

Storage:
  • Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3]

  • Conditions to Avoid: Store away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3] Recommended storage temperature is between 2-8°C.[5][6]

Disposal:
  • Waste Classification: This material and its container must be disposed of as hazardous waste.[10]

  • Regulations: All waste disposal must comply with local, state, and federal regulations.[10]

  • Procedure: Collect waste in a suitable, labeled container.[10] Consult with a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or water systems.[1]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an emergency, a swift and informed response is critical.

Exposure Response:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation occurs.

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Workflow This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure Spill Spill Occurs Assess Assess Spill Size and Immediate Risk Spill->Assess Minor_PPE Don Appropriate PPE (Gloves, Goggles) Assess->Minor_PPE Minor Spill Major_Evacuate Evacuate Area and Move Upwind Assess->Major_Evacuate Major Spill Minor_Contain Contain Spill with Absorbent Material Minor_PPE->Minor_Contain Minor_Cleanup Use Dry Cleanup Procedures (Avoid Dust) Minor_Contain->Minor_Cleanup Minor_Dispose Place in Labeled Hazardous Waste Container Minor_Cleanup->Minor_Dispose Major_Alert Alert Emergency Responders and Lab Supervisor Major_Evacuate->Major_Alert Major_Secure Secure the Area (Restrict Access) Major_Alert->Major_Secure Major_Await Await Professional Cleanup Crew Major_Secure->Major_Await

Caption: Workflow for handling minor and major spills of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcatechol
Reactant of Route 2
3-Methylcatechol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。